molecular formula C41H79N3O12 B1682039 Tulathromycin CAS No. 217500-96-4

Tulathromycin

Katalognummer: B1682039
CAS-Nummer: 217500-96-4
Molekulargewicht: 806.1 g/mol
InChI-Schlüssel: GUARTUJKFNAVIK-QPTWMBCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tulathromycin A is a macrolide antibiotic.
This compound is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs. It is marketed by Pfizer Inc. under the tradename Draxxin.
structure in first source

Eigenschaften

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARTUJKFNAVIK-QPTWMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274184
Record name Tulathromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217500-96-4
Record name Tulathromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217500-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulathromycin A [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulathromycin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11474
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulathromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TULATHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tulathromycin in Mycoplasma bovis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a critical therapeutic agent in veterinary medicine for the management of bovine respiratory disease (BRD), frequently associated with Mycoplasma bovis.[1][2][3] Its efficacy stems from its targeted inhibition of bacterial protein synthesis. This technical guide delineates the molecular mechanism of action of this compound against M. bovis, detailing its interaction with the ribosomal machinery. Furthermore, it outlines established and emergent resistance mechanisms, presents quantitative efficacy data, and provides detailed experimental protocols for the investigation of its activity. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][4] The primary mechanism involves the inhibition of peptide translocation, which ultimately leads to the cessation of bacterial growth and proliferation.

Binding to the 50S Ribosomal Subunit

Like other macrolides, this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6][7] This binding site is predominantly composed of 23S rRNA. Key interactions occur with specific nucleotides in domain V and, for some macrolides, domain II of the 23S rRNA. While the precise crystallographic structure of this compound bound to the M. bovis ribosome is not available, molecular modeling based on its interactions with other bacterial ribosomes, such as E. coli and Thermus thermophilus, provides significant insights.[8]

The binding of this compound within the NPET sterically hinders the progression of the elongating polypeptide chain.[5] This obstruction prevents the nascent peptide from advancing through the tunnel, leading to a stall in translation.

Stimulation of Peptidyl-tRNA Dissociation

A crucial aspect of this compound's mechanism of action is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation process.[1][2] After the formation of a peptide bond, the peptidyl-tRNA moves from the A-site to the P-site of the ribosome. This compound's presence in the NPET is thought to destabilize the peptidyl-tRNA, promoting its premature release.[5][9] This "drop-off" of the incomplete polypeptide chain effectively terminates protein synthesis.[9]

cluster_ribosome Mycoplasma bovis 50S Ribosome P_site P-site A_site A-site NPET Nascent Peptide Exit Tunnel Peptidyl_tRNA Peptidyl-tRNA NPET->Peptidyl_tRNA Sterically Hinders This compound This compound This compound->NPET Binds Peptidyl_tRNA->P_site Dissociation Premature Dissociation Peptidyl_tRNA->Dissociation Protein_Synthesis_Stalled Protein Synthesis Stalled Dissociation->Protein_Synthesis_Stalled

Diagram 1: this compound's interaction with the 50S ribosomal subunit.

Resistance Mechanisms in Mycoplasma bovis

The emergence of resistance to this compound in M. bovis is a significant clinical concern. The primary mechanism of resistance involves modifications to the drug's target site on the ribosome.

Mutations in 23S rRNA

The most frequently reported mechanism of macrolide resistance in M. bovis is point mutations in the 23S rRNA genes.[10] Key mutations have been identified in two domains:

  • Domain V: The A2058G mutation (E. coli numbering) is a well-characterized mutation that confers high-level resistance to macrolides.[11][12][13] This adenosine (B11128) residue is critical for macrolide binding.

  • Domain II: Mutations in the central loop of domain II, such as G748A, have also been associated with reduced susceptibility to macrolides, including tylosin (B1662201) and tilmicosin.[10] While the direct impact on this compound binding is less defined, alterations in this region can influence the overall conformation of the binding pocket.

Alterations in Ribosomal Proteins

Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the NPET, can also contribute to resistance. These proteins can influence the conformation of the tunnel and, consequently, the binding affinity of this compound.

Tulathromycin_Action This compound Binds to 50S Ribosome Resistance_Mechanisms Resistance Mechanisms in M. bovis Tulathromycin_Action->Resistance_Mechanisms 23S_rRNA_Mutations 23S rRNA Mutations Resistance_Mechanisms->23S_rRNA_Mutations Ribosomal_Protein_Mutations Ribosomal Protein (L4, L22) Mutations Resistance_Mechanisms->Ribosomal_Protein_Mutations Domain_V Domain V (e.g., A2058G) 23S_rRNA_Mutations->Domain_V Domain_II Domain II (e.g., G748A) 23S_rRNA_Mutations->Domain_II Reduced_Binding Reduced this compound Binding Affinity Ribosomal_Protein_Mutations->Reduced_Binding Domain_V->Reduced_Binding Domain_II->Reduced_Binding

Diagram 2: Logical flow of this compound resistance mechanisms.

Quantitative Data on this compound Efficacy

The in vitro efficacy of this compound against M. bovis is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Isolate Type MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
European Field Isolates (pre-2002)0.063 to >640.25>64[14]
European Field Isolates (2004-2006)Not specified4>64[14]
Canadian Field IsolatesNot specified>64>64[15]
M. bovis Reference Strain (ATCC® 25523™)0.25 (consistent)Not applicableNot applicable[16]
Isolates with G748A mutation in 23S rRNAElevated compared to wild-typeNot specifiedNot specified[10]
Isolates with A2058G mutation in 23S rRNAHigh-level resistance≥128≥128[14]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary mycoplasmas.[16][17][18][19][20]

Materials:

  • Mycoplasma bovis isolates and a reference strain (e.g., ATCC® 25523™).

  • SP4 broth or other suitable mycoplasma growth medium.[21]

  • This compound analytical standard.

  • Sterile 96-well microtiter plates.

  • CO2 permeable film.

Procedure:

  • Inoculum Preparation: Culture M. bovis isolates in SP4 broth until the mid-logarithmic phase of growth is reached. Adjust the culture density to approximately 104-105 color changing units (CCU)/mL.

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound in SP4 broth in the 96-well plates. The final concentration range should typically span from 0.063 to 256 µg/mL.

  • Inoculation: Inoculate each well with the prepared M. bovis suspension. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubation: Seal the plates with a CO2 permeable film and incubate at 37°C for 48-72 hours.[16]

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits a color change in the medium, indicating inhibition of bacterial growth.[17]

Ribosome Binding Assay: Fluorescence Polarization

This assay measures the binding of this compound to the ribosome by monitoring the displacement of a fluorescently labeled macrolide probe.

Materials:

  • Purified 70S ribosomes from a sensitive M. bovis strain.

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

  • This compound analytical standard.

  • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.

  • 96-well, black, round-bottom plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentration in Binding Buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide probe to all wells.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of an unlabeled macrolide (e.g., erythromycin) to determine non-specific binding (minimum polarization).

  • Ribosome Addition: Add the diluted, activated ribosomes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a plate reader. The decrease in polarization is proportional to the displacement of the fluorescent probe by this compound, allowing for the determination of binding affinity (e.g., IC50 or Kd).

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis using a coupled transcription/translation system.[22]

Materials:

  • In vitro transcription/translation system (e.g., E. coli S30 extract system).[8]

  • DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Amino acid mixture containing a labeled amino acid (e.g., 35S-methionine or a fluorescently tagged lysine).

  • This compound analytical standard.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the components of the transcription/translation system, the DNA template, and the amino acid mixture.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis:

    • Radiolabeling: If a radiolabeled amino acid is used, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence: If a fluorescent reporter is used, measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[8]

cluster_mic MIC Determination cluster_binding Ribosome Binding Assay cluster_synthesis Protein Synthesis Inhibition Assay Inoculum_Prep Prepare M. bovis Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation Incubate 48-72h at 37°C Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Ribosome_Prep Prepare Activated 70S Ribosomes Add_Ribosomes Add Ribosomes to Initiate Binding Ribosome_Prep->Add_Ribosomes Assay_Setup Add Fluorescent Probe & this compound Assay_Setup->Add_Ribosomes Incubate_RT Incubate at Room Temperature Add_Ribosomes->Incubate_RT Measure_FP Measure Fluorescence Polarization Incubate_RT->Measure_FP Reaction_Setup Set up Transcription/Translation Reaction Add_this compound Add this compound Concentrations Reaction_Setup->Add_this compound Incubate_37C Incubate at 37°C Add_this compound->Incubate_37C Quantify_Protein Quantify Synthesized Protein Incubate_37C->Quantify_Protein Calculate_IC50 Calculate IC50 Quantify_Protein->Calculate_IC50

Diagram 3: Experimental workflows for assessing this compound's activity.

Conclusion

This compound's mechanism of action against Mycoplasma bovis is a multifaceted process centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit. This interaction not only physically obstructs the nascent peptide exit tunnel but also promotes the premature dissociation of peptidyl-tRNA, effectively halting protein production. The emergence of resistance, primarily through mutations in the 23S rRNA, underscores the importance of continued surveillance and research into the molecular interactions between this compound and its ribosomal target. The experimental protocols detailed herein provide a framework for the continued investigation of this compound's efficacy and the elucidation of resistance mechanisms, which are crucial for the development of next-generation antimicrobials and the preservation of the utility of this important veterinary drug.

References

A Technical Deep Dive into a Novel Triamilide Antibiotic for the Treatment of Livestock Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD) represent significant economic and welfare challenges to the livestock industry worldwide. The complex etiology of these diseases, often involving a combination of viral and bacterial pathogens, necessitates the development of effective and convenient antimicrobial therapies. This technical guide provides an in-depth overview of a novel triamilide antibiotic, tulathromycin, for the treatment and prevention of respiratory diseases in cattle and swine. This compound's unique chemical structure and pharmacokinetic profile offer distinct advantages in the management of these critical veterinary diseases.

Mechanism of Action

This compound is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. Like other macrolides, this compound binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[1] This action is primarily bacteriostatic, but at higher concentrations, it can exhibit bactericidal activity against certain pathogens.[1]

A key structural feature of this compound is the presence of three amine groups, which confers a higher basicity compared to other macrolides. This characteristic is thought to enhance its penetration through the outer membrane of Gram-negative bacteria, contributing to its broad spectrum of activity against key respiratory pathogens.

In Vitro Efficacy

The in vitro activity of this compound has been extensively evaluated against a wide range of bacterial pathogens implicated in livestock respiratory disease. Minimum Inhibitory Concentration (MIC) data consistently demonstrate its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Livestock Respiratory Pathogens

Bacterial SpeciesHostMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mannheimia haemolyticaBovine120.5 - 4
Pasteurella multocidaBovine0.510.25 - 4
Histophilus somniBovine12-40.5 - 4
Actinobacillus pleuropneumoniaePorcine8164 - 16
Pasteurella multocidaPorcine120.25 - 2

Data synthesized from multiple sources.[2][3]

Pharmacokinetics

The pharmacokinetic profile of this compound is a cornerstone of its clinical efficacy, characterized by rapid absorption, extensive distribution to lung tissue, and a long elimination half-life, which allows for a single-dose administration regimen.

Following subcutaneous administration in cattle at a dose of 2.5 mg/kg, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within hours. It exhibits excellent bioavailability and, most notably, achieves high and sustained concentrations in the lungs and pulmonary epithelial lining fluid (PELF), the primary sites of respiratory infection.

Table 2: Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg Subcutaneous Dose)

ParameterPlasmaLung Tissue
Cmax (ng/mL or ng/g) ~300 - 695~2500 - 4510
Tmax (hours) ~0.5 - 1~24
AUC (ng·h/mL or ng·h/g) ~9,341 - 15,440Significantly higher than plasma
Half-life (t1/2) (hours) ~81 - 90~184

Data synthesized from multiple sources.[4][5][6][7]

In Vivo Efficacy and Clinical Trials

The clinical effectiveness of this compound has been demonstrated in numerous field trials for both the treatment and prevention (metaphylaxis) of BRD and SRD.

In a study involving high-risk cattle, a single subcutaneous injection of this compound (2.5 mg/kg) significantly reduced BRD morbidity compared to both a saline-treated control group and another commonly used antibiotic, tilmicosin (B555).[8][9] In European field studies for the treatment of BRD, this compound showed comparable efficacy to florfenicol, with a high percentage of animals showing sustained clinical improvement.[10][11] For the prevention of BRD in healthy in-contact cattle, this compound treatment resulted in a significantly higher percentage of animals remaining healthy compared to tilmicosin and saline-treated groups.[10][11]

Table 3: Summary of Clinical Efficacy of this compound for Bovine Respiratory Disease (BRD)

Study FocusComparator(s)Key Efficacy Outcomes
BRD Prevention in High-Risk Cattle Saline, TilmicosinThis compound significantly lowered BRD morbidity compared to both saline and tilmicosin.[8][9]
BRD Treatment FlorfenicolSimilar rates of sustained clinical improvement at day 14 (this compound: 83.3%, Florfenicol: 81.0%).[10][11]
BRD Prevention in In-Contact Cattle Saline, TilmicosinSignificantly more this compound-treated cattle remained healthy at day 14 (92.4%) compared to tilmicosin (83.7%) and saline (63.7%).[10][11]
BRD Treatment associated with Mycoplasma bovis SalineThis compound-treated calves had significantly lower peak rectal temperatures and lung lesion scores.[12][13]

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antimicrobial activity, this compound exhibits significant immunomodulatory and anti-inflammatory properties that may contribute to its clinical success. Studies have shown that this compound can induce apoptosis (programmed cell death) in neutrophils and macrophages.[14][15] This process is crucial for the resolution of inflammation by promoting the clearance of inflammatory cells from the site of infection.

Furthermore, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and reduce the secretion of pro-inflammatory cytokines such as CXCL-8.[14][15][16][17]

immunomodulatory_effects cluster_cell Bovine Immune Cell (Neutrophil/Macrophage) LPS LPS (Bacterial Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., CXCL-8) NFkB_Pathway->Proinflammatory_Cytokines induces transcription of Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase3->Apoptosis mediates This compound This compound This compound->NFkB_Pathway inhibits This compound->Caspase3 induces experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Development cluster_regulatory Regulatory Submission & Approval cluster_postmarket Post-Market In_vitro_studies In Vitro Studies (MIC, Time-Kill) Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) In_vitro_studies->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Dose_determination Dose Determination Studies Toxicology->Dose_determination Efficacy_trials Pivotal Efficacy & Safety Trials (Field Studies) Dose_determination->Efficacy_trials NADA_submission New Animal Drug Application (NADA) Submission Efficacy_trials->NADA_submission FDA_CVM_review FDA-CVM Review NADA_submission->FDA_CVM_review Approval Approval FDA_CVM_review->Approval Post_approval_monitoring Post-Approval Monitoring (Pharmacovigilance) Approval->Post_approval_monitoring

References

In Vitro Activity Against Mannheimia haemolytica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to assess the antimicrobial activity of compounds against Mannheimia haemolytica, a primary etiological agent of bovine respiratory disease (BRD). This document details experimental protocols, presents quantitative susceptibility data, and visualizes key experimental and biological pathways to support research and development efforts in veterinary medicine.

Quantitative Antimicrobial Susceptibility Data

The in vitro efficacy of an antimicrobial agent is quantitatively expressed through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC values for various antimicrobial agents against Mannheimia haemolytica isolates, providing a comparative landscape of their potency. These values, particularly the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are crucial for understanding susceptibility patterns and informing therapeutic choices.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Various Antimicrobial Agents Against Mannheimia haemolytica

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
β-Lactams
Amoxicillin---
Ampicillin---
Ceftiofur (B124693)≤0.0160.016≤0.016 - 2
Penicillin---
Macrolides
Tildipirosin0.52-
Tilmicosin2 - 84 - ≥32-
Tulathromycin0.25 - 20.5 - 8-
Fluoroquinolones
Danofloxacin---
Enrofloxacin≤0.016 - 0.125≤0.016 - 10.002 - 32
Marbofloxacin≤0.0160.031-
Pradofloxacin≤0.016≤0.016-
Phenicols
Florfenicol (B1672845)0.5 - 20.5 - ≥16-
Tetracyclines
Doxycycline2160.063 - 256
Oxytetracycline---
Tetracycline8640.063 - 256
Other
Spectinomycin---
Sulfamethoxazole/Trimethoprim0.06310.004 - 1024

Note: Data compiled from multiple sources. Ranges can vary significantly based on geographic location, year of isolation, and the specific population of isolates tested.

Detailed Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to antimicrobial drug development. The following sections detail the standardized methodologies for determining the antimicrobial susceptibility of M. haemolytica.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this methodology in document VET01.

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents in an appropriate solvent at a concentration that is at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of antimicrobial concentrations in a final volume of 50 µL per well.

    • Reserve wells for a positive control (no antimicrobial) and a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of M. haemolytica on a suitable agar (B569324) plate (e.g., blood agar), select several colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.

Protocol:

  • Following MIC Determination: After reading the MIC results, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing:

    • Aspirate a small, standardized volume (e.g., 10-100 µL) from each clear well.

    • Plate the aspirated volume onto a suitable, non-selective agar medium (e.g., blood agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to evaluate the in vitro interaction between two antimicrobial agents. The interaction can be synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, set up serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically.

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include rows and columns with each drug alone to determine their individual MICs.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.

  • Data Analysis and Interpretation:

    • After incubation, the MIC of each drug alone and in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • The FIC index is interpreted as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

A study investigating the combination of this compound and ceftiofur against M. haemolytica found that the interactions were primarily indifferent.[1][2][3] Another study that tested combinations of oxytetracycline, spectinomycin, tilmicosin, tylosin, and sulfamethazine (B1682506) found no synergistic effects.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.

Protocol:

  • Preparation:

    • Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without any antimicrobial.

  • Inoculation: Inoculate each tube with a standardized suspension of M. haemolytica to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline or broth.

    • Plate the dilutions onto a suitable agar medium.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. For example, time-kill curve assays have been used to model the pharmacodynamics of florfenicol against M. haemolytica.[4]

Visualizations of Experimental and Biological Pathways

Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a general experimental workflow and a key signaling pathway in M. haemolytica pathogenesis.

Experimental Workflow for In Vitro Susceptibility Testing

This diagram illustrates the logical flow of experiments to characterize the in vitro activity of a test compound against M. haemolytica.

G cluster_0 Initial Screening cluster_1 Bactericidal Activity Assessment cluster_2 Interaction Studies Start Isolate M. haemolytica from clinical sample Culture Culture on Blood Agar (18-24h, 35°C) Start->Culture Inoculum Prepare 0.5 McFarland Standard Inoculum Culture->Inoculum MIC_Test Broth Microdilution MIC Assay Inoculum->MIC_Test MBC_Test MBC Determination from MIC plate (Subculture) MIC_Test->MBC_Test If bactericidal activity is of interest Time_Kill Time-Kill Assay (Multiple of MIC) MIC_Test->Time_Kill To determine rate of killing Synergy_Test Checkerboard Assay (FIC Index Calculation) MIC_Test->Synergy_Test To test combinations with other drugs Report_MIC Report_MIC MIC_Test->Report_MIC Report MIC50/MIC90 Report_MBC Report_MBC MBC_Test->Report_MBC Report MBC Value Report_TK Report_TK Time_Kill->Report_TK Report Time-Kill Curve Report_FIC Report_FIC Synergy_Test->Report_FIC Report FIC Index

Caption: Workflow for in vitro antimicrobial susceptibility testing of M. haemolytica.

Mannheimia haemolytica Leukotoxin-Induced Apoptosis Signaling Pathway

M. haemolytica produces a potent leukotoxin (Lkt) that is a key virulence factor. At sub-lytic concentrations, Lkt induces apoptosis in bovine leukocytes. This diagram illustrates the signaling cascade initiated by Lkt binding to its receptor on the leukocyte surface.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lkt Leukotoxin (Lkt) Akt Akt (Survival Protein) Lkt->Akt Downregulates Bad BAD (Pro-apoptotic) Lkt->Bad Upregulates Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) Lkt->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Lkt->Bax Upregulates LFA1 LFA-1 Receptor (CD11a/CD18) NRTK Non-Receptor Tyrosine Kinases (e.g., Src family) LFA1->NRTK Activates PI3K PI3-Kinase NRTK->PI3K Activates PI3K->Akt Activates Akt->Bad Inhibits Bad->Bcl2 Inhibits Bcl2->Bax Inhibits Mito Mitochondrial Membrane Bax->Mito Forms pores in CytC_cyto Cytochrome c (Cytosolic) Casp9 Caspase-9 CytC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC_mito Cytochrome c (Mitochondrial) Mito->CytC_mito Releases

Caption: Leukotoxin-induced apoptotic signaling in bovine leukocytes.

References

The Journey of Tulathromycin in Swine: A Deep Dive into its Pharmacokinetics and Lung Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of tulathromycin, a triamilide antimicrobial agent, and its significant accumulation in the lung tissue of swine. Understanding these properties is crucial for optimizing its therapeutic efficacy in treating swine respiratory disease (SRD). This document synthesizes key data on its plasma and lung concentrations, details the experimental protocols used to obtain this data, and visualizes the underlying processes.

Executive Summary

This compound exhibits a unique pharmacokinetic profile in swine characterized by rapid absorption from the injection site, extensive distribution to tissues, and a remarkably slow elimination half-life, particularly within the lung. Following a single intramuscular administration, it achieves high and persistent concentrations in lung tissue, far exceeding those in plasma. This preferential accumulation at the site of infection is a key factor in its clinical effectiveness for SRD.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in both plasma and lung tissue of swine following a single intramuscular (IM) or intravenous (IV) injection at a dose of 2.5 mg/kg body weight.

Table 1: Pharmacokinetic Parameters of this compound in Swine Plasma

ParameterIntramuscular (IM) AdministrationIntravenous (IV) AdministrationReference(s)
Cmax (Maximum Concentration) ~0.6 - 0.616 µg/mL-[1][2][3]
Tmax (Time to Cmax) ~0.25 - 0.5 hours-[1][2][3]
t½β (Elimination Half-Life) ~60 - 90 hours~67.5 hours[1][2][4]
AUC (Area Under the Curve) --[5]
Vd (Volume of Distribution) >15 L/kg~13.2 L/kg[1][2][4]
CL (Clearance) 187 mL/kg/hr181 mL/kg/hr[1][2][4]
F (Bioavailability) >87%-[1][2]

Table 2: this compound Concentrations and Pharmacokinetics in Swine Lung Tissue (IM Administration)

ParameterValueReference(s)
Cmax (Maximum Concentration) ~3.47 µg/g[2][6]
Tmax (Time to Cmax) ~24 hours[1][2]
t½β (Elimination Half-Life) ~142 hours (approx. 6 days)[1][2][5]
AUC Lung / AUC Plasma Ratio ~61.4[1][2][5]
Concentration at 12 hours ~2.84 µg/g[1][2]
Concentration at 6 days ~1.7 µg/g[1][2]
Concentration at 10 days >1.2 µg/g[2][6]

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. The following sections detail the typical methodologies used in these investigations.

Animal Studies
  • Subjects: Clinically healthy feeder pigs are commonly used.[4][7] In some studies, animals may be challenged with pathogens or lipopolysaccharide (LPS) to induce a disease state.[7][8]

  • Housing and Acclimation: Animals are housed in appropriate facilities and allowed an acclimation period before the start of the study.

  • Grouping: Pigs are often randomly allocated to different treatment groups, such as intravenous administration, intramuscular administration, and control (saline-treated) groups.[1][2][9]

Drug Administration
  • Intramuscular (IM) Injection: A single dose of this compound (typically 2.5 mg/kg body weight) is administered into the neck muscle.[4][5] For larger volumes, the dose may be divided and injected at separate sites.[3]

  • Intravenous (IV) Injection: For determining absolute bioavailability and key pharmacokinetic parameters like clearance and volume of distribution, this compound is administered intravenously, often into an ear vein.[5]

Sample Collection
  • Blood (Plasma) Collection: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein or other suitable sites into tubes containing an anticoagulant.[5] Plasma is then separated by centrifugation and stored frozen until analysis.

  • Lung Tissue Collection: At specified time points, pigs are euthanized, and lung tissue samples are collected.[7] Samples may be taken from different lobes of the lung to assess drug distribution.[7] The tissue is then processed (e.g., homogenized) and stored frozen.[10][11] In some studies, bronchoalveolar lavage fluid (BALF) and bronchial epithelial lining fluid (BELF) are collected to assess concentrations in airway compartments.[8]

Analytical Methodology
  • Sample Preparation:

    • Plasma: Proteins are often precipitated using an organic solvent like acetonitrile.[12]

    • Lung Tissue: The tissue is first homogenized.[10][11] this compound is then extracted from the homogenate, often using a solid-phase extraction (SPE) technique with a weak cation exchanger.[10][11] An internal standard, such as heptadeutero-tulathromycin, is added before extraction to ensure accuracy.[10][11]

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): The prepared samples are injected into an HPLC or UHPLC system for separation of this compound from other components. A C8 or C18 column is commonly used.[10][11][12]

    • Tandem Mass Spectrometry (MS/MS): The separated analyte is then detected and quantified using a triple quadrupole mass spectrometer.[10][11] This is a highly sensitive and specific method that allows for the accurate measurement of this compound concentrations in complex biological matrices.[13] The transition of a doubly charged precursor ion to a singly charged product ion is typically monitored for quantification.[10][11]

  • Method Validation: The analytical methods are validated to ensure accuracy, precision, sensitivity, and specificity over a defined range of concentrations.[10][11]

Visualizing the Process: Experimental Workflow and Pharmacokinetic Profile

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying this compound pharmacokinetics and the logical progression of the drug through the swine's system.

experimental_workflow cluster_animal_phase Animal Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase animal_selection Selection of Healthy Feeder Pigs acclimation Acclimation Period animal_selection->acclimation grouping Random Allocation to Treatment Groups (IM, IV, Control) acclimation->grouping drug_admin Drug Administration (2.5 mg/kg) grouping->drug_admin blood_sampling Serial Blood Collection drug_admin->blood_sampling euthanasia Euthanasia at Predetermined Time Points drug_admin->euthanasia sample_prep Sample Preparation (Homogenization, Extraction) blood_sampling->sample_prep lung_sampling Lung Tissue Collection euthanasia->lung_sampling lung_sampling->sample_prep quantification Quantification by LC-MS/MS sample_prep->quantification data_analysis Pharmacokinetic Data Analysis quantification->data_analysis

Caption: Experimental workflow for this compound pharmacokinetic studies in swine.

pharmacokinetic_profile cluster_absorption_distribution Absorption & Distribution cluster_tissue_accumulation Tissue Accumulation & Elimination im_admin Intramuscular Administration (2.5 mg/kg) absorption Rapid Absorption into Systemic Circulation im_admin->absorption plasma This compound in Plasma (Cmax: ~0.6 µg/mL, Tmax: ~0.25 hr) absorption->plasma distribution Extensive Distribution to Tissues (Vd > 15 L/kg) plasma->distribution slow_elim_plasma Slow Elimination from Plasma (t½: ~60-90 hr) plasma->slow_elim_plasma lung High Accumulation in Lung Tissue (Cmax: ~3.47 µg/g, Tmax: ~24 hr) distribution->lung slow_elim_lung Slow Elimination from Lung (t½: ~142 hr) lung->slow_elim_lung excretion Biliary Excretion slow_elim_lung->excretion slow_elim_plasma->excretion

Caption: Pharmacokinetic profile of this compound in swine after IM administration.

Conclusion

The pharmacokinetic properties of this compound in swine, particularly its rapid absorption, extensive tissue distribution, and prolonged high concentrations in lung tissue, underscore its suitability for the treatment of swine respiratory disease. The detailed experimental protocols and analytical methods described provide a framework for future research and drug development in this area. The significant accumulation and long residence time of this compound in the lungs allow for a single-dose administration, which is a major advantage in veterinary medicine.

References

Fidaxomicin: A Technical Guide to a Novel Macrocyclic Antibiotic for the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fidaxomicin (B1672665) is a first-in-class, semi-synthetic macrocyclic antibiotic approved in the European Union for the treatment of Clostridioides difficile infection (CDI). It possesses a narrow spectrum of activity, potently targeting C. difficile while sparing the normal gut microbiota, a key factor in reducing disease recurrence. Its unique mechanism of action involves the inhibition of bacterial RNA polymerase at a site distinct from other antibiotic classes. This technical guide provides an in-depth overview of fidaxomicin's chemical properties, mechanism of action, microbiological activity, pharmacokinetic/pharmacodynamic profile, and clinical efficacy, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and understanding of this targeted antibacterial agent.

Introduction

Clostridioides difficile infection (CDI) is a leading cause of healthcare-associated diarrhea, posing a significant burden on healthcare systems worldwide. The infection is characterized by symptoms ranging from mild diarrhea to severe pseudomembranous colitis and death. Standard treatments, such as vancomycin (B549263) and metronidazole, are effective in achieving initial clinical cure but are associated with high rates of recurrence (20-30%), largely due to their broad-spectrum activity which disrupts the protective commensal gut flora.[1]

Fidaxomicin (trade name Dificlir®) represents a significant advancement in CDI therapy. It is a semi-synthetic, 18-membered macrocyclic antibiotic derived from fermentation of the actinomycete Dactylosporangium aurantiacum. The European Commission granted marketing authorisation for fidaxomicin on December 5, 2011.[2][3][4] Its targeted spectrum of activity and unique mechanism of action address the key limitations of previous therapies, particularly the high rate of recurrence.

Mechanism of Action

Fidaxomicin exerts its bactericidal effect by inhibiting bacterial transcription.[5] Unlike rifamycins, which also target RNA polymerase (RNAP), fidaxomicin binds to a distinct site on the enzyme. Its mechanism involves the following key steps:

  • Binding to the RNAP-DNA Complex: Fidaxomicin binds to the "switch region" of the bacterial RNAP, a flexible element involved in the opening and closing of the DNA:RNA clamp.[5][6]

  • Inhibition of Transcription Initiation: The binding of fidaxomicin traps the clamp in an open conformation.[7][8][9] This prevents the initial separation of DNA strands, a critical step for the formation of the open promoter complex and the initiation of mRNA synthesis.[6]

  • Interaction with Sigma (σ) Subunit: The interaction is stabilized through contact with the σ subunit of the RNAP, which is essential for promoter recognition. This interaction contributes to the drug's potent inhibitory activity.[6]

This mechanism of action is distinct from other protein synthesis inhibitors and results in a potent, bactericidal effect against C. difficile.[10] The narrow spectrum of fidaxomicin is attributed to specific amino acid differences in the RNAP binding site among different bacterial phyla.[9][11]

Fidaxomicin_Mechanism_of_Action cluster_RNAP Bacterial RNA Polymerase (RNAP) cluster_Process Transcription Initiation RNAP_Core Core Enzyme (β, β', α₂, ω) Open_Complex Open Promoter Complex Formation RNAP_Core->Open_Complex Binds DNA Sigma_Factor σ Subunit Sigma_Factor->RNAP_Core Binds to form Holoenzyme Switch_Region Switch Region (DNA Clamp) Switch_Region->Open_Complex Traps clamp open, Prevents formation Promoter_DNA Promoter DNA mRNA_Synthesis mRNA Synthesis Open_Complex->mRNA_Synthesis Leads to Fidaxomicin Fidaxomicin

Caption: Mechanism of fidaxomicin action on bacterial RNA polymerase.

In Vitro Activity

Fidaxomicin demonstrates potent in vitro activity against C. difficile, including hypervirulent strains. A key characteristic is its narrow spectrum, showing significantly less activity against the commensal bacteria of the gastrointestinal tract, such as Bacteroides species and most Gram-negative aerobes.[12][13] This selective activity is thought to contribute to the lower rates of CDI recurrence by preserving the protective gut microbiota.

Table 1: Comparative In Vitro Activity of Fidaxomicin and Other Agents

Organism No. of Isolates Fidaxomicin MIC90 (µg/mL) Vancomycin MIC90 (µg/mL) Metronidazole MIC90 (µg/mL)
Clostridioides difficile 1323 0.5[10] 2.0[14] 8.0[14]
Staphylococcus aureus (all) 184 8.0[15] - -
Enterococcus faecalis 114 2.0[15] - -

| Bacteroides fragilis group | 69 | >128[13] | - | - |

Pharmacokinetics and Pharmacodynamics

Fidaxomicin is administered orally and is characterized by minimal systemic absorption, leading to very high concentrations in the gastrointestinal tract where the infection resides.

  • Absorption: Systemic absorption is negligible. Peak plasma concentrations (Cmax) are typically very low, in the nanogram-per-milliliter range.[16][17]

  • Distribution: Fidaxomicin is primarily confined to the gastrointestinal tract. Fecal concentrations are very high, often exceeding 1,000 µg/g, which is several thousand times the MIC90 for C. difficile.[16][18]

  • Metabolism: Fidaxomicin is hydrolyzed at the isobutyryl ester to form its principal and microbiologically active metabolite, OP-1118.[18]

  • Excretion: The vast majority of an orally administered dose is excreted in the feces.[18]

  • Pharmacodynamics: Fidaxomicin exhibits time-dependent bactericidal activity and possesses a prolonged post-antibiotic effect (PAE) against C. difficile ranging from 6 to 10 hours.[18]

Table 2: Key Pharmacokinetic Parameters of Fidaxomicin in Humans

Parameter Value Reference
Systemic Bioavailability Minimal [18]
Median Time to Peak Plasma Conc. (Tmax) ~2 hours [16][17]
Mean Peak Plasma Conc. (Cmax) 22.8 ± 26.7 ng/mL (Day 1) [16]
Mean Fecal Concentration 1396 ± 1019 µg/g [16]
Elimination Half-life (plasma) ~10-11 hours [16]

| Primary Route of Elimination | Feces (>92%) |[18] |

Clinical Efficacy

Two pivotal Phase III, multicenter, randomized, double-blind trials compared a 10-day course of fidaxomicin (200 mg twice daily) with vancomycin (125 mg four times daily) for the treatment of CDI. The combined results demonstrated that fidaxomicin was non-inferior to vancomycin for clinical cure and superior in preventing CDI recurrence.

Table 3: Summary of Pivotal Phase III Clinical Trial Outcomes (Fidaxomicin vs. Vancomycin)

Endpoint Fidaxomicin Vancomycin p-value Reference
Clinical Cure (Per-Protocol) 92.1% 89.8% Non-inferior [19][20]
Recurrence (Per-Protocol) 13.3% 24.0% 0.004 [19][20]

| Global Cure (Cure without Recurrence) | 77.7% | 67.1% | 0.006 |[1][21] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This protocol is based on the reference method for anaerobic bacteria as described by the Clinical and Laboratory Standards Institute (CLSI) document M11.[22][23]

Materials:

  • Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Fidaxomicin analytical standard.

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas generator).

  • Inoculum replicator (e.g., Steers replicator).

  • C. difficile isolates and quality control strains (e.g., Bacteroides fragilis ATCC 25285).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or Brucella broth.

Methodology:

  • Antimicrobial Stock Solution: Prepare a stock solution of fidaxomicin in a suitable solvent (e.g., DMSO) at a concentration 10 times the highest concentration to be tested.

  • Plate Preparation: a. Melt and cool supplemented Brucella agar to 48-50°C. b. Prepare a series of two-fold dilutions of fidaxomicin in agar. For each concentration, add 2 mL of the appropriate antibiotic dilution to 18 mL of molten agar, mix thoroughly, and pour into sterile petri dishes. c. Prepare a drug-free growth control plate. d. Allow plates to solidify and pre-reduce them in an anaerobic environment for 4-6 hours before inoculation.

  • Inoculum Preparation: a. Subculture C. difficile isolates from frozen stock onto Brucella agar and incubate anaerobically for 48 hours. b. Suspend several colonies in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). c. Dilute this suspension 1:10 in Brucella broth to obtain the final inoculum of ~1 x 10⁷ CFU/mL.

  • Inoculation: a. Pour the final inoculum into the wells of the inoculum replicator seed block. b. Using the replicator, inoculate the surface of the prepared agar plates, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration. Each spot should deliver approximately 1-2 µL, resulting in ~1 x 10⁵ CFU per spot.

  • Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of fidaxomicin that completely inhibits visible growth, or allows only a faint haze or a single colony. The growth control plate must show confluent growth.

MIC_Workflow cluster_prep Preparation cluster_proc Procedure cluster_end Analysis A Prepare Serial Dilutions of Fidaxomicin in Molten Agar B Pour and Solidify Agar Plates A->B D Pre-reduce Plates in Anaerobic Chamber B->D C Prepare 0.5 McFarland Bacterial Inoculum E Load Inoculum into Replicator Block C->E F Inoculate Plates (Control then Drug Dilutions) D->F E->F G Incubate Anaerobically (37°C, 48h) F->G H Read Plates for Growth G->H I Determine MIC (Lowest concentration with no growth) H->I

Caption: Experimental workflow for MIC determination by agar dilution.
Protocol 2: In Vitro Time-Kill Assay

This protocol assesses the bactericidal activity of fidaxomicin over time.[24][25]

Materials:

  • Supplemented Brucella broth.

  • Fidaxomicin analytical standard.

  • Anaerobic incubation system.

  • C. difficile isolate.

  • Sterile phosphate-buffered saline (PBS) for dilutions.

  • Brucella agar plates for colony counting.

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation: Grow a culture of C. difficile in supplemented Brucella broth to the early logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed, pre-reduced broth.

  • Assay Setup: Prepare flasks containing broth with fidaxomicin at various multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC). Include a drug-free growth control flask.

  • Incubation and Sampling: a. Place all flasks in an anaerobic chamber at 37°C. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile PBS. b. Plate 100 µL from appropriate dilutions onto Brucella agar plates in duplicate. c. Incubate the plates anaerobically at 37°C for 48 hours.

  • Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Safety and Tolerability

Across the pivotal Phase III clinical trials, fidaxomicin was found to be safe and well-tolerated, with an adverse event profile similar to that of vancomycin. The most commonly reported treatment-emergent adverse events were gastrointestinal in nature.

Table 4: Incidence of Common Treatment-Emergent Adverse Events (>2%)

Adverse Event Fidaxomicin (n=564) Vancomycin (n=583)
Nausea 11% 13%
Vomiting 7% 7%
Abdominal Pain 6% 4%
Diarrhea 6% 7%
Constipation 5% 4%
Headache 4% 5%

Data compiled from publicly available trial information.

Conclusion

Fidaxomicin is a targeted, semi-synthetic macrocyclic antibiotic that offers a significant therapeutic advantage for the treatment of Clostridioides difficile infection. Its novel mechanism of inhibiting bacterial RNA polymerase, potent bactericidal activity against C. difficile, and narrow spectrum of activity collectively contribute to its high cure rates and, most notably, a significantly lower rate of recurrence compared to vancomycin. With minimal systemic absorption and a favorable safety profile, fidaxomicin stands as a cornerstone in the management of CDI, particularly for patients at high risk of recurrence.

References

An In-depth Technical Guide to the Tulathromycin Binding Site on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its high-affinity binding to the 50S subunit of the bacterial ribosome. This technical guide provides a comprehensive overview of the this compound binding site, detailing its location, molecular interactions, and the experimental methodologies used for its characterization. Quantitative binding and inhibition data are presented, along with detailed protocols for key experimental techniques. Visualizations of the mechanism of action, experimental workflows, and resistance mechanisms are provided to facilitate a deeper understanding of this important antibiotic's interaction with its ribosomal target.

The this compound Binding Site on the 50S Ribosomal Subunit

This compound exerts its bacteriostatic and, at higher concentrations, bactericidal effects by obstructing the process of protein synthesis. The primary target is the large (50S) ribosomal subunit, where the drug binds within the nascent peptide exit tunnel (NPET).[1] This strategic positioning allows it to physically block the passage of newly synthesized polypeptide chains, leading to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation process.[1][2]

2.1 Location and Key Interactions

While a dedicated high-resolution crystal or cryo-EM structure of this compound in complex with the 50S subunit is not publicly available, its binding site can be accurately inferred from computational modeling and high-resolution structures of other macrolides, such as azithromycin, erythromycin (B1671065), and telithromycin (B1682012).[3] The binding pocket is situated near the peptidyl transferase center (PTC) and is predominantly formed by nucleotides of domain V of the 23S ribosomal RNA (rRNA).[4]

Key interactions involve:

  • Domain V of 23S rRNA: Nucleotides in this domain form the core of the binding site. A critical interaction occurs with adenosine (B11128) 2058 (A2058, E. coli numbering), a common binding determinant for macrolide antibiotics.[4][5]

  • Other 23S rRNA Residues: Other nucleotides in domain V (e.g., 2057, 2059, 2611) and domain II (e.g., A752) also contribute to the binding pocket, interacting with different parts of the this compound molecule.[6]

  • Ribosomal Proteins: While the primary interaction is with rRNA, ribosomal proteins L4 and L22 are in close proximity to the macrolide binding site. Mutations in these proteins can confer resistance, suggesting they play a role in maintaining the conformational integrity of the binding pocket.[7]

Quantitative Data on this compound-Ribosome Interaction

The interaction of this compound with the ribosome has been quantified through various assays, providing insights into its potency and binding affinity.

Table 1: In Vitro Inhibition of Protein Synthesis

Antibiotic IC50 (µM) Organism
This compound 0.26 ± 0.05 E. coli (in vitro transcription/translation)
Tildipirosin 0.23 ± 0.01 E. coli (in vitro transcription/translation)
Tilmicosin 0.36 ± 0.02 E. coli (in vitro transcription/translation)

| Tylosin | 0.31 ± 0.05 | E. coli (in vitro transcription/translation) |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Organism MIC90 (µg/mL)
Mannheimia haemolytica 1-4
Pasteurella multocida 1-4
Histophilus somni 1-4

| Mycoplasma bovis | 1-4 |

Table 3: Binding Affinity and Pharmacokinetic Parameters

Parameter Value Species Notes
Binding Affinity (Kd) No direct measurement for this compound is available. However, related macrolides like erythromycin and solithromycin (B1681048) have Kd values of approximately 5 nM for the S. pneumoniae ribosome, suggesting a similarly high affinity for this compound.[8]
Plasma Protein Binding ~36% Rabbit

| | ~40% | Cattle | |

Experimental Protocols

The characterization of the this compound-ribosome interaction relies on a combination of biochemical, biophysical, and structural biology techniques.

4.1 Ribosome Isolation and Purification

This protocol describes the purification of 70S ribosomes from bacterial cells, which can then be dissociated to isolate 50S subunits.

  • Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli MRE600) in a suitable broth to mid-log phase. Harvest the cells by centrifugation and wash the pellet with a wash buffer.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and DNase I. Lyse the cells using a French press or sonication.

  • Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris, yielding a crude ribosome extract (S30).

  • Sucrose (B13894) Cushion Centrifugation: Layer the S30 extract over a sucrose cushion and ultracentrifuge. The ribosome pellet will be separated from smaller cellular components.

  • Sucrose Density Gradient Ultracentrifugation: Resuspend the ribosome pellet and layer it onto a linear sucrose gradient (e.g., 10-40%). Centrifuge at high speed. This will separate 70S ribosomes, 50S subunits, and 30S subunits.

  • Fraction Collection and Analysis: Fractionate the gradient and analyze the fractions using UV absorbance at 260 nm to identify the peaks corresponding to the ribosomal subunits. Pool the fractions containing the 50S subunits.

  • Concentration and Storage: Concentrate the purified 50S subunits and store them in a suitable buffer at -80°C.

4.2 Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of an antibiotic to the ribosome by monitoring changes in the polarization of light emitted from a fluorescently labeled ligand.

  • Reagents and Materials:

    • Purified 50S ribosomal subunits.

    • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

    • Unlabeled this compound (competitor).

    • Assay buffer.

    • Microplate reader with fluorescence polarization capabilities.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the fluorescently labeled macrolide to a dilution series of the 50S ribosomal subunits.

    • For competitive binding, add a fixed concentration of the fluorescently labeled macrolide and 50S subunits, along with a dilution series of unlabeled this compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the concentration of the ribosomal subunits or the competitor (this compound).

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd) for the fluorescent ligand and the inhibition constant (Ki) for this compound.

4.3 In Vitro Transcription/Translation Inhibition Assay

This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

  • Reagents and Materials:

    • Cell-free transcription/translation system (e.g., E. coli S30 extract).

    • DNA template encoding a reporter protein (e.g., luciferase or GFP).

    • Amino acid mix (can be radiolabeled).

    • This compound dilution series.

  • Assay Procedure:

    • Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.

    • Add the this compound dilution series to the reactions.

    • Incubate the reactions to allow for protein synthesis.

  • Detection and Analysis:

    • Detect the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP, or autoradiography for radiolabeled amino acids).

    • Plot the amount of protein synthesis as a function of this compound concentration.

    • Determine the IC50 value from the dose-response curve.

4.4 Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes

This is a general workflow for determining the structure of a ribosome-antibiotic complex.

  • Complex Formation: Incubate purified 50S ribosomal subunits with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-tulathromycin complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Perform motion correction on the raw movie frames.

    • Pick individual ribosome particles from the micrographs.

    • Perform 2D and 3D classification to sort the particles into homogeneous classes.

  • 3D Reconstruction and Model Building:

    • Generate a high-resolution 3D reconstruction of the ribosome-tulathromycin complex.

    • Build an atomic model of the complex into the cryo-EM density map.

    • Refine the model to obtain the final structure.

Visualizations of Pathways and Workflows

Diagram 1: Experimental Workflow for Characterizing this compound-Ribosome Binding

experimental_workflow cluster_purification Ribosome Purification cluster_binding_analysis Binding Analysis cluster_functional_analysis Functional Analysis cluster_structural_analysis Structural Analysis bacterial_culture Bacterial Cell Culture cell_lysis Cell Lysis bacterial_culture->cell_lysis centrifugation Differential Centrifugation cell_lysis->centrifugation sucrose_gradient Sucrose Gradient Ultracentrifugation centrifugation->sucrose_gradient purified_50S Purified 50S Subunits sucrose_gradient->purified_50S fp_assay Fluorescence Polarization (FP) Assay purified_50S->fp_assay itc Isothermal Titration Calorimetry (ITC) purified_50S->itc invitro_translation In Vitro Translation Assay purified_50S->invitro_translation cryo_em Cryo-Electron Microscopy purified_50S->cryo_em xray_crystallography X-ray Crystallography purified_50S->xray_crystallography kd_determination Determine Kd fp_assay->kd_determination thermodynamics Thermodynamic Profile itc->thermodynamics ic50_determination Determine IC50 invitro_translation->ic50_determination structure_determination High-Resolution Structure cryo_em->structure_determination xray_crystallography->structure_determination mechanism_of_action ribosome 70S Ribosome elongation Peptide Bond Formation & Translocation ribosome->elongation mrna mRNA mrna->elongation trna_p_site Peptidyl-tRNA (P-site) trna_p_site->elongation trna_a_site Aminoacyl-tRNA (A-site) trna_a_site->elongation nascent_peptide Nascent Polypeptide Chain exit_tunnel Nascent Peptide Exit Tunnel (NPET) on 50S Subunit nascent_peptide->exit_tunnel enters elongation->nascent_peptide This compound This compound binding Binding This compound->binding exit_tunnel->binding blockage Steric Blockage binding->blockage dissociation Premature Dissociation of Peptidyl-tRNA blockage->dissociation inhibition Protein Synthesis Inhibition dissociation->inhibition resistance_mechanisms cluster_resistance Resistance Mechanisms This compound This compound ribosome_target 50S Ribosomal Subunit Target Site This compound->ribosome_target Binds to efflux_pump Active Efflux Pump Macrolide Efflux Pumps (e.g., msrE/mphE) This compound->efflux_pump Enters Cell protein_synthesis_inhibited Protein Synthesis Inhibited ribosome_target->protein_synthesis_inhibited Leads to bacterial_cell Bacterial Cell target_modification Target Site Modification A2058G/T Mutation in 23S rRNA Methylation of A2058 (erm genes) target_modification->ribosome_target Alters efflux_pump->this compound Pumps Out ribosomal_protein_mutation Ribosomal Protein Mutation Mutations in L4/L22 ribosomal_protein_mutation->ribosome_target Alters Conformation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunomodulatory Effects of Tulathromycin in Bovine Macrophages

This technical guide provides a comprehensive overview of the immunomodulatory effects of the macrolide antibiotic this compound on bovine macrophages. Its superior clinical efficacy in treating bovine respiratory disease may be attributed in part to its ability to modulate the host's immune response, in addition to its direct antimicrobial properties.[1][2] This document synthesizes key research findings on the anti-inflammatory and pro-resolving effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways involved.

Recent studies have revealed that this compound exerts these effects through several mechanisms, including the induction of apoptosis in macrophages, the enhancement of efferocytosis (the clearance of apoptotic cells), and the inhibition of pro-inflammatory mediator secretion.[1][2] These actions collectively contribute to the resolution of inflammation, a critical process in the recovery from respiratory infections.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on bovine macrophages, as reported in the scientific literature.

Table 1: Effect of this compound on Apoptosis in Bovine Monocyte-Derived Macrophages

Treatment DurationThis compound ConcentrationApoptosis (Fold Change vs. Control)Necrosis (LDH Release) (Fold Change vs. Control)
2 h0.1 mg/mlNo significant changeNo significant change
1.0 mg/mlNo significant changeNo significant change
6 h0.1 mg/mlNo significant changeNo significant change
1.0 mg/mlNo significant changeNo significant change
12 h0.1 mg/mlNo significant changeNo significant change
1.0 mg/ml~2.5No significant change
20 h0.1 mg/mlNo significant changeNo significant change
1.0 mg/ml~3.0Significant increase
48 h0.1 mg/ml~2.0No significant change
1.0 mg/ml~3.5Significant increase

Data are approximated from graphical representations in the source literature and represent the detection of mono- and oligonucleosomes.[1]

Table 2: Effect of this compound on Caspase-3 Activity in Bovine Monocyte-Derived Macrophages

Treatment DurationThis compound ConcentrationCaspase-3 Activity (Fold Change vs. Control)
6 h0.1 mg/mlNo significant change
1.0 mg/mlNo significant change
12 h0.1 mg/mlNo significant change
1.0 mg/ml~2.5
20 h0.1 mg/mlNo significant change
1.0 mg/mlNo significant change

Data are approximated from graphical representations in the source literature.[1]

Table 3: Effect of this compound on LPS-Stimulated CXCL-8 Secretion by Bovine Monocyte-Derived Macrophages

Treatment DurationTreatment GroupCXCL-8 Secretion (pg/ml)
6 hLPS (1 µg/ml)~1500
LPS + this compound (1.0 mg/ml)~1500
12 hLPS (1 µg/ml)~2500
LPS + this compound (1.0 mg/ml)~1800
20 hLPS (1 µg/ml)~2800
LPS + this compound (1.0 mg/ml)~2000

*Indicates a statistically significant reduction compared to the LPS-stimulated control. Data are approximated from graphical representations in the source literature.[1]

Table 4: Effect of this compound on Phagocytosis of Apoptotic Neutrophils by Bovine Macrophages

Incubation TimeTreatment of NeutrophilsMacrophages Containing Phagocytosed Neutrophils (%)
0.5 hControl (HBSS)~15%
This compound (2 mg/ml)~45%
1.0 hControl (HBSS)~20%
This compound (2 mg/ml)~60%
2.0 hControl (HBSS)~25%
This compound (2 mg/ml)~75%*

*Indicates a statistically significant increase compared to the control. Data are approximated from graphical representations in the source literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the immunomodulatory effects of this compound in bovine macrophages.

Isolation and Culture of Bovine Monocyte-Derived Macrophages (BMDMs)

Bovine monocyte-derived macrophages are a standard in vitro model for studying macrophage function.

  • Blood Collection: Whole blood is collected from healthy donor cattle into vacutainers containing an anticoagulant such as acid citrate (B86180) dextrose.[1]

  • Mononuclear Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood using density gradient centrifugation with a medium like Nycoprep.

  • Monocyte Adherence: The isolated PBMCs are plated in cell culture dishes in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) supplemented with fetal bovine serum (FBS). Monocytes will adhere to the plastic surface.

  • Macrophage Differentiation: Non-adherent cells are washed away, and the remaining adherent monocytes are cultured for approximately 7 days in medium supplemented with FBS and antibiotics (penicillin and streptomycin) to allow for their differentiation into macrophages.[3] The medium should be replenished every 2-3 days.

This compound Treatment
  • Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as 50% ethanol (B145695) in phosphate-buffered saline (PBS), and then diluted to the desired concentrations in the cell culture medium immediately before use.[4]

  • Treatment of Macrophages: The culture medium is replaced with fresh medium containing the desired concentration of this compound or the vehicle control. The cells are then incubated for the specified durations at 37°C in a 5% CO2 atmosphere.

Apoptosis and Necrosis Assays
  • Detection of Mono- and Oligonucleosomes: Apoptosis can be quantified by measuring the amount of mono- and oligonucleosomes released into the cytoplasm, a hallmark of programmed cell death. This is typically done using a commercially available cell death detection ELISA kit.[1]

  • Caspase-3 Activity Assay: The activation of caspase-3, a key executioner caspase in the apoptotic pathway, can be measured using a fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate, and the resulting fluorescence is measured.[1]

  • Lactate Dehydrogenase (LDH) Assay: Necrosis, or cell death due to injury, is assessed by measuring the release of LDH, a cytosolic enzyme, into the culture supernatant using a colorimetric assay kit.[1]

Efferocytosis Assay

This assay measures the ability of macrophages to phagocytose apoptotic cells.

  • Induction of Neutrophil Apoptosis: Bovine neutrophils are isolated from whole blood and treated with this compound (e.g., 2 mg/ml for 0.5 hours) to induce apoptosis.[1]

  • Co-culture: The apoptotic neutrophils are then washed and co-incubated with a monolayer of bovine macrophages at a specific ratio (e.g., 10:1 or 50:1 neutrophils to macrophages).

  • Quantification of Phagocytosis: After a defined incubation period (e.g., 0.5, 1, or 2 hours), the co-culture is washed to remove non-phagocytosed neutrophils. The cells are then fixed and stained (e.g., with Diff-Quik stain), and the percentage of macrophages that have engulfed one or more neutrophils is determined by light microscopy.[1]

Cytokine Measurement
  • LPS Stimulation: To mimic an inflammatory state, macrophages are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, typically at a concentration of 1 µg/ml.

  • ELISA: The concentration of secreted cytokines, such as CXCL-8, in the cell culture supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

tulathromycin_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Bovine Macrophage cluster_downstream Downstream Effects This compound This compound Tulathromycin_intracellular Intracellular this compound This compound->Tulathromycin_intracellular Uptake Caspase_3_Activation Caspase-3 Activation Tulathromycin_intracellular->Caspase_3_Activation Induces Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Executes Efferocytosis Enhanced Efferocytosis Apoptosis->Efferocytosis Promotes Resolution Resolution of Inflammation Efferocytosis->Resolution

Caption: this compound-induced apoptosis pathway in bovine macrophages.

tulathromycin_anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Bovine Macrophage cluster_extracellular Extracellular LPS LPS NFkB_Pathway NF-κB Signaling Pathway LPS->NFkB_Pathway Activates CXCL8_Secretion CXCL-8 Secretion NFkB_Pathway->CXCL8_Secretion Promotes Tulathromycin_intracellular Intracellular this compound Tulathromycin_intracellular->CXCL8_Secretion Inhibits (Caspase-independent) This compound This compound This compound->Tulathromycin_intracellular Uptake

Caption: Inhibition of CXCL-8 secretion by this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis Blood_Collection Bovine Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Macrophage_Culture Macrophage Culture & Differentiation PBMC_Isolation->Macrophage_Culture Tulathromycin_Treatment This compound Treatment Macrophage_Culture->Tulathromycin_Treatment LPS_Stimulation LPS Stimulation (for inflammation studies) Macrophage_Culture->LPS_Stimulation Apoptosis_Assay Apoptosis Assays (ELISA, Caspase-3) Tulathromycin_Treatment->Apoptosis_Assay Efferocytosis_Assay Efferocytosis Assay Tulathromycin_Treatment->Efferocytosis_Assay Cytokine_Assay Cytokine Measurement (ELISA) Tulathromycin_Treatment->Cytokine_Assay LPS_Stimulation->Tulathromycin_Treatment Data_Analysis Quantitative Data Analysis Apoptosis_Assay->Data_Analysis Efferocytosis_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

References

Tulathromycin Degradation in Environmental Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the known and potential degradation pathways of the macrolide antibiotic Tulathromycin in environmental matrices. It details established analytical methodologies, summarizes key stability data, and outlines experimental protocols for future research into its environmental fate. A significant portion of this guide addresses the current knowledge gaps and proposes methodologies to fill them, reflecting the limited publicly available data on the environmental degradation of this specific compound.

Executive Summary

This compound is a potent, long-acting macrolide antibiotic widely used in veterinary medicine. Its primary route of entry into the environment is through the excretion of the unchanged parent compound in the urine and feces of treated animals.[1] While environmental risk assessments have suggested a low predicted environmental concentration in soil, a thorough understanding of its degradation pathways is crucial for a complete environmental safety profile.[2] This guide synthesizes available data on this compound's stability, outlines analytical techniques for its detection in environmental samples, and presents hypothesized degradation pathways based on its chemical structure and known metabolic routes.

Physicochemical Properties and Stability Profile

This compound is a semi-synthetic macrolide characterized by a triamilide structure.[1] Its stability is notably influenced by pH.

Key Stability Characteristics:

  • pH-Dependent Isomerization: this compound exists in an equilibrium between two isomeric forms, A and B. This equilibrium is pH-dependent.

  • Hydrolysis: The molecule is susceptible to hydrolysis under both acidic and alkaline conditions. Under acidic conditions, a key degradation product, Metabolite M1 (CP-60,300), is formed through the cleavage of a glycosidic bond.[3] Degradation also occurs under alkaline conditions, though specific public data on the resulting products is scarce.

Table 1: Quantitative Stability Data for this compound

ParameterConditionObservationReference
Hydrolysis Acidic (e.g., 2 mol/L HCl)Formation of Metabolite M1 (CP-60,300) and its isomer.[3]
Stability pH 5.5 to 7.7Generally stable with no significant degradation observed.
Excretion In vivo (Cattle, Swine)Primarily excreted as the unchanged parent drug in feces and urine.[1]

Note: Specific quantitative kinetic data (e.g., half-lives at different pH and temperatures) for hydrolysis and other degradation pathways in environmental matrices are not widely available in the public literature.

Known and Hypothesized Degradation Pathways

While detailed environmental degradation pathways for this compound are not fully elucidated in publicly available literature, pathways can be hypothesized based on its known instability in acidic and alkaline conditions, and metabolic pathways observed in animals.

Abiotic Degradation: Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, driven by pH.

This compound This compound Metabolite_M1 Metabolite M1 (CP-60,300) This compound->Metabolite_M1  Acidic Hydrolysis (Cleavage of glycosidic bond) Other_Products Other Hydrolysis Products This compound->Other_Products Alkaline Hydrolysis

Figure 1: Hypothesized Hydrolytic Degradation of this compound.
Biotic Degradation (Biodegradation)

The biodegradation of this compound in soil, sediment, and manure is expected to occur, but specific pathways and the microorganisms involved have not been detailed in the literature. Based on metabolic studies in animals, potential biotic transformation processes could include:

  • N-demethylation

  • N-oxidation

  • Cleavage of the cladinose (B132029) moiety

  • N-depropylation

  • Ester hydrolysis of the macrocyclic ring

cluster_biotic Biotic Degradation This compound This compound Metabolites Various Metabolites This compound->Metabolites Phase I Reactions (e.g., N-demethylation, oxidation) Mineralization CO2 + H2O + Biomass Metabolites->Mineralization Phase II & Further Degradation

Figure 2: Generalized Biotic Degradation Pathway.
Photodegradation

Specific studies on the photodegradation of this compound are lacking. However, macrolide antibiotics can undergo photodegradation in aqueous environments, a process that can be influenced by photosensitizers like dissolved organic matter. Research in this area is required to determine the significance of this pathway for this compound.

Experimental Protocols

The following sections detail methodologies for the analysis of this compound degradation in environmental samples. These protocols are adapted from validated methods used for animal tissues and standard environmental testing guidelines.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Use a range of representative agricultural soils (e.g., sandy loam, clay loam) with varying organic matter content and pH.

  • Test Substance Application: Apply ¹⁴C-labeled this compound to soil samples at a concentration relevant to environmental exposure.

  • Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic conditions, ensure adequate aeration. For anaerobic conditions, purge the system with an inert gas like nitrogen and maintain a flooded state.

  • Sampling: Collect soil samples at various time intervals over a period of up to 120 days.

  • Extraction: Extract this compound and its degradation products from the soil using a suitable solvent system. A multi-step extraction with solvents of varying polarity is recommended (e.g., acetonitrile/water, followed by a more rigorous extraction).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and transformation products.

  • Mineralization and Bound Residues: Trap evolved ¹⁴CO₂ to quantify mineralization. Determine non-extractable (bound) residues by combusting the extracted soil.

cluster_workflow OECD 307 Workflow Soil_Sample Soil Sample Spiking Spike with ¹⁴C-Tulathromycin Soil_Sample->Spiking Incubation Aerobic/Anaerobic Incubation Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-RAM & LC-MS/MS Extraction->Analysis Data Degradation Kinetics (DT50) & Pathway Identification Analysis->Data

Figure 3: Experimental Workflow for Soil Degradation Study.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD 308)

Objective: To evaluate the degradation and partitioning of this compound in a water-sediment system.

Methodology:

  • System Setup: Establish test systems with representative sediment and overlying water.

  • Application: Introduce ¹⁴C-labeled this compound into the water phase.

  • Incubation: Incubate the systems in the dark at a controlled temperature, maintaining aerobic conditions in the water and anaerobic conditions in the sediment.

  • Sampling: Separately sample the water and sediment at various time points.

  • Extraction and Analysis: Analyze the water phase directly. Extract the sediment samples and analyze both phases for the parent compound and degradation products using HPLC-RAM and LC-MS/MS.

Analytical Method for this compound in Environmental Matrices

Objective: To provide a robust method for the extraction and quantification of this compound and its primary hydrolytic degradation product, Metabolite M1, from soil and sediment.

Protocol:

  • Sample Preparation: Weigh 10 g of the soil or sediment sample.

  • Extraction and Hydrolysis:

    • Add 25 mL of ethyl acetate (B1210297) and homogenize.

    • Add 25 mL of 2 mol/L hydrochloric acid and homogenize again.[3]

    • Centrifuge and collect the aqueous (acidic) layer.

    • Heat the aqueous extract at 60°C for 30 minutes to facilitate the hydrolysis of this compound and its metabolites to Metabolite M1.[3]

  • Clean-up:

    • Cool the hydrolysate and adjust the pH to approximately 4.7.

    • Perform Solid-Phase Extraction (SPE) using a strong cation exchange cartridge.

    • Wash the cartridge with methanol (B129727) and water.

    • Elute the analyte with a mixture of ammonia (B1221849) and methanol.[3]

  • Quantification:

    • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

    • Analyze by LC-MS/MS, monitoring for the specific precursor and product ions of Metabolite M1.

Table 2: Example LC-MS/MS Parameters for Metabolite M1

ParameterValue
Column C18 reverse-phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition To be determined empirically

Data Presentation and Interpretation

Quantitative data from degradation studies should be used to calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the initial concentration. This data is essential for environmental persistence assessment.

Table 3: Hypothetical Data Summary for this compound Degradation in Soil (Example)

Soil TypeConditionDT₅₀ (days)DT₉₀ (days)Major Degradation Product(s)% Mineralization (at study end)% Bound Residues (at study end)
Sandy LoamAerobicData not availableData not availableData not availableData not availableData not available
Clay LoamAerobicData not availableData not availableData not availableData not availableData not available
Sandy LoamAnaerobicData not availableData not availableData not availableData not availableData not available

This table is presented as a template for reporting future experimental findings. Currently, there is a lack of publicly available data to populate it.

Conclusion and Future Research Directions

The environmental fate of this compound is an area that requires further investigation. While its predicted environmental concentration is low, the absence of comprehensive degradation data represents a significant knowledge gap. Future research should prioritize:

  • Conducting standardized OECD 307 and 308 studies to generate robust quantitative data on the degradation kinetics of this compound in soil and water-sediment systems.

  • Elucidating the structures of major degradation products formed under various environmental conditions (aerobic, anaerobic, photolytic).

  • Investigating the role of microbial communities in the biodegradation of this compound.

  • Performing photolysis studies to determine the importance of photodegradation as an environmental dissipation pathway.

The methodologies and frameworks presented in this guide provide a solid foundation for researchers to address these critical questions and build a more complete understanding of the environmental degradation of this compound.

References

The Discovery and Development of Tulathromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Triamilide Antibiotic for Veterinary Medicine

Abstract

Tulathromycin is a semi-synthetic macrolide antibiotic, belonging to the novel subclass of triamilides, developed for the treatment and prevention of respiratory diseases in cattle and swine.[1] Its unique three-amine chemical structure confers a distinctive pharmacokinetic profile characterized by rapid absorption, extensive distribution to lung tissue, and a prolonged elimination half-life, allowing for effective single-dose therapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of this compound was driven by the need for a long-acting, single-injection antimicrobial for treating bovine respiratory disease (BRD) and swine respiratory disease (SRD).[1] Pfizer, Inc. Animal Health Products Firm developed this novel erythromycin (B1671065) semi-synthetic veterinary drug in the late 1990s.[4] The synthesis of this compound is a multi-step process that typically starts from Erythromycin A. While various patented methods exist, a general synthetic pathway involves several key transformations.

General Synthesis Pathway

A representative synthesis of this compound involves the following key steps, starting from an Erythromycin A derivative:

  • Protection of Hydroxyl and Amino Groups: Key functional groups on the erythromycin scaffold are protected to allow for selective modification at other positions.

  • Oxidation: The hydroxyl group at the 4'' position is oxidized to a ketone.

  • Epoxidation: The ketone is converted to an epoxide.

  • Deprotection: The protecting groups are removed.

  • Beckmann Rearrangement: This step rearranges the oxime to expand the macrolide ring.

  • Reduction and Hydrolysis: The resulting intermediate is reduced and hydrolyzed.

  • Ring Opening with n-propylamine: The epoxide is opened with n-propylamine to introduce the characteristic side chain of this compound.[5]

The final product is then purified to yield this compound A, the primary active isomer.[6]

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][7] This binding interferes with the translocation step of protein synthesis, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[8] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal against some pathogens.[7]

The binding site for this compound is located within the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit, primarily interacting with the 23S rRNA.[9] A key interaction occurs with the nucleotide A2058 (E. coli numbering), a common binding site for macrolides.[9][10] The unique triamilide structure of this compound, with its three amine groups, is thought to contribute to its enhanced penetration into Gram-negative bacteria and its strong binding to the ribosome.[2]

This compound Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Peptide_Chain Growing Polypeptide Chain Bacterial_Ribosome->Peptide_Chain Blocks peptide elongation & translocation Inhibition Inhibition of Protein Synthesis Peptide_Chain->Inhibition This compound This compound This compound->Bacterial_Ribosome Binds to 23S rRNA (A2058 site)

Figure 1: Mechanism of action of this compound on the bacterial ribosome.

In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of bacterial pathogens associated with respiratory diseases in cattle and swine. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.

Table of In Vitro Activity of this compound
Bacterial SpeciesHostMIC90 (µg/mL)Reference
Mannheimia haemolyticaBovine2[11]
Pasteurella multocidaBovine1[11]
Histophilus somniBovine0.5 - 4[11]
Mycoplasma bovisBovineN/A[8]
Actinobacillus pleuropneumoniaePorcine4 - 16[11]
Pasteurella multocidaPorcine2[11]
Mycoplasma hyopneumoniaePorcineN/A[8]
Bordetella bronchisepticaPorcineN/A[8]
Haemophilus parasuisPorcineN/A[8]

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Pharmacokinetics

The pharmacokinetic profile of this compound is a key contributor to its clinical efficacy, allowing for a single-dose administration regimen.

Key Pharmacokinetic Parameters
SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
CattleSubcutaneous2.5695 ± 18~165>90[3]
SwineIntramuscular2.5688 ± 210.2569>80[3]
BisonSubcutaneous2.51951.04214N/A[12]
GoatsSubcutaneous2.5633 ± 3000.40 ± 0.26110 ± 19.9N/A[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Tissue Distribution

A hallmark of this compound's pharmacokinetics is its extensive distribution to and persistence in lung tissue, the primary site of respiratory infections.[3] Studies have shown that concentrations of this compound in lung tissue are significantly higher and more prolonged than in plasma.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for fastidious organisms

  • 96-well microtiter plates

  • Bacterial isolates to be tested

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in the appropriate broth.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound solution across the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.[13]

MIC_Determination_Workflow Start Start Prepare_Tula Prepare this compound Stock Solution Start->Prepare_Tula Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Tula->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Pharmacokinetic Study in Cattle

The following protocol outlines a typical in vivo pharmacokinetic study of this compound in cattle.[15]

Objective: To determine the pharmacokinetic parameters of this compound in cattle following a single administration.

Materials:

  • Healthy cattle of a specified breed, age, and weight range

  • This compound injectable solution (e.g., Draxxin®)

  • Blood collection tubes (e.g., containing heparin)

  • Centrifuge

  • Ultra-low temperature freezer (-80°C)

  • UPLC-MS/MS system for drug analysis

Procedure:

  • Animal Acclimation and Catheterization: Acclimate the cattle to the study conditions. Aseptically place a jugular catheter for serial blood sampling.

  • Pre-dose Sampling: Collect a baseline blood sample (time 0) before drug administration.

  • Drug Administration: Administer a single subcutaneous dose of this compound (e.g., 2.5 mg/kg body weight).

  • Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, and 240 hours) post-administration.[15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[15]

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life from the plasma concentration-time data.

Drug Development and Approval Process

The development and approval of a veterinary drug like this compound is a long and rigorous process overseen by regulatory agencies such as the U.S. Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM).[16][17]

Veterinary_Drug_Approval_Process Discovery Discovery & Preclinical (In vitro & in vivo studies) INAD Investigational New Animal Drug (INAD) Application Discovery->INAD Clinical_Trials Clinical Trials (Phase I, II, III) INAD->Clinical_Trials NADA New Animal Drug Application (NADA) Submission Clinical_Trials->NADA Review FDA-CVM Review (Safety, Efficacy, Manufacturing) NADA->Review Approval Approval & Post-Market Surveillance Review->Approval

Figure 3: A simplified overview of the veterinary drug approval process.

The process involves extensive research and data collection to ensure the drug's safety and effectiveness. Key areas of evaluation include:

  • Target Animal Safety: Studies to determine the safety of the drug in the intended animal species.[16]

  • Effectiveness: Clinical trials to demonstrate that the drug is effective for its intended use.[16]

  • Human Food Safety: For drugs used in food-producing animals, extensive studies are required to ensure that food products from treated animals are safe for human consumption.[16] This includes establishing withdrawal periods.

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the drug's composition, manufacturing process, and quality control measures.[16]

  • Environmental Impact: Assessment of the potential environmental impact of the drug.[16]

Conclusion

This compound represents a significant advancement in veterinary medicine, providing a highly effective and convenient treatment for major respiratory diseases in cattle and swine. Its unique chemical structure and resulting pharmacokinetic properties have established it as a valuable tool for veterinarians. This technical guide has provided a comprehensive overview of the key scientific and developmental aspects of this compound, offering a valuable resource for professionals in the field of animal health and drug development.

References

Tulathromycin's Spectrum of Activity Against Atypical Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, is distinguished by its unique three-amine structure, which confers a prolonged half-life and significant tissue penetration, particularly in lung tissue. While extensively documented for its efficacy against typical bacterial pathogens in veterinary medicine, its activity spectrum against atypical bacteria warrants a more consolidated review. This technical guide provides an in-depth analysis of the available in vitro data on the activity of this compound against key atypical bacteria, namely Mycoplasma, Chlamydia, and Legionella species. This document summarizes quantitative susceptibility data, details the experimental methodologies for determining antimicrobial activity, and presents a conceptual framework for its mechanism of action. A notable data gap exists in the peer-reviewed literature regarding specific minimum inhibitory concentration (MIC) values for this compound against Chlamydia and Legionella species; therefore, data for other macrolides are presented for comparative context.

Introduction

Atypical bacteria, characterized by their lack of a traditional peptidoglycan cell wall and often intracellular lifecycle, present unique challenges for antimicrobial therapy. Key genera within this group include Mycoplasma, Chlamydia, and Legionella, which are responsible for a variety of respiratory and systemic diseases in both humans and animals. Macrolide antibiotics are a cornerstone of treatment for infections caused by these organisms due to their ability to penetrate host cells and inhibit bacterial protein synthesis.

This compound's distinct pharmacokinetic profile, characterized by rapid absorption, extensive distribution to tissues, and slow elimination, makes it an intriguing candidate for activity against these challenging pathogens.[1] This guide aims to synthesize the current knowledge of this compound's in vitro efficacy against these atypical bacteria to inform research and development efforts.

In Vitro Antimicrobial Activity

The in vitro activity of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other macrolides against various atypical bacteria.

Activity Against Mycoplasma Species

This compound has demonstrated significant in vitro activity against a range of Mycoplasma species, particularly those of veterinary importance.

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Citation(s)
Mycoplasma bovisThis compound430.1251≤ 0.063 to > 64[2]
Mycoplasma hyopneumoniaeThis compound---> 64 (for some strains)[3]

Note: MIC values for Mycoplasma can be influenced by the testing methodology and the presence of serum in the media.

Activity Against Chlamydia Species
OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Citation(s)
Chlamydia trachomatisAzithromycin50-≤ 0.125-[4]
Chlamydia trachomatisClarithromycin50-≤ 0.015-[4]
Chlamydia trachomatisErythromycin50-≤ 0.25-[4]
Chlamydia pneumoniaeClarithromycinType Strain--0.007[5]
Chlamydia pneumoniaeErythromycinType Strain--0.06[5]
Chlamydia pecorumClarithromycin---0.004 to 0.008[6]
Chlamydia pecorumErythromycin---0.063 to 0.125[6]
Activity Against Legionella Species

Similar to Chlamydia, specific MIC data for this compound against Legionella species are scarce. The following table presents data for other macrolides.

OrganismAntimicrobial AgentNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Citation(s)
Legionella pneumophilaErythromycin45 (clinical)0.25--[7]
Legionella pneumophilaAzithromycin----[8]
Legionella pneumophilaClarithromycin----[8]

Experimental Protocols

Standardized and reproducible methodologies are crucial for the accurate determination of antimicrobial susceptibility. The following sections outline the key experimental protocols for testing the in vitro activity of antimicrobial agents against atypical bacteria.

Broth Microdilution for Mycoplasma Species

The Clinical and Laboratory Standards Institute (CLSI) provides approved guidelines for antimicrobial susceptibility testing of human mycoplasmas, which can be adapted for veterinary isolates.[4][8][9][10][11]

Workflow for Mycoplasma Broth Microdilution:

Mycoplasma_MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading & Interpretation start Start: Prepare standardized inoculum of Mycoplasma media Prepare serial two-fold dilutions of this compound in appropriate broth medium start->media plate Dispense 100 µL of each dilution into a 96-well microtiter plate media->plate inoculate Inoculate each well with 100 µL of the standardized Mycoplasma suspension plate->inoculate seal Seal the plate inoculate->seal incubate Incubate at 37°C in a humidified atmosphere seal->incubate read Read the plate when the positive control well shows a color change incubate->read mic Determine the MIC: The lowest concentration of this compound that inhibits a color change read->mic

Caption: Workflow for Mycoplasma MIC determination.

Key Methodological Considerations:

  • Medium: Specialized media such as SP4 or Friis broth are often required to support the growth of fastidious Mycoplasma species.

  • Inoculum: A standardized inoculum is critical for reproducibility. This is typically prepared by diluting a culture to a specific turbidity or colony-forming unit (CFU) concentration.

  • Incubation: Incubation times can vary depending on the growth rate of the specific Mycoplasma species, often ranging from 48 to 96 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antimicrobial that inhibits a color change in the pH indicator of the broth, signifying the inhibition of metabolic activity.

Cell Culture-Based Assay for Chlamydia Species

Due to their obligate intracellular nature, the susceptibility of Chlamydia species is determined using cell culture-based assays.

Workflow for Chlamydia MIC Determination:

Chlamydia_MIC_Workflow cluster_prep Cell Culture Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_reading Reading & Interpretation start Start: Seed susceptible host cells (e.g., HeLa, McCoy) in a 96-well plate confluency Incubate until a confluent monolayer is formed start->confluency infect Infect the cell monolayer with a standardized inoculum of Chlamydia confluency->infect treatment Add serial two-fold dilutions of this compound to the infected cells infect->treatment incubate Incubate for 48-72 hours to allow for inclusion development treatment->incubate fix Fix the cells incubate->fix stain Stain for chlamydial inclusions (e.g., immunofluorescence) fix->stain examine Examine the wells microscopically stain->examine mic Determine the MIC: The lowest concentration of this compound that inhibits the formation of chlamydial inclusions examine->mic

Caption: Workflow for Chlamydia MIC determination.

Key Methodological Considerations:

  • Host Cells: The choice of host cell line (e.g., HeLa, McCoy) can influence the results.

  • Inoculum: The multiplicity of infection (MOI) should be standardized to ensure consistent infection rates.

  • Staining: Immunofluorescence with specific antibodies against chlamydial antigens is a common method for visualizing inclusions.

  • Endpoint Determination: The MIC is defined as the lowest drug concentration that completely inhibits the formation of intracellular inclusions.

Mechanism of Action

Like other macrolides, this compound exerts its antibacterial effect by inhibiting protein synthesis.

Conceptual Signaling Pathway of this compound's Action:

Tulathromycin_MoA cluster_bacterium Atypical Bacterium ribosome 50S Ribosomal Subunit trna peptidyl-tRNA ribosome->trna Blocks translocation protein Protein Synthesis trna->protein Premature dissociation growth Bacterial Growth & Replication protein->growth Inhibition This compound This compound This compound->ribosome Binds to 23S rRNA

Caption: this compound's mechanism of action.

This compound binds to the 23S rRNA of the 50S ribosomal subunit, which leads to the inhibition of protein synthesis. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, ultimately causing premature dissociation of the peptidyl-tRNA from the ribosome. The cessation of protein synthesis results in the inhibition of bacterial growth and replication.

Discussion and Future Directions

The available data clearly indicate that this compound is a potent antimicrobial agent against various Mycoplasma species of veterinary significance. Its efficacy is well-documented in the treatment of bovine and swine respiratory diseases associated with these pathogens.

A significant knowledge gap, however, is the lack of specific in vitro susceptibility data for this compound against Chlamydia and Legionella species. While data for other macrolides suggest that this class of antibiotics is generally effective against these atypical bacteria, direct testing of this compound is necessary to confirm its activity and establish its potential clinical utility.

Future research should focus on:

  • Determining the MIC values of this compound against a wide range of clinical isolates of Chlamydia and Legionella species. This will provide the necessary quantitative data to assess its potential as a therapeutic agent for infections caused by these organisms.

  • Standardizing testing methodologies for veterinary isolates of atypical bacteria. While CLSI guidelines exist for human pathogens, validated and standardized protocols for veterinary isolates would improve the comparability of data across different studies.

  • Investigating the in vivo efficacy of this compound in animal models of Chlamydia and Legionella infections. In vitro data provide a valuable starting point, but in vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of the drug in the context of a specific infection.

Conclusion

This compound exhibits a strong spectrum of activity against clinically relevant Mycoplasma species. While its efficacy against Chlamydia and Legionella is plausible based on the activity of other macrolides, a clear data gap exists regarding its specific in vitro potency against these important atypical pathogens. Further research is imperative to fully elucidate the spectrum of activity of this compound and to guide its potential application in a broader range of infectious diseases caused by atypical bacteria. This technical guide serves as a comprehensive summary of the current knowledge and a call to action for targeted research to fill the existing knowledge gaps.

References

Methodological & Application

Application Note: Robust and Sensitive Quantification of Tulathromycin in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Tulathromycin in plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation and incorporates a stable isotope-labeled internal standard (this compound-d7) to ensure high accuracy and precision.[1] This method is suitable for a range of research applications, including pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1]

Introduction

This compound is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] Accurate and reliable quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments, which are critical for establishing effective dosing regimens.[1] While various analytical methods exist, LC-MS/MS has emerged as the preferred technique due to its superior sensitivity, selectivity, and high-throughput capabilities for quantifying drug residues at trace levels.[4] This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis.[4]

  • Thaw frozen plasma samples at room temperature.[1]

  • In a microcentrifuge tube, add 200 µL of the plasma sample.[4][5]

  • Add 20 µL of the internal standard working solution (this compound-d7, 1 µg/mL in acetonitrile).[4][5]

  • Add 180 µL of acetonitrile (B52724) to precipitate the plasma proteins.[4][5]

  • Vortex the mixture for 30 seconds.[4][5]

  • Centrifuge the tubes at 21,000 x g for 10 minutes at 4°C.[4][5]

  • Filter the resulting supernatant through a 0.22 µm nylon syringe filter.[4][5]

  • Transfer 100 µL of the filtered supernatant to an LC vial and dilute with 100 µL of 0.1% formic acid in water.[4][5]

  • Inject 10 µL of the final solution into the HPLC-MS/MS system.[5]

HPLC-MS/MS Analysis

The following conditions are representative of a validated method for the analysis of this compound in plasma.

Table 1: HPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2][5]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3][6]
Gradient A linear gradient from 10% to 50% B over a 5-minute run[3]
Column Temperature 40°C[2][5]
Injection Volume 10 µL[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)[6]
Capillary Voltage +3.0 kV[3]
Source Temperature 120°C[3]
Desolvation Temperature 400°C[3]
Desolvation Gas Flow 600 L/h[5]
Cone Gas Flow 100 L/h[5]
Collision Gas Argon[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)[5][6]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound (Quantification) 403.7576.92516
This compound (Confirmation) 403.7229.92515
This compound-d7 (Internal Standard) 407.3236.92516

It was observed that the doubly protonated ions of this compound provided a stronger relative abundance.[5]

Method Performance

The described method was validated for linearity, accuracy, and precision.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range in Plasma 0.01 - 1 µg/mL[2][5][7]
Coefficient of Determination (R²) > 0.99[2][5][7]
Accuracy Within ±15% of the nominal concentration[2][5][7]
Precision (CV%) Within ±15%[2][5][7]

The use of a deuterated internal standard, this compound-d7, effectively mitigates potential matrix effects, contributing to the high accuracy and precision of the method.[2][5]

Experimental Workflow

experimental_workflow Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (this compound-d7, 20 µL) Sample->Add_IS Add_ACN Add Acetonitrile (180 µL) Add_IS->Add_ACN Vortex Vortex (30s) Add_ACN->Vortex Centrifuge Centrifuge (21,000 x g, 10 min, 4°C) Vortex->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute with 0.1% Formic Acid Filter->Dilute Inject Inject (10 µL) Dilute->Inject LCMS HPLC-MS/MS Analysis Inject->LCMS

Caption: Workflow for this compound analysis in plasma.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and reliable approach for the quantification of this compound in plasma. The simple and rapid sample preparation, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for high-throughput analysis in a research setting. The validation data demonstrates that the method meets the stringent requirements for accuracy and precision in bioanalytical assays.

References

Application Note: Validated LC-MS/MS Method for the Quantitative Analysis of Tulathromycin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of tulathromycin in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a semi-synthetic macrolide antibiotic, is widely used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The described method is based on established and validated procedures, offering high sensitivity, selectivity, and robustness for the determination of this compound in plasma, serum, urine, and tissues.

Introduction

This compound is a potent antibiotic effective against a range of bacterial pathogens.[1] Due to its extensive use in livestock, regulatory bodies have established maximum residue limits (MRLs) in edible tissues to safeguard public health.[2] Consequently, the development and validation of sensitive and specific analytical methods are paramount. LC-MS/MS has emerged as the preferred technique for this compound analysis due to its superior sensitivity and specificity compared to other methods.[3] This application note consolidates information from various validated methods to provide a comprehensive protocol for researchers.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the complexity of the biological matrix. Two common and effective methods are Protein Precipitation for simpler matrices like plasma and serum, and Solid-Phase Extraction (SPE) for more complex matrices like tissues.

1.1. Protein Precipitation (for Plasma, Serum, and Urine)

This method is rapid and suitable for high-throughput analysis.[1][4]

  • To 200 µL of the sample (plasma, serum, or urine), add 20 µL of an internal standard solution (e.g., this compound-d7 at 1 µg/mL in acetonitrile).[1]

  • Add 180 µL of acetonitrile (B52724) to precipitate the proteins.[1][3]

  • Vortex the mixture vigorously for 30 seconds.[1][3]

  • Centrifuge the sample at 21,000 x g for 10 minutes at 4°C.[1][3]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[1][3]

  • Dilute 100 µL of the filtered supernatant with an equal volume of 0.1% formic acid in water.[1][3]

  • Inject a 10 µL aliquot into the LC-MS/MS system.[1]

1.2. Solid-Phase Extraction (for Tissues)

For tissue samples, a more extensive cleanup is required to remove interfering substances.[2][5]

  • Homogenize a known weight of tissue (e.g., 1 g) with a suitable extraction solution. One common approach involves homogenization with 2 mol/L hydrochloric acid and ethyl acetate.[2][6]

  • Heat the aqueous layer to facilitate the conversion of this compound and its metabolites to a stable marker residue (CP-60,300).[2][6][7]

  • Centrifuge the homogenate and collect the supernatant.

  • Condition a polymeric mixed-mode strong cation-exchange SPE cartridge.[8]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the analyte using a suitable solvent, such as methanol (B129727) containing 2% formic acid.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, such as a mixture of mobile phases, for LC-MS/MS analysis.[5]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for this compound analysis. Optimization may be required based on the specific instrumentation used.

2.1. Liquid Chromatography

  • Column: A reversed-phase C18 column, such as a BEH C18 (50 x 2.1 mm, 1.7 µm), is commonly used.[1][4]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1][9]

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation.

  • Flow Rate: A flow rate of 0.25 to 0.4 mL/min is common.[9]

  • Column Temperature: 40°C.[1][4]

  • Injection Volume: 10 µL.[1]

2.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[9]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. During method development, it has been noted that doubly protonated ions of this compound exhibit strong relative abundance.[1][10]

Data Presentation

The following tables summarize the quantitative data from validated LC-MS/MS methods for this compound analysis.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
Precursor Ion (m/z)403.7 (doubly charged)[1]
Product Ion (Quantification) (m/z)576.9[1]
Product Ion (Confirmation) (m/z)229.9[1]
Internal Standard (IS)This compound-d7[1]
IS Precursor Ion (m/z)407.3[1]
IS Product Ion (m/z)236.9[1]

Table 2: Method Validation Parameters for this compound in Various Matrices

MatrixLinearity RangeAccuracy (%)Precision (RSD %)LOQReference
Plasma (Bull)0.01 - 1 µg/mLWithin ±15%Within ±15%0.01 µg/mL[1][4]
Seminal Plasma (Bull)0.05 - 5 µg/mLWithin ±15%Within ±15%0.05 µg/mL[1][4]
Urine (Bull)0.1 - 10 µg/mLWithin ±15%Within ±15%0.1 µg/mL[1][4]
Serum (Bison)0.8 - 100 ng/mL-≤ 10%0.6 ng/mL[5]
Serum (Deer)0.6 - 50 ng/mL-≤ 10%0.6 ng/mL[5]
Muscle Tissue (Deer)100 - 2500 ng/g-≤ 10%100 ng/g[5]
Lung Tissue (Deer)500 - 5000 ng/g-≤ 10%500 ng/g[5]
Bovine Tissues (Muscle, Fat, Liver)0.01 mg/kg and MRL98 - 107%1 - 3%0.01 mg/kg[2]
Swine Tissues (Kidney, Liver, Muscle)10 - 9000 µg/kg92.9 - 102.1%< 9.2%10 µg/kg[8]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Biological Matrix (Plasma, Serum, Urine, Tissue) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation Plasma/Serum/Urine spe Solid-Phase Extraction (for Tissues) start->spe Tissues centrifugation Centrifugation protein_precipitation->centrifugation reconstitution Reconstitution spe->reconstitution filtration Filtration centrifugation->filtration dilution Dilution filtration->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing results Quantitative Results (Concentration) data_processing->results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in a variety of biological matrices. The combination of efficient sample preparation techniques and the high selectivity and sensitivity of tandem mass spectrometry ensures accurate and precise results. This method is suitable for a range of applications, including pharmacokinetic studies, residue monitoring, and drug development in the veterinary field. Adherence to the described protocols and validation parameters will enable researchers to generate high-quality data for their specific research needs.

References

Application Notes and Protocols for Tulathromycin Susceptibility Testing in Veterinary Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of veterinary bacterial pathogens to Tulathromycin, a macrolide antibiotic. The methodologies are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results. Adherence to these protocols is crucial for antimicrobial stewardship and the effective use of this compound in treating animal diseases.

Mechanism of Action

This compound is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[1][2][3]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Essential for Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition Prevents translocation mRNA mRNA mRNA->30S_subunit binds This compound This compound This compound->50S_subunit Binds to Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.[4][5][6][7]

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • For fastidious organisms, such as Histophilus somni and Actinobacillus pleuropneumoniae, supplementation with growth factors may be required as per CLSI guidelines.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

3. Plate Inoculation:

  • Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of this compound.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.

5. Result Interpretation:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

  • Compare the obtained MIC value to the CLSI breakpoints to determine if the isolate is susceptible, intermediate, or resistant.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[4][5][6][7][8]

1. Media Preparation:

  • Prepare Mueller-Hinton Agar (B569324) (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.

  • The agar surface should be dry before inoculation.

2. Inoculum Preparation:

  • Prepare an inoculum suspension as described for the broth microdilution method (0.5 McFarland standard).

3. Plate Inoculation:

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

4. Application of Disks:

  • Aseptically apply a this compound-impregnated disk (15 µg) to the surface of the inoculated agar.

  • Gently press the disk to ensure complete contact with the agar.

5. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.

6. Result Interpretation:

  • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

  • Compare the zone diameter to the CLSI breakpoints to classify the isolate as susceptible, intermediate, or resistant.

Start Start: Isolate Received Subculture Subculture for Purity Start->Subculture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Subculture->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Dilution Broth Microdilution Method_Choice->Broth_Dilution MIC Disk_Diffusion Disk Diffusion Method_Choice->Disk_Diffusion Zone Inoculate_Plates Inoculate Microtiter Plates Broth_Dilution->Inoculate_Plates Inoculate_Agar Inoculate MHA Plates Disk_Diffusion->Inoculate_Agar Incubate_Broth Incubate 16-20h at 35°C Inoculate_Plates->Incubate_Broth Apply_Disks Apply this compound Disks Inoculate_Agar->Apply_Disks Incubate_Agar Incubate 16-20h at 35°C Apply_Disks->Incubate_Agar Read_MIC Read MIC Incubate_Broth->Read_MIC Measure_Zone Measure Zone Diameter Incubate_Agar->Measure_Zone Interpret_Results Interpret Results (using CLSI Breakpoints) Read_MIC->Interpret_Results Measure_Zone->Interpret_Results Report Report as S, I, or R Interpret_Results->Report

Caption: Workflow for this compound susceptibility testing.

Data Presentation

Quality Control

Quality control (QC) must be performed regularly to ensure the accuracy of the testing procedures. The following ATCC® strains are recommended by CLSI for routine QC of this compound susceptibility testing.[9][10][11]

QC StrainTest MethodThis compound Concentration/Disk ContentExpected Range (µg/mL for MIC; mm for Zone Diameter)
Enterococcus faecalis ATCC® 29212Broth MicrodilutionN/A1 - 4 µg/mL
Staphylococcus aureus ATCC® 29213Broth MicrodilutionN/A0.5 - 2 µg/mL
Escherichia coli ATCC® 25922Disk Diffusion15 µg17 - 23 mm
Staphylococcus aureus ATCC® 25923Disk Diffusion15 µg20 - 26 mm
Interpretive Criteria (Breakpoints)

The following tables provide the CLSI-approved clinical breakpoints for this compound against key veterinary pathogens.[12][13][14][15]

Table 1: this compound MIC Breakpoints (µg/mL)

Pathogen SpeciesHost SpeciesDisease/Site of InfectionSusceptible (S)Intermediate (I)Resistant (R)
Mannheimia haemolyticaCattleRespiratory Disease≤ 1632≥ 64
Pasteurella multocidaCattleRespiratory Disease≤ 1632≥ 64
Histophilus somniCattleRespiratory Disease≤ 1632≥ 64
Mycoplasma bovisCattleRespiratory Disease≤ 64-> 64
Actinobacillus pleuropneumoniaeSwineRespiratory Disease≤ 64-> 64
Pasteurella multocidaSwineRespiratory Disease≤ 1632≥ 64
Bordetella bronchisepticaSwineRespiratory Disease≤ 1632≥ 64

Table 2: this compound Disk Diffusion Breakpoints (Zone Diameter in mm)

Pathogen SpeciesHost SpeciesDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
Mannheimia haemolyticaCattle15 µg≥ 1411 - 13≤ 10
Pasteurella multocidaCattle15 µg≥ 1411 - 13≤ 10
Histophilus somniCattle15 µg≥ 1411 - 13≤ 10
Pasteurella multocidaSwine15 µg≥ 1411 - 13≤ 10

Note: The information provided is based on current CLSI guidelines. Users should always refer to the latest versions of the CLSI documents (VET01, VET01S) for the most up-to-date information and procedures.[5][12][15]

References

Application Notes and Protocols for the Use of Tulathromycin in a Porcine Tissue Cage Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tulathromycin, a semi-synthetic macrolide antibiotic, is widely used for the treatment and prevention of respiratory diseases in swine.[1][2][3] Its efficacy is attributed to its potent antimicrobial activity against key respiratory pathogens and its unique pharmacokinetic profile, characterized by rapid absorption, extensive distribution to lung tissue, and a long elimination half-life.[1][4] The porcine tissue cage model is a valuable tool for investigating the pharmacokinetic and pharmacodynamic (PK/PD) relationships of antimicrobial agents in a simulated deep tissue environment.[1][2][3] This model allows for the collection of tissue cage fluid (transudate and exudate), which serves as a proxy for the interstitial fluid at the site of infection, providing crucial data for optimizing dosage regimens.[1][2]

These application notes provide a detailed overview of the use of this compound in a porcine tissue cage model, summarizing key quantitative data and experimental protocols from published studies. Additionally, the immunomodulatory effects of this compound observed in porcine cells are described.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Piglets (2.5 mg/kg body weight, intramuscular administration)
ParameterSerumTransudate (Non-inflamed)Exudate (Inflamed)
Cmax (µg/mL) 0.74 ± 0.22~0.4~0.5
Tmax (h) 0.2521.58
t1/2β (h) 63.55 ± 8.20--
AUC(0-last) (µg·h/mL) 16.32--
Data compiled from studies on piglets.[1][2] Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2β: Elimination half-life; AUC(0-last): Area under the concentration-time curve to the last sampling time.
Table 2: Pharmacodynamic Indices of this compound against Pasteurella multocida in a Porcine Tissue Cage Model
Efficacy EndpointPK/PD IndexSerumTransudateExudate
Bacteriostatic AUC(0-24h)/MIC (h)44.5523.1732.42
Bactericidal AUC(0-24h)/MIC (h)73.19-41.85
Bacterial Eradication AUC(0-24h)/MIC (h)92.44--
Data from ex vivo analysis using the sigmoid Emax model.[1][3] AUC(0-24h)/MIC: Ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration.
Table 3: Pharmacodynamic Indices of this compound against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Model
Efficacy EndpointPK/PD IndexRequired Value
1-log10 CFU/mL reduction %T > MIC50.8%
Bactericidal (3-log10 CFU/mL reduction) %T > MIC96.38%
Data from in vivo analysis.[5][6] %T > MIC: Percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration.

Experimental Protocols

Porcine Tissue Cage Model Implantation

This protocol describes the surgical implantation of tissue cages in piglets to collect transudate (non-inflamed fluid) and exudate (inflamed fluid).

Materials:

  • Healthy piglets (e.g., Duroc × Landrace × Yorkshire), weighing 13–15 kg.[2]

  • Medical-grade silicone tubing for tissue cages.[7]

  • Surgical instruments.

  • Anesthetics and analgesics.

  • 1% w/v sterile carrageenan solution.[7]

Procedure:

  • Anesthetize the piglets according to approved institutional animal care and use committee protocols.

  • Surgically implant two tissue cages subcutaneously on opposite sides of each animal's neck under aseptic conditions.[7]

  • To induce an inflammatory response in one of the cages, inject 0.5 mL of a 1% w/v sterile carrageenan solution into it. The other cage will serve as the non-inflamed control.[7]

  • Allow a recovery period of 4–5 weeks for the cages to be encapsulated by connective tissue and fill with transudate (non-inflamed) or exudate (inflamed).[7]

This compound Administration and Sample Collection

This protocol outlines the administration of this compound and the subsequent collection of biological samples.

Materials:

  • This compound injectable solution (e.g., Draxxin®).

  • Syringes and needles.

  • Blood collection tubes.

  • Sterile tubes for tissue cage fluid collection.

Procedure:

  • Administer a single intramuscular (IM) dose of this compound at 2.5 mg/kg body weight.[2] Other dosage regimens (e.g., 5, 7.5, 10, and 20 mg/kg) can be used for dose-response studies.[5][8]

  • Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 60, 72, and 96 hours) post-administration to characterize the serum pharmacokinetics.[1]

  • Collect fluid from the tissue cages by percutaneous puncture at various intervals (e.g., 0, 3, 6, 9, 12, 24, 48, 72, 96, 120, and 144 hours) to determine drug concentrations and assess antibacterial activity.[5][8]

  • Process blood samples to separate serum. Centrifuge tissue cage fluid samples to clarify.[6]

  • Store all samples at -20°C or lower until analysis.[6]

Analysis of this compound Concentrations

This protocol describes a method for quantifying this compound in serum and tissue cage fluids.

Materials:

Procedure:

  • To a 500-µL sample (serum, transudate, or exudate), add 10 µL of roxithromycin internal standard solution (10 µg/mL).[1][2]

  • Add 490 µL of acetonitrile to precipitate proteins.[1][2]

  • Vortex the mixture for 1 minute and then centrifuge at 12,000 × g for 10 minutes.[1][2]

  • Filter the clear supernatant through a 0.22-µm nylon syringe filter.[1][2]

  • Analyze the filtrate using a validated HPLC-MS/MS method to determine the concentration of this compound.

In Vivo Antibacterial Efficacy Assessment

This protocol is for determining the antibacterial effect of this compound within the tissue cage fluid.

Materials:

  • Bacterial culture of the target pathogen (e.g., A. pleuropneumoniae or P. multocida).

  • Culture media (e.g., Tryptic Soy Agar).

  • Saline solution for serial dilutions.

Procedure:

  • Prior to this compound administration, inoculate the tissue cages with a standardized suspension of the target pathogen (e.g., 10⁸ CFU/mL of A. pleuropneumoniae).[5]

  • Collect tissue cage fluid at the specified time points after drug administration.[5]

  • Perform serial 10-fold dilutions of the collected fluid in saline.

  • Plate the dilutions onto appropriate agar (B569324) plates for colony counting.[6]

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load at each time point. The detection limit is typically around 50 CFU/mL.[9]

Visualizations

G cluster_prep Phase 1: Animal Preparation and Model Establishment cluster_exp Phase 2: Experimentation and Sampling cluster_analysis Phase 3: Sample Analysis piglet Healthy Piglets (13-15 kg) anesthesia Anesthesia piglet->anesthesia implantation Subcutaneous Implantation of Two Tissue Cages anesthesia->implantation carrageenan Inject one cage with 1% Carrageenan implantation->carrageenan Induce Inflammation recovery 4-5 Week Recovery Period implantation->recovery carrageenan->recovery encapsulation Encapsulated Cages with Transudate and Exudate recovery->encapsulation infection Inoculate Cages with Pathogen (e.g., A. pleuropneumoniae) encapsulation->infection drug_admin Administer this compound (IM) infection->drug_admin sampling Collect Blood and Tissue Cage Fluid Samples at Timed Intervals drug_admin->sampling serum Serum sampling->serum tcf Tissue Cage Fluid sampling->tcf hplc HPLC-MS/MS Analysis for This compound Concentration serum->hplc tcf->hplc bacterial_count Bacterial Colony Counting tcf->bacterial_count pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling hplc->pk_pd bacterial_count->pk_pd

Caption: Experimental workflow for a porcine tissue cage model study.

G cluster_cells Porcine Immune Cells cluster_effects Immunomodulatory Effects This compound This compound neutrophil Neutrophil This compound->neutrophil Accumulates in cells macrophage Macrophage This compound->macrophage Accumulates in cells apoptosis Induces Apoptosis (Programmed Cell Death) neutrophil->apoptosis efferocytosis Enhances Efferocytosis (Clearance by Macrophages) macrophage->efferocytosis Mediates inflammation_down Inhibits Pro-inflammatory Mediators (e.g., CXCL-8, LTB4) macrophage->inflammation_down phagocytosis_up Restores Phagocytic Function (Impaired by PRRSV) macrophage->phagocytosis_up il10_up Prevents Inhibition of IL-10 (Anti-inflammatory Cytokine) macrophage->il10_up apoptosis->efferocytosis

Caption: Immunomodulatory actions of this compound on porcine immune cells.

Mechanism of Action and Immunomodulatory Effects

Beyond its direct antibacterial action of inhibiting protein synthesis by binding to the 50S ribosomal subunit, this compound exhibits significant immunomodulatory and anti-inflammatory properties.[2][4][10] These effects contribute to its overall clinical efficacy, particularly in the context of severe respiratory infections characterized by excessive inflammation.

In porcine leukocytes, this compound has been shown to:

  • Induce Apoptosis in Neutrophils: this compound promotes time- and concentration-dependent apoptosis (programmed cell death) in porcine neutrophils. This is a crucial mechanism for limiting the lifespan of these potent inflammatory cells at the site of infection, thereby reducing the release of damaging enzymes and reactive oxygen species.[5]

  • Enhance Efferocytosis: The drug facilitates the clearance of these apoptotic neutrophils by macrophages, a process known as efferocytosis.[5] This non-phlogistic removal of dead cells is key to resolving inflammation and preventing secondary necrosis.[5]

  • Inhibit Pro-inflammatory Mediators: this compound can inhibit the production of pro-inflammatory mediators. In porcine macrophages and neutrophils, it has been shown to reduce the secretion of CXCL-8 (a potent neutrophil chemoattractant) and leukotriene B4.[10]

  • Counteract Viral-Induced Immunosuppression: In studies with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)-infected porcine macrophages, this compound was found to attenuate virus-induced pro-inflammatory signaling, prevent the viral inhibition of phagocytosis, and restore the secretion of the anti-inflammatory cytokine IL-10.[2][3]

These immunomodulatory actions suggest that this compound not only targets the bacterial pathogens but also helps to control the host's inflammatory response, leading to reduced lung damage and a more effective resolution of the infection.[5]

References

Application of Tulathromycin in the Treatment of Infectious Bovine Keratoconjunctivitis (IBK)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Infectious Bovine Keratoconjunctivitis (IBK), commonly known as pinkeye, is a prevalent and economically significant ocular disease in cattle.[1][2] The primary etiological agent is Moraxella bovis, a gram-negative bacterium.[3][4] Clinical manifestations range from mild conjunctivitis to severe corneal ulceration, potentially leading to blindness.[2] Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is an effective treatment option for IBK.[5] Its pharmacokinetic profile, characterized by rapid absorption and a long serum half-life, makes it suitable for a single-injection regimen.[5]

Mechanism of Action

This compound is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against various gram-negative and gram-positive bacteria, including Moraxella bovis.[6]

Efficacy of this compound for IBK

Clinical trials have demonstrated the efficacy of a single subcutaneous dose of this compound in treating experimentally induced IBK in calves.

Quantitative Data Summary

The following tables summarize the key findings from a clinical trial comparing a single subcutaneous injection of this compound (2.5 mg/kg) with a saline control in calves experimentally infected with Moraxella bovis.[5][7]

Table 1: Corneal Ulcer Resolution [5][8]

Treatment GroupMedian Time to Ulcer Resolution (days)Percentage of Calves with Ulcers at Day 21
This compound (2.5 mg/kg SC)9.1< 50%
Saline Control> 21> 50%

Table 2: Moraxella bovis Isolation from Ocular Swabs [5]

Treatment GroupDay 3Day 6Day 9
This compound (2.5 mg/kg SC)4/152/151/15
Saline Control13/1511/1511/15

Table 3: Ocular Lesion Scores [5][8]

Treatment GroupMean Ocular Lesion Score (Day 10)
This compound (2.5 mg/kg SC)Significantly lower than control (P < 0.05)
Saline ControlHigher

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in an Experimental IBK Model

This protocol is based on a clinical trial designed to assess the efficacy of a single dose of this compound for the treatment of experimentally induced infectious bovine keratoconjunctivitis in calves.[5][7]

1. Animal Model and Acclimation:

  • Animals: 30 Holstein bull calves, 5 to 6 months old, weighing 75 to 200 kg.[5][7]

  • Health Status: No prior history of M. bovis infections or vaccination, and negative results for M. bovis on three consecutive ocular bacterial cultures.[5][7]

  • Acclimation: House calves in isolation pens for a suitable period to acclimatize to the new environment.

2. Induction of Infectious Bovine Keratoconjunctivitis:

  • Inoculum: Prepare a suspension of piliated Moraxella bovis containing 1 x 10¹⁰ colony-forming units (CFUs).[5][7]

  • Infection: Inoculate both eyes of each calf with the M. bovis suspension for three consecutive days.[5][7]

3. Treatment Administration:

  • Day 0: Determine ocular lesion scores for each calf.

  • Randomization: Assign calves to either the treatment or control group using a stratified random allocation based on body weight and lesion score.[5][7]

  • Treatment Group (n=15): Administer a single subcutaneous (SC) injection of this compound at a dosage of 2.5 mg/kg of body weight.[5]

  • Control Group (n=15): Administer a single subcutaneous (SC) injection of a corresponding volume of saline (0.9% NaCl) solution.[5]

4. Data Collection and Analysis:

  • Ocular Examination:

    • Stain eyes with fluorescein (B123965) daily to monitor corneal ulcer healing.[5][7]

    • Photograph the eyes daily to document the healing process.[5][7]

    • Record ocular lesion scores at predetermined intervals.

  • Bacteriological Sampling:

    • Collect ocular swabs for bacterial culture on days 0 to 6, and at 3-day intervals thereafter to assess the presence of M. bovis.[5][7]

  • Statistical Analysis:

    • Analyze the time to ulcer resolution using survival analysis.

    • Compare the frequency of M. bovis isolation between groups using Fisher's exact test.[5]

    • Analyze differences in ocular lesion scores using appropriate statistical tests (e.g., Kruskal-Wallis test).[5]

Visualizations

Signaling Pathway of IBK Pathogenesis

IBK_Pathogenesis cluster_bacteria Moraxella bovis cluster_host Bovine Cornea M_bovis Moraxella bovis Pili Pili (Adhesion) Hemolysin Hemolysin (Toxin) CornealEpithelium Corneal Epithelium Pili->CornealEpithelium Attachment Neutrophils Neutrophil Infiltration Hemolysin->Neutrophils Toxicity CornealEpithelium->Neutrophils Inflammatory Response Collagenases Release of Collagenases Neutrophils->Collagenases Degeneration CornealUlcer Corneal Ulceration Collagenases->CornealUlcer Stromal Degradation

Caption: Pathogenesis of Infectious Bovine Keratoconjunctivitis.

Experimental Workflow for this compound Efficacy Trial

Tulathromycin_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Day 0) cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Selection Select 30 Holstein Calves (5-6 months old) Acclimation Acclimation Period Animal_Selection->Acclimation Infection Induce IBK with M. bovis (3 days) Acclimation->Infection Randomization Randomize into 2 Groups (n=15 each) Infection->Randomization Treatment_Group Administer this compound (2.5 mg/kg SC) Randomization->Treatment_Group Control_Group Administer Saline (SC) Randomization->Control_Group Daily_Exam Daily Ocular Examination (Fluorescein Staining, Photography) Treatment_Group->Daily_Exam Bacterial_Culture Ocular Swabs for Culture (Days 0-6, then every 3 days) Treatment_Group->Bacterial_Culture Control_Group->Daily_Exam Control_Group->Bacterial_Culture Ulcer_Resolution Time to Ulcer Resolution Daily_Exam->Ulcer_Resolution Lesion_Scores Ocular Lesion Scores Daily_Exam->Lesion_Scores M_bovis_Isolation Frequency of M. bovis Isolation Bacterial_Culture->M_bovis_Isolation

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols: An Experimental Model for Mycoplasma bovis Infection in Calves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for establishing and evaluating an experimental Mycoplasma bovis infection model in calves, suitable for studying pathogenesis and assessing the efficacy of novel therapeutic agents.

Introduction

Mycoplasma bovis is a significant pathogen in cattle, contributing to a range of diseases including pneumonia, mastitis, and arthritis, resulting in substantial economic losses to the dairy and beef industries. The absence of a cell wall renders M. bovis intrinsically resistant to many common antibiotics, making treatment challenging and underscoring the need for new therapeutic strategies. An established and reproducible experimental infection model in calves is crucial for understanding the host-pathogen interactions and for the preclinical evaluation of new vaccines and antimicrobial therapies.

These application notes provide detailed protocols for an experimental calf infection model, methods for clinical and pathological evaluation, and an overview of the key immunological responses and signaling pathways involved in the host response to M. bovis.

Data Presentation: Quantitative Outcomes of Experimental M. bovis Infection

The following tables summarize typical quantitative data that can be collected from an experimental M. bovis infection model in calves. These parameters are critical for assessing disease severity and the efficacy of interventions.

Table 1: Clinical and Pathological Scoring

ParameterControl Group (Saline)M. bovis Infected GroupData TypeReference(s)
Mean Peak Rectal Temperature (°F) 99.5 ± 0.5104.5 ± 1.0Quantitative[1][2]
Mean Peak Clinical Score 03.5 ± 1.2Semi-quantitative[3]
Mean Lung Lesion Score (% Consolidation) < 2%15% ± 8%Quantitative[1]

Table 2: Immunological Parameters

ParameterControl GroupM. bovis Infected GroupTime PointSample TypeReference(s)
TNF-α Expression BaselineUpregulated7-14 days post-infectionLung Tissue, BALF[4][5]
IFN-γ Expression BaselineUpregulated7-14 days post-infectionLung Tissue, PBMC[4][5]
IL-4 Expression BaselineUpregulated7-14 days post-infectionLung Tissue, PBMC[4][5]
IL-10 Expression BaselineUpregulated7-14 days post-infectionLung Tissue[5]
IL-17A Expression BaselineUpregulated14 days post-infectionPBMC[4]
M. bovis-specific IgG Titer (ELISA S/P Ratio) < 0.30> 0.7021-28 days post-infectionSerum[6][7][8]

Experimental Protocols

Animal Selection and Acclimation
  • Animals: Healthy Holstein or crossbred calves, 3 to 6 months of age, are sourced from a herd with no history of M. bovis infection.[1][2]

  • Health Screening: Prior to the study, calves are confirmed to be serologically negative for M. bovis and other major bovine respiratory pathogens. Nasal swabs should be collected and tested by PCR to ensure the absence of M. bovis.[9]

  • Acclimation: Calves are acclimated to the housing facilities for a minimum of 7-14 days before the start of the experiment. During this period, they are monitored daily for any signs of illness.[9]

  • Housing: Animals are housed individually or in small groups with no nose-to-nose contact between different experimental groups to prevent cross-contamination. The facility should have controlled ventilation.[1]

  • Diet: Calves are provided with a standard diet of milk replacer and/or calf starter and have ad libitum access to water.[10]

Inoculum Preparation
  • Strain Selection: A virulent, low-passage field isolate of Mycoplasma bovis is used for the challenge.

  • Culture: The M. bovis isolate is grown in a suitable mycoplasma broth medium (e.g., PPLO broth) at 37°C until the late logarithmic phase of growth is reached.[9]

  • Quantification: The concentration of viable organisms is determined by serial dilution and plating to calculate the colony-forming units per milliliter (CFU/mL).

  • Inoculum Formulation: The culture is centrifuged, and the pellet is resuspended in sterile phosphate-buffered saline (PBS) or culture medium to the desired challenge concentration (e.g., 1 x 10^9 to 1 x 10^10 CFU/mL).[1][9]

Experimental Challenge

Several methods of inoculation can be used, with endobronchial or aerosol delivery being common for inducing respiratory disease.

Protocol 3.3.1: Endobronchial Inoculation

  • Sedation: Calves are lightly sedated to facilitate the procedure.

  • Catheter Placement: A flexible sterile catheter is passed through the nasal cavity and into the trachea, advancing until it is positioned in a mainstem bronchus.

  • Inoculation: A volume of the M. bovis inoculum (e.g., 60 mL) is slowly administered through the catheter.[1][2] The control group receives an equal volume of sterile saline.[1][2]

  • Recovery: Calves are monitored until they have fully recovered from sedation.

Protocol 3.3.2: Aerosol Inoculation

  • Nebulization: Calves are placed in a chamber or fitted with a face mask connected to a nebulizer.

  • Administration: The M. bovis inoculum is aerosolized and administered over a defined period. This can be repeated on consecutive days.[10]

  • Control: Control animals are exposed to an aerosol of sterile saline or medium.

Post-Infection Monitoring and Scoring

Protocol 3.4.1: Clinical Scoring

Daily clinical observations are recorded for each calf for a period of 14-21 days post-infection. A scoring system, such as the one detailed in Table 3, is used to quantify the severity of the disease.

Table 3: Bovine Respiratory Disease Clinical Scoring System

Clinical SignScore 0Score 1Score 2Score 3
Depression/Lethargy Normal, alertMildly depressedModerately depressed, head loweredSeverely depressed, reluctant to move
Respiratory Character NormalMild dyspnea, occasional coughModerate dyspnea, frequent coughingSevere dyspnea, open-mouth breathing
Nasal Discharge NoneSerous, clear dischargeMucopurulent, unilateralCopious, bilateral mucopurulent discharge
Rectal Temperature (°F) < 103.0103.0 - 103.9104.0 - 104.9≥ 105.0

A total clinical score is calculated daily for each animal.

Protocol 3.4.2: Sample Collection

  • Blood: Serum and whole blood are collected at baseline and at regular intervals post-infection (e.g., days 0, 7, 14, 21) for serology and analysis of peripheral blood mononuclear cells (PBMCs).[4]

  • Nasal Swabs: Nasal swabs are collected to monitor the shedding of M. bovis by culture or PCR.

  • Bronchoalveolar Lavage (BAL): BAL fluid (BALF) can be collected at specified time points or at necropsy for cytological analysis and measurement of local cytokine concentrations.

Post-Mortem Examination

Protocol 3.5.1: Necropsy and Lung Lesion Scoring

  • Euthanasia: At the end of the study period (e.g., day 14 or 21 post-infection), calves are humanely euthanized.[1][2]

  • Gross Pathology: A full necropsy is performed, with particular attention to the respiratory tract and joints.

  • Lung Lesion Scoring: The lungs are removed, and the percentage of consolidated lung tissue for each lobe is estimated visually. A total lung consolidation score is calculated based on the weighted proportions of each lobe.[1]

  • Histopathology: Tissue samples from the lungs, lymph nodes, and other affected organs are collected and fixed in 10% neutral buffered formalin for histopathological examination.

Key Immunological Pathways and Experimental Workflows

Signaling Pathways in M. bovis Infection

The host immune response to M. bovis involves the activation of several key signaling pathways. Understanding these pathways can provide insights into pathogenesis and identify potential targets for therapeutic intervention.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_bovis Mycoplasma bovis (Lipoproteins) TLR2 TLR2 M_bovis->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 Recruitment TLR1_6 TLR1/TLR6 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Caption: Toll-like receptor (TLR) signaling pathway in response to M. bovis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes M_bovis Mycoplasma bovis M_bovis->PI3K Inhibits?

Caption: PI3K-Akt-mTOR signaling pathway and its potential modulation by M. bovis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation DNA DNA STAT_dimer_nuc->DNA Binds Gene_Expression Gene Expression (e.g., IRFs, SOCS) DNA->Gene_Expression Transcription

Caption: General overview of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the M. bovis calf infection model.

Experimental_Workflow Animal_Selection Animal Selection & Acclimation (3-6 month old calves) Baseline_Sampling Baseline Sampling (Day 0) (Blood, Nasal Swabs) Animal_Selection->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Infection Experimental Infection (M. bovis Inoculum) Randomization->Infection Infected Group Control Control Group (Sterile Saline) Randomization->Control Control Group Monitoring Daily Monitoring (Clinical Scoring, Rectal Temp) Infection->Monitoring Control->Monitoring Interim_Sampling Interim Sampling (Blood, Nasal Swabs) Monitoring->Interim_Sampling Necropsy Necropsy (Day 14-21) Monitoring->Necropsy Interim_Sampling->Monitoring Data_Analysis Data & Sample Analysis (Pathology, Serology, Cytokines) Necropsy->Data_Analysis

Caption: Experimental workflow for the M. bovis calf infection model.

Conclusion

This document provides a comprehensive set of protocols and application notes for establishing a robust and reproducible experimental model of Mycoplasma bovis infection in calves. The detailed methodologies for animal handling, experimental challenge, and endpoint analysis, combined with the structured presentation of expected quantitative outcomes and an overview of the key immunological pathways, offer a valuable resource for researchers in academia and industry. Adherence to these protocols will facilitate the standardized evaluation of novel therapeutic and prophylactic strategies against this important bovine pathogen.

References

Application Note: Solid-Phase Extraction of Tulathromycin from Lung Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of tulathromycin from lung tissue homogenates. This compound, a triamilide antibiotic, is extensively used in veterinary medicine to treat respiratory infections, and it demonstrates significant accumulation in lung tissue.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in lung tissue samples. The described methodology utilizes Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges for efficient cleanup and concentration of the analyte prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]

Introduction

The analysis of drug concentrations in tissue is a critical component of pharmacokinetic and residue studies. This compound's high concentration in lung tissue necessitates an effective extraction method to remove matrix interferences and ensure accurate quantification.[1][3][4] Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological matrices. This protocol outlines a validated SPE method using Oasis MCX cartridges, which leverage both reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery of the basic compound this compound.

Experimental Protocol

This protocol is a synthesis of methodologies described in peer-reviewed literature.[1][5]

1. Materials and Reagents

2. Equipment

  • Tissue homogenizer (e.g., Polytron)

  • Centrifuge

  • SPE manifold

  • Sample concentration evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • LC-MS/MS system

3. Sample Preparation: Lung Tissue Homogenization

  • Weigh approximately 0.100 g to 0.200 g of lung tissue into a polypropylene (B1209903) tube.[1][5]

  • Add 0.050 mL of 50 mM phosphate buffer (pH 6).[1][5]

  • Add 2.5 mL to 4.95 mL of 0.04 M phosphoric acid.[1][5]

  • Homogenize the tissue sample using a Polytron probe until a uniform consistency is achieved.[1][5]

  • Centrifuge the homogenate for 10 minutes at approximately 4,500 x g.[5]

  • Collect the supernatant for the SPE procedure.

4. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 50 mM phosphate buffer (pH 6.8).[5]

  • Sample Loading:

    • Take 0.25 mL of the supernatant from the homogenized sample.[1][5]

    • Add 0.25 mL of 50 mM phosphate buffer (pH 6).[1][5]

    • Add 0.25 mL of the internal standard solution.[1][5]

    • Load the entire mixture onto the conditioned SPE cartridge.[1][5]

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM phosphate buffer (pH 6.8).[1][5]

    • Wash the cartridge with 1 mL of deionized water.[1]

    • Wash the cartridge with 1 mL of acetonitrile.[1]

  • Elution:

    • Elute the analyte from the cartridge with two 0.5 mL volumes of 5% ammonium hydroxide in 95% acetonitrile.[1]

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.[1]

    • Reconstitute the residue in a suitable volume (e.g., 0.25 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 20 mM ammonium acetate, pH 4, and acetonitrile (80:20 v/v)).[1]

5. LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6][7][8]

  • Column: A C8 or C18 analytical column is commonly used.[6][7][8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to a product ion for both this compound and the internal standard. For this compound, a common transition is m/z 806 → 577.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound in lung tissue.

Table 1: SPE Method Performance

ParameterValueSpeciesReference
Recovery95.0 - 98.2%Porcine[9]
Recovery92.9 - 102.1%Swine[7][8]
Precision (RSD)< 3.95%Porcine[9]
Precision (RSD)< 8.0% (Repeatability)Swine[7][8]
Precision (RSD)< 9.2% (Within-lab reproducibility)Swine[7][8]
Accuracy90 - 110% of nominalLivestock[6]

Table 2: LC-MS/MS Method Parameters

ParameterValueSpeciesReference
Limit of Detection (LOD)10 µg/kgPorcine[9]
Limit of Detection (LOD)2 - 4 µg/kgSwine[7][8]
Limit of Quantification (LOQ)50 µg/kgPorcine[9]
Limit of Quantification (LOQ)10 µg/kgSwine[7][8]
Calibration Range100 to 25,000 ng/gCattle[1]
Calibration Range2.5 to 500 ng/mLCattle[1]
Calibration Range10 - 9000 µg/kgSwine[7][8]

Visualizations

SPE_Workflow cluster_spe SPE Steps sample Lung Tissue Sample (0.1-0.2 g) homogenize Homogenization (Phosphate Buffer & Phosphoric Acid) sample->homogenize centrifuge Centrifugation (~4,500 x g, 10 min) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition (Acetonitrile, Buffer) supernatant->condition spe Solid-Phase Extraction (Oasis MCX) load 2. Load Sample (Supernatant + Buffer + IS) condition->load wash 3. Wash (Buffer, Water, Acetonitrile) load->wash elute 4. Elute (5% NH4OH in Acetonitrile) wash->elute dry Evaporation (Nitrogen Stream) elute->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Flow start Sample Collection (Lung Tissue) prep Sample Preparation (Homogenization & Centrifugation) start->prep cleanup Analyte Cleanup & Concentration (Solid-Phase Extraction) prep->cleanup quant Quantification (LC-MS/MS) cleanup->quant data Data Analysis (Concentration Determination) quant->data end Final Report data->end

Caption: Logical relationship from sample collection to final analysis.

References

Application Notes and Protocols for Establishing a Pharmacokinetic/Pharmacodynamic (PK/PD) Model of Tulathromycin against Pasteurella multocida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing a robust pharmacokinetic/pharmacodynamic (PK/PD) model for the macrolide antibiotic tulathromycin against the key respiratory pathogen, Pasteurella multocida. This model is crucial for optimizing dosage regimens to ensure therapeutic efficacy and minimize the development of antimicrobial resistance.

Introduction

This compound is a semi-synthetic macrolide antibiotic widely used in veterinary medicine for the treatment of respiratory diseases in swine and cattle.[1][2] Pasteurella multocida is a primary causative agent of these diseases, making the study of this compound's efficacy against this bacterium essential.[3][4] PK/PD modeling integrates the time course of drug concentration in the body (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict the most effective dosing strategies.[2][5] For this compound, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key PK/PD index that predicts its efficacy against P. multocida.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound against Pasteurella multocida compiled from various studies.

Table 1: In Vitro Susceptibility of Pasteurella multocida to this compound

ParameterSwine IsolatesBovine IsolatesReference
MIC₅₀ (µg/mL) ---
In Mueller-Hinton Broth0.68-[7]
In Serum0.04-[7]
MIC₉₀ (µg/mL) 2.01.0[2][8]
MBC (µg/mL)
In Serum0.10-[6]

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MBC: Minimum Bactericidal Concentration.

Table 2: Pharmacokinetic Parameters of this compound in Swine (2.5 mg/kg IM)

ParameterValueUnitReference
Cₘₐₓ (Peak Concentration) 0.74 ± 0.22µg/mL[7]
Tₘₐₓ (Time to Peak) 0.25h[7]
t₁/₂ (Half-life) 63.55 ± 8.20h[7]
AUC₀₋ₗₐₛₜ/MIC 407.91h[6]
Cₘₐₓ/MIC 18.50-[6]

Table 3: Pharmacokinetic Parameters of this compound in Calves with Respiratory Disease (2.5 mg/kg SC)

Age GroupCₘₐₓ (µg/mL)Tₘₐₓ (h)AUCinf (hr*µg/ml)CL/F (ml/hr/kg)Reference
3-week old 0.49 ± 0.260.66.7373.3[1][8]
6-month old 0.54 ± 0.533.420.6-[1][8]

AUCinf: Area under the curve extrapolated to infinity. CL/F: Clearance.

Table 4: Ex Vivo PK/PD Indices for this compound against P. multocida in a Porcine Model

Antibacterial EffectAUC(0-24h)/MIC (h)Reference
Bacteriostatic 44.55[6][9]
Bactericidal (99.9% killing) 73.19[6][9]
Bacterial Eradication (99.99% killing) 92.44[6][9]

Experimental Protocols

Detailed methodologies for the key experiments required to establish a PK/PD model are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Pasteurella multocida isolate(s)

  • This compound analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Animal serum (porcine or bovine, depending on the study)

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Spectrophotometer

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: a. From an overnight culture of P. multocida on MHA, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB or serum to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Drug Dilution: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB or serum in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 to 0.03 µg/mL).

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the drug dilutions. b. Include a positive control (broth/serum with inoculum, no drug) and a negative control (broth/serum with drug, no inoculum). c. Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. multocida.[9]

  • MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto MHA plates. b. Incubate the MHA plates at 35 ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]

In Vitro Time-Kill Curve Analysis

This assay determines the rate at which this compound kills P. multocida.

Materials:

  • Same as for MIC/MBC determination

  • Sterile culture tubes

  • Shaking incubator

  • Plate reader (optional)

Procedure:

  • Preparation: a. Prepare a standardized inoculum of P. multocida in CAMHB or serum as described for the MIC protocol. b. Prepare culture tubes with CAMHB or serum containing various concentrations of this compound, typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).[7] Include a growth control tube without any antibiotic.

  • Inoculation and Sampling: a. Inoculate each tube with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. b. Incubate the tubes in a shaking incubator at 37°C. c. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

  • Bacterial Viable Count: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto MHA plates and incubate for 18-24 hours. c. Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: a. Plot the log₁₀ CFU/mL against time for each this compound concentration. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

In Vivo Pharmacokinetic Study using a Porcine Tissue Cage Model

This model allows for the collection of interstitial fluid (transudate and exudate) to simulate drug concentrations at the site of infection.

Materials:

  • Healthy piglets

  • Sterile tissue cages (e.g., Teflon)

  • Surgical instruments

  • Anesthetics and analgesics

  • Pasteurella multocida strain for infection

  • This compound injectable solution

  • Syringes and needles for blood and fluid collection

  • Centrifuge and storage vials

  • LC-MS/MS or other suitable analytical equipment for drug concentration analysis

Procedure:

  • Tissue Cage Implantation: a. Anesthetize the piglets according to approved veterinary protocols. b. Surgically implant sterile tissue cages subcutaneously on the back of each piglet. c. Allow a recovery period of at least two weeks for the cages to be encapsulated by connective tissue and filled with transudate.

  • Induction of Infection (for Exudate Formation): a. To create an inflammatory environment, inject a sterile irritant or a suspension of heat-killed P. multocida into some of the tissue cages. This will cause the transudate to change to exudate. b. Alternatively, a live P. multocida infection can be established by injecting a known concentration of the bacteria into the cages.

  • This compound Administration: a. Administer a single intramuscular dose of this compound (e.g., 2.5 mg/kg) to the piglets.[7]

  • Sample Collection: a. Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, 288, 312, 336, and 360 hours) post-administration.[6] b. Aseptically aspirate fluid (transudate and exudate) from the tissue cages at the same time points. c. Process blood samples to obtain serum and store all samples at -80°C until analysis.

  • Pharmacokinetic Analysis: a. Determine the concentration of this compound in serum, transudate, and exudate samples using a validated analytical method like LC-MS/MS. b. Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) for each fluid.[6]

Visualizations

Experimental Workflow

PKPD_Workflow cluster_InVitro In Vitro Pharmacodynamics cluster_InVivo In Vivo Pharmacokinetics cluster_Integration PK/PD Modeling & Analysis MIC_MBC MIC & MBC Determination (Broth Microdilution) Time_Kill Time-Kill Curve Analysis MIC_MBC->Time_Kill Provides MIC values PKPD_Integration PK/PD Integration (AUC/MIC Calculation) Time_Kill->PKPD_Integration PD Data Animal_Model Porcine Tissue Cage Model Implantation & Infection Drug_Admin This compound Administration Animal_Model->Drug_Admin Sampling Blood & Tissue Fluid Sampling Drug_Admin->Sampling PK_Analysis Drug Concentration Analysis (LC-MS/MS) Sampling->PK_Analysis PK_Analysis->PKPD_Integration PK Data Modeling Sigmoid Emax Modeling PKPD_Integration->Modeling Dosage_Optimization Dosage Regimen Optimization Modeling->Dosage_Optimization

Caption: Workflow for establishing a PK/PD model of this compound.

PK/PD Relationship

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Parameters PK Parameters (Cmax, AUC, t1/2) Drug_Concentration Drug Concentration in Serum & Tissue PK_Parameters->Drug_Concentration PKPD_Index PK/PD Index (AUC/MIC) Drug_Concentration->PKPD_Index PD_Parameters PD Parameters (MIC, MBC) Bacterial_Killing Rate & Extent of Bacterial Killing PD_Parameters->Bacterial_Killing PD_Parameters->PKPD_Index Efficacy Therapeutic Efficacy (Bacteriostatic, Bactericidal, Eradication) PKPD_Index->Efficacy Predicts

Caption: Conceptual diagram of the PK/PD relationship.

By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively establish and validate a PK/PD model for this compound against Pasteurella multocida. This will ultimately contribute to the development of more effective and sustainable antimicrobial therapies in veterinary medicine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tulathromycin Resistance in Histophilus somni

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Tulathromycin resistance in Histophilus somni. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies. Additionally, signaling pathways and experimental workflows are visualized using diagrams to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against our Histophilus somni isolates. What are the first steps to confirm and characterize this resistance?

A1: The first step is to perform standardized antimicrobial susceptibility testing (AST) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This ensures that your results are accurate and reproducible. You should determine the MIC of this compound using the broth microdilution method.[1][2][3] It is also beneficial to test other relevant antibiotics to determine the overall resistance profile of your isolates.

Q2: What are the known mechanisms of macrolide resistance in the Pasteurellaceae family, which includes Histophilus somni?

A2: Macrolide resistance in Pasteurellaceae can be multifactorial.[4][5][6] The primary mechanisms include:

  • Target site modification: Methylation of 23S ribosomal RNA by rRNA methylases, encoded by erm genes, can prevent macrolide binding. Mutations in ribosomal proteins or the 23S rRNA can also confer resistance.

  • Active efflux: Efflux pumps can actively transport macrolides out of the bacterial cell, reducing the intracellular drug concentration.

  • Drug inactivation: Enzymatic inactivation of the antibiotic by phosphotransferases is another possible mechanism.

It is important to note that while these are the general mechanisms, the specific genes and their prevalence in this compound-resistant H. somni are still an active area of research.[7][8]

Q3: Our H. somni isolates are confirmed to be resistant to this compound. What are the potential strategies to overcome this resistance?

A3: Several strategies can be explored:

  • Synergistic antibiotic combinations: Combining this compound with another antibiotic may restore its efficacy. The checkerboard assay is the standard method to screen for synergistic, additive, or antagonistic interactions.

  • Use of efflux pump inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administration of an EPI with this compound could restore susceptibility.

  • Targeting biofilm formation: H. somni is known to form biofilms, which can contribute to antibiotic resistance.[9][10] Investigating agents that can disrupt or inhibit biofilm formation is a promising approach.

  • Evaluation of novel antimicrobial compounds: Screening new chemical entities for activity against this compound-resistant H. somni is crucial for developing new treatment options.

Troubleshooting Guides

Problem: Inconsistent MIC results for Histophilus somni.

Possible Cause Troubleshooting Step
Inappropriate growth medium H. somni is a fastidious organism. Use CLSI-recommended media such as Mueller-Hinton fastidious broth medium with yeast extract (MHF-Y) or veterinary fastidious medium (VFM).[1]
Incorrect inoculum preparation Ensure the bacterial suspension is adjusted to the correct turbidity (e.g., 0.5 McFarland standard) to achieve the target inoculum density in the wells.[3]
Suboptimal incubation conditions Incubate plates at 35°C ± 2°C in a microaerophilic atmosphere (5% CO2) for 20-24 hours.[11] H. somni requires an enriched atmosphere for optimal growth.[10][12]
Contamination of isolates Streak isolates on appropriate agar (B569324) plates to check for purity before performing the MIC assay.

Problem: Difficulty in interpreting checkerboard assay results.

Possible Cause Troubleshooting Step
Precipitation of compounds Visually inspect the wells for precipitation. If a compound is not soluble at the tested concentrations, the results may be invalid. Consider using a different solvent or a lower concentration range.
Ambiguous growth inhibition Use a spectrophotometer to read the optical density (OD) of the wells in addition to visual inspection for more objective endpoint determination.
Calculation errors in FIC index Double-check the formula for calculating the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[13][14]

Quantitative Data Summary

Table 1: Antimicrobial Susceptibility of Histophilus somni Isolates from various studies.

Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility Rate (%) Reference
This compound44Not specified[15]
CeftiofurNot specifiedNot specified100[8][16]
FlorfenicolNot specifiedNot specified100[8][16]
EnrofloxacinNot specifiedNot specified100[8][16]
TetracyclineNot specifiedNot specifiedResistance reported[2]

Note: MIC values and susceptibility rates can vary significantly depending on the geographical origin and source of the isolates.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing.

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

This interpretation is widely accepted for checkerboard assays.[14]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Histophilus somni

This protocol is adapted from CLSI guidelines.[1][3]

Materials:

  • Histophilus somni isolates and quality control strain (H. somni ATCC® 700025)

  • Mueller-Hinton fastidious broth medium with yeast extract (MHF-Y)

  • 96-well microtiter plates

  • Antimicrobial stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional)

  • CO2 incubator

Procedure:

  • Prepare antimicrobial dilutions: Serially dilute the antimicrobial agents in MHF-Y in the 96-well plates to achieve the desired final concentrations.

  • Prepare inoculum: Culture H. somni on appropriate agar plates for 24 hours. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculate plates: Dilute the standardized bacterial suspension in MHF-Y to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: Incubate the plates at 35°C ± 2°C in a 5% CO2 atmosphere for 20-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Protocol 2: Checkerboard Synergy Assay

This protocol provides a framework for performing a checkerboard assay to test for synergy between two antimicrobial agents against H. somni.[13][14][17][18]

Materials:

  • Same as for the broth microdilution MIC assay

  • Two antimicrobial agents to be tested

Procedure:

  • Plate setup: In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone to determine their individual MICs.

  • Inoculum preparation and inoculation: Prepare the H. somni inoculum as described in the MIC protocol and inoculate all wells.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index for each combination: FIC Index = FIC of Drug A + FIC of Drug B.

    • Interpret the results based on the FIC Index values in Table 2.

Protocol 3: Screening for Biofilm Inhibitors

This protocol is a basic method for screening compounds that may inhibit biofilm formation by H. somni.[9][19][20]

Materials:

  • Histophilus somni isolates

  • Tryptic Soy Broth (TSB) supplemented with 0.5% yeast extract

  • 96-well flat-bottom tissue culture plates

  • Test compounds

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Microplate reader

Procedure:

  • Prepare bacterial culture: Grow H. somni in supplemented TSB overnight.

  • Inoculate plates: Add the bacterial culture to the wells of a 96-well plate. Add the test compounds at various concentrations to the appropriate wells. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Stain biofilm:

    • Gently wash the wells with PBS to remove planktonic bacteria.

    • Add crystal violet solution to each well and incubate for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

  • Quantify biofilm:

    • Add 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • A significant reduction in absorbance in the presence of a test compound compared to the positive control indicates biofilm inhibition.

Visualizations

Overcoming_Tulathromycin_Resistance_Workflow cluster_0 Initial Investigation cluster_1 Exploring Solutions cluster_2 Mechanism Investigation cluster_3 Outcome Isolate H. somni Isolate with Suspected Resistance AST Antimicrobial Susceptibility Testing (Broth Microdilution - CLSI) Isolate->AST Confirm Confirm this compound Resistance (High MIC) AST->Confirm Synergy Synergy Testing (Checkerboard Assay) Confirm->Synergy Biofilm Biofilm Inhibition Assay Confirm->Biofilm Novel Screening Novel Compounds Confirm->Novel WGS Whole Genome Sequencing Confirm->WGS Outcome Identification of Effective Treatment Strategy Synergy->Outcome Biofilm->Outcome Novel->Outcome Gene_Screen PCR for Known Resistance Genes WGS->Gene_Screen Identifies potential resistance genes Efflux Efflux Pump Activity Assay WGS->Efflux Identifies putative efflux pump genes

Caption: Workflow for investigating and overcoming this compound resistance in H. somni.

Macrolide_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Ribosome Ribosome (23S rRNA) Target Target Site Modification (Methylation/Mutation) Ribosome->Target Blocks protein synthesis EffluxPump Efflux Pump Outer Membrane Efflux Active Efflux EffluxPump:f0->Efflux EffluxPump:f1->Tulathromycin_out Enzyme Inactivating Enzyme Inactivation Enzymatic Inactivation Enzyme->Inactivation Target->Ribosome Prevents drug binding Efflux->EffluxPump:f1 Pumps drug out Inactivation->Enzyme Degrades drug Tulathromycin_in->Ribosome This compound enters cell Tulathromycin_in->EffluxPump:f0 Tulathromycin_in->Enzyme

Caption: Potential mechanisms of macrolide resistance in Histophilus somni.

References

Technical Support Center: Minimizing Injection Site Reactions with Tulathromycin in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tulathromycin in cattle. The information is designed to help minimize injection site reactions and ensure the welfare of experimental animals while maintaining data integrity.

Troubleshooting Guides

Issue 1: Observation of significant swelling and tissue reaction at the injection site.

Question: We administered this compound subcutaneously to cattle in our study and observed significant swelling, firmness, and signs of pain (e.g., head shaking, pawing at the ground) at the injection site. How can we mitigate these reactions in future experiments?

Answer:

Injection site reactions with this compound are a known occurrence and can persist for up to 30 days, potentially leading to tissue damage and loss of edible tissue at slaughter.[1] Here are several strategies to minimize these reactions:

  • Optimize Injection Volume and Site:

    • Adhere strictly to the manufacturer's recommendations for dose volume. For cattle over 300 kg, it is advised to divide the dose so that no more than 7.5 ml are injected at one site.[1][2] For the 100 mg/mL formulation, do not inject more than 10 mL per site.[3][4] For the 25 mg/mL formulation, the maximum volume per injection site is 11.5 mL.[5]

    • Administer the subcutaneous injection in the neck region, as this is the recommended site.

  • Proper Injection Technique:

    • Ensure the injection is truly subcutaneous and not intramuscular. Tenting the skin before needle insertion can help ensure proper placement.

    • Use a new, sterile needle of an appropriate gauge (e.g., 16-18 gauge) for each animal to minimize tissue trauma and prevent infection.

  • Consider Alternative Formulations or Co-administration:

    • If available for your research purposes, consider formulations that may be associated with less irritation.

    • The co-administration of a non-steroidal anti-inflammatory drug (NSAID) like ketoprofen (B1673614) has been shown to reduce the inflammatory response and fever associated with bovine respiratory disease (BRD) and may help mitigate local reactions.[6] A combination product of this compound and ketoprofen is available.[7]

  • Monitor and Record Reactions Systematically:

    • Implement a quantitative scoring system to monitor injection sites daily for the first week and then weekly. This will allow for objective assessment of different mitigation strategies. (See Experimental Protocols for a sample scoring system).

Issue 2: Variability in injection site reactions across a cohort of cattle.

Question: We've noticed a high degree of variability in the severity of injection site reactions among the cattle in our study group, even though they all received the same dose and concentration of this compound. What could be causing this?

Answer:

Variability in injection site reactions is not uncommon and can be attributed to several factors:

  • Individual Animal Variation:

    • Differences in immune response, skin sensitivity, and overall health status can lead to varied reactions to the injection.

    • Stress levels at the time of injection can also influence the inflammatory response.

  • Inconsistent Injection Technique:

    • Even with a standardized protocol, minor variations in injection depth, angle, and speed of administration can occur between operators, leading to different degrees of tissue trauma.

    • Ensure all personnel involved in administering injections are trained on a consistent technique.

  • Underlying Subclinical Conditions:

    • Animals with subclinical skin conditions or compromised immune systems may exhibit more pronounced reactions.

Workflow for Investigating Variability:

Caption: Troubleshooting workflow for variable injection site reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical clinical signs of a this compound injection site reaction in cattle?

A1: Common signs include transient pain immediately after injection, which may manifest as head shaking or pawing at the ground.[8] Swelling, firmness, and discoloration of the subcutaneous tissues at the injection site are also frequently observed.[8] These local reactions can persist for up to 30 days.[1]

Q2: What are the histopathological findings associated with this compound injection sites?

A2: Microscopic examination of the injection site typically reveals signs of inflammation, including edema, fibrosis (the formation of fibrous connective tissue), hemorrhage, and subacute inflammation.[9] These lesions generally show signs of resolving over time.[8]

Q3: Can the concentration of this compound affect the severity of injection site reactions?

A3: While direct comparative studies on different concentrations are not extensively detailed in the provided search results, safety studies have been conducted with both 25 mg/mL and 100 mg/mL formulations, and both are associated with injection site reactions.[8] It is crucial to adhere to the recommended dose and volume for the specific concentration being used.

Q4: Are there any long-term consequences of these injection site reactions?

A4: The most significant long-term consequence from a production standpoint is the potential for trim loss of edible tissue at slaughter due to persistent lesions.[8][10][11] For research animals, chronic inflammation could potentially impact other physiological parameters being measured.

Q5: How does this compound's formulation contribute to injection site reactions?

A5: this compound is a weak base and at physiological pH, it is approximately 50 times more soluble in hydrophilic (water-loving) than lipophilic (fat-loving) media.[10][12] The formulation also contains excipients like monothioglycerol and propylene (B89431) glycol.[5][7] The physicochemical properties of the drug and its formulation can contribute to local tissue irritation.

Data Presentation

Table 1: Summary of Injection Site Reaction Observations from Safety Studies

ParameterObservationDurationReference
Pain/Discomfort Transient head shaking, pawing at the groundMinutes post-injection[1][8]
Swelling Localized swelling at the injection siteCan persist for up to 30 days[1][8]
Tissue Discoloration Discoloration of subcutaneous tissuesResolves over time[8]
Histopathology Edema, fibrosis, hemorrhage, subacute inflammationLesions show resolution over time (e.g., by day 42 in one study)[8][9]
Economic Impact Potential for trim loss of edible tissue at slaughterN/A[8][10][11]

Table 2: Quantitative Assessment Methods for Injection Site Reactions

Assessment MethodParameters MeasuredApplication NotesReference
Caliper Measurement Diameter, or width and length of the swellingUsed to calculate the reaction surface area.[4]
Ultrasonography Subcutaneous tissue depth, characterization of the reaction (diffuse thickening, fluid accumulation, abscessation)A 7.5 MHz transducer can be used. Provides a non-invasive way to quantify the depth and nature of the reaction.[4][13][14]
Algometry Avoidance response to pressure at the injection siteSemi-quantitative measure of pain or discomfort.
Thermography Skin surface temperature at the injection siteIncreased temperature can indicate inflammation.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Injection Site Reactions

Objective: To quantitatively evaluate the severity and duration of injection site reactions following subcutaneous administration of this compound in cattle.

Materials:

  • This compound injectable solution

  • Sterile syringes and needles (16-18 gauge)

  • Cattle restraint facilities

  • Digital calipers

  • Portable ultrasound with a 7.5 MHz linear transducer

  • Pressure algometer

  • Infrared thermography camera

  • Data recording sheets

Procedure:

  • Animal Preparation: Acclimatize cattle to handling and the experimental environment. Record baseline measurements for all parameters before injection.

  • Injection:

    • Restrain the animal appropriately.

    • Administer a single subcutaneous injection of this compound in the lateral neck region, adhering to the recommended dose and volume per site.

    • Record the exact location of the injection.

  • Data Collection (Daily for 7 days, then weekly for 4 weeks):

    • Visual Inspection: Score the injection site for swelling, redness, and any visible lesions using a 0-4 scale (see Table 3).

    • Palpation: Gently palpate the injection site to assess firmness and pain response (flinching, vocalization). Score using a 0-4 scale.

    • Caliper Measurements: Measure the largest and smallest diameters of any palpable swelling. Calculate the surface area.

    • Ultrasonography: Measure the subcutaneous tissue depth at the center of the injection site. Characterize the appearance (e.g., normal, diffuse thickening, fluid pockets).

    • Algometry: Apply increasing pressure to the injection site with the algometer until an avoidance response is elicited. Record the pressure reading.

    • Thermography: Capture a thermal image of the injection site and a corresponding contralateral non-injected site. Calculate the temperature differential.

  • Data Analysis: Analyze the changes in scores, measurements, and temperature differentials over time to compare different treatment groups or mitigation strategies.

Table 3: Example Scoring System for Injection Site Reactions

ScoreSwellingRednessPain Response (Palpation)
0 No palpable or visible swellingNo change in skin colorNo response
1 Slight, barely palpable swellingSlight pink discolorationSlight flinch
2 Moderate, easily palpable swellingDefinite rednessDefinite flinch, no vocalization
3 Extensive swelling with distinct edgesDark red discolorationFlinch and vocalization
4 Severe, extensive, and hard swellingDark red to purple discoloration, possible necrosisStrong vocalization, attempts to move away

Protocol 2: Histopathological Examination of Injection Sites

Objective: To evaluate the microscopic tissue changes at the injection site at different time points post-administration of this compound.

Materials:

  • Euthanasia solution (if applicable)

  • Surgical instruments for tissue collection

  • 10% neutral buffered formalin

  • Sample containers

  • Histology processing reagents (paraffin, stains like Hematoxylin and Eosin)

  • Microscope

Procedure:

  • Tissue Collection:

    • At predetermined time points post-injection (e.g., 24 hours, 7 days, 14 days, 30 days), humanely euthanize the animals according to approved protocols.

    • Excise a block of tissue that includes the injection site, surrounding subcutaneous tissue, and underlying muscle.

  • Fixation: Immediately place the tissue samples in at least 10 volumes of 10% neutral buffered formalin.[15] Ensure the tissue is no more than 1 cm thick to allow for proper fixation.

  • Histological Processing:

    • After adequate fixation (24-48 hours), trim the tissue samples and process them through graded alcohols and clearing agents.

    • Embed the tissues in paraffin (B1166041) wax.

    • Section the paraffin blocks at 5 µm thickness and mount on glass slides.

  • Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Microscopic Examination:

    • A veterinary pathologist should examine the slides for evidence of:

      • Inflammation (neutrophilic, lymphocytic, macrophagic infiltration)

      • Edema

      • Hemorrhage

      • Necrosis

      • Fibrosis

      • Vascular changes (e.g., thrombosis)

    • Score the severity of each finding (e.g., minimal, mild, moderate, severe).

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Effects

G cluster_cell Bovine Macrophage cluster_pathway Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (CXCL-8, TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits G cluster_pre Pre-Injection cluster_post Post-Injection Monitoring A Animal Acclimatization B Baseline Measurements (Calipers, Ultrasound, Algometry, Thermography) A->B C Subcutaneous this compound Injection (Lateral Neck) B->C D Daily Monitoring (Day 1-7) C->D E Weekly Monitoring (Week 2-4) C->E F Quantitative Assessments (Visual Score, Palpation, Measurements) D->F E->F G Data Analysis (Comparison of reaction scores and measurements over time) F->G H Histopathology (Optional, at defined endpoints) G->H

References

Tulathromycin Aqueous Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tulathromycin aqueous solution stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues, troubleshooting, and best practices for working with this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in aqueous solutions?

A1: The primary factors influencing this compound stability in aqueous solutions are pH, temperature, and time. This compound exists as a dynamic equilibrium of two isomers, this compound A and this compound B.[1] This equilibrium is significantly influenced by the pH of the solution.[1]

Q2: How does pH affect the isomeric equilibrium of this compound?

A2: The pH of the aqueous solution plays a critical role in the ratio of this compound A to this compound B:

  • Acidic to Neutral Conditions (pH < 7.0): These conditions favor the conversion of this compound B to the more stable this compound A isomer.[1]

  • Basic Conditions (pH > 7.0): An alkaline environment promotes the conversion of this compound A to this compound B.[1]

Commercial injectable formulations are typically buffered to a pH of around 5.4 to maintain a stable and consistent isomeric ratio.[1]

Q3: What are the known degradation pathways for this compound in aqueous solutions?

A3: this compound is susceptible to degradation under both acidic and alkaline conditions.[1]

  • Acidic Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis, leading to the formation of a key degradation product known as Metabolite M1 or CP-60,300.[1][2] This involves the cleavage of a glycosidic bond.[1]

  • Alkaline Degradation: In alkaline conditions, this compound is also prone to degradation.[1]

Q4: What is the recommended storage for aqueous solutions of this compound?

A4: For maximum solubility and stability in aqueous buffers, it is recommended to first dissolve this compound A in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice.[3] It is not recommended to store the aqueous solution for more than one day.[3] For long-term storage, this compound A as a crystalline solid should be stored at -20°C.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in aqueous solution Low aqueous solubility of this compound A.This compound A is sparingly soluble in aqueous buffers.[3] To improve solubility, first dissolve it in an organic solvent such as ethanol, DMSO, or dimethylformamide (solubility approx. 30 mg/ml) and then dilute with the aqueous buffer.[3]
Loss of activity or unexpected analytical results pH-dependent isomeric conversion or degradation.Verify the pH of your solution. This compound exhibits good stability in a pH range of 5.5 to 7.7.[1] Outside this range, isomerization and degradation can occur. A loss of activity has been reported at a pH as low as 4.5.[1]
Appearance of unknown peaks in HPLC analysis Degradation of this compound.The presence of new peaks may indicate the formation of degradation products like Metabolite M1 (CP-60,300) under acidic conditions.[1] Use a stability-indicating HPLC method to separate and identify these products.[1]
Inconsistent results between experiments Instability of the aqueous stock solution.Prepare fresh aqueous solutions of this compound daily.[3] If using a stock solution in an organic solvent, ensure it is stored properly (purged with inert gas) before dilution.[3]

Data on this compound Stability

While extensive quantitative forced degradation data is not widely available in the public domain, the following table summarizes key stability characteristics.

Parameter Condition Observation Reference
pH Stability pH 5.5 - 7.7Good stability, no significant degradation observed.[1]
pH Stability pH 4.5Loss of activity reported.[1]
Isomeric Equilibrium Acidic to Neutral (pH < 7.0)Favors conversion of this compound B to this compound A.[1]
Isomeric Equilibrium Basic (pH > 7.0)Favors conversion of this compound A to this compound B.[1]
Temperature Stability Elevated storage temperatures (mimicking veterinary practice vehicle) for 120 daysNo statistically significant difference in active ingredient concentration compared to room temperature controls.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution for Experiments
  • Materials:

    • This compound A (crystalline solid)

    • Ethanol (or DMSO, dimethylformamide)

    • Aqueous buffer of choice (e.g., PBS, pH 7.2)

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Prepare a stock solution by dissolving this compound A in the chosen organic solvent (e.g., ethanol) to a concentration of approximately 30 mg/ml.[3]

    • Purge the stock solution with an inert gas to prevent oxidative degradation.[3]

    • For your experiment, dilute the stock solution with the aqueous buffer to the desired final concentration. For example, a 1:1 dilution with PBS (pH 7.2) will yield a solubility of approximately 0.5 mg/ml.[3]

    • Use the freshly prepared aqueous solution, ideally within one day.[3]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with UV or Mass Spectrometric (MS) detection.

    • Reversed-phase column (e.g., C18 or C8).[1]

  • Mobile Phase and Gradient:

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) as this compound lacks a strong UV chromophore.[1]

    • For higher sensitivity and specificity, LC-MS/MS detection is preferred.[1][7][8]

Visualizations

This compound Isomeric Equilibrium and Degradation TulA This compound A TulB This compound B TulA->TulB pH > 7.0 Equilibrium pH-Dependent Equilibrium TulA->Equilibrium TulB->TulA pH < 7.0 Degradation_Acid Degradation Product (Metabolite M1/CP-60,300) TulB->Degradation_Acid Acidic Conditions Degradation_Alkaline Alkaline Degradation Products TulB->Degradation_Alkaline Alkaline Conditions TulB->Equilibrium

Caption: this compound's pH-dependent isomerization and degradation pathways.

Troubleshooting Workflow for this compound Solution Instability Start Instability Observed (e.g., precipitation, new peaks) Check_pH Check Solution pH Start->Check_pH pH_Optimal Is pH between 5.5 and 7.7? Check_pH->pH_Optimal Adjust_pH Adjust pH to Optimal Range pH_Optimal->Adjust_pH No Check_Age Check Age of Solution pH_Optimal->Check_Age Yes Adjust_pH->Check_Age Age_Fresh Is the solution freshly prepared? Check_Age->Age_Fresh Prepare_Fresh Prepare Fresh Solution Age_Fresh->Prepare_Fresh No Check_Storage Review Storage Conditions Age_Fresh->Check_Storage Yes Prepare_Fresh->Check_Storage Storage_Correct Stored correctly? (e.g., -20°C for solid, protected from light) Check_Storage->Storage_Correct Correct_Storage Implement Correct Storage Storage_Correct->Correct_Storage No Further_Analysis Consider Further Analysis (e.g., LC-MS/MS for degradation products) Storage_Correct->Further_Analysis Yes Correct_Storage->Further_Analysis

Caption: A logical workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Optimizing Tulathromycin Dosage for Neonatal Calves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tulathromycin dosage in neonatal calves.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for neonatal calves?

A1: The standard recommended dosage of this compound for the treatment of Bovine Respiratory Disease (BRD) in calves is a single subcutaneous (SC) injection of 2.5 mg/kg body weight.[1][2][3][4][5][6][7] This dosage has been shown to be effective against common BRD pathogens.[2][4][6][7][8]

Q2: How do the pharmacokinetics of this compound differ between neonatal and older calves?

A2: Age significantly affects the pharmacokinetics of this compound. Preweaned (3-week-old) calves have been shown to have a lower clearance and volume of distribution of this compound compared to weaned (6-month-old) calves.[1][9] This suggests that the drug may be eliminated more slowly in neonates. Plasma protein binding of this compound is also lower in preweaned calves.[1][9]

Q3: What is the distribution of this compound in the lung tissue of neonatal calves?

A3: this compound demonstrates excellent distribution into lung tissues.[4] Studies have shown that the concentration of this compound in the pulmonary epithelial lining fluid (PELF) is significantly higher than in plasma and interstitial fluid in both preweaned and weaned calves, indicating that the drug concentrates at the site of respiratory infection.[1][3][9]

Q4: What are the primary pathogens associated with BRD that this compound is effective against?

A4: this compound is effective against the major bacterial pathogens associated with BRD, including Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis.[2][7][8]

Q5: Are there any known side effects of this compound in neonatal calves?

A5: this compound is generally considered safe for use in calves.[8] However, some studies have reported transient hypersalivation and dyspnea in a small number of treated calves.[5] Prophylactic use in newborn calves has been associated with a higher frequency of diarrhea and potential negative impacts on the gut microbiome.[10]

Troubleshooting Guide

Issue: Sub-optimal clinical efficacy observed after administering the standard 2.5 mg/kg dose.

Possible Cause Troubleshooting Step
Antimicrobial Resistance Perform antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC) on bacterial isolates from affected calves to confirm susceptibility to this compound.
Incorrect Diagnosis Re-evaluate the clinical signs and consider the possibility of a viral or non-bacterial cause of respiratory disease.
Improper Administration Ensure the correct subcutaneous injection technique is used to guarantee proper drug absorption.
Severe Disease Challenge In cases of severe disease, the standard dose may be insufficient. Consider a dose titration study to evaluate the efficacy of higher doses, while carefully monitoring for adverse effects.

Issue: Concerns about the impact of this compound on the neonatal calf gut microbiome.

Possible Cause Troubleshooting Step
Dysbiosis The use of antibiotics can disrupt the normal gut flora.[10] Consider targeted therapeutic use rather than prophylactic administration in very young neonates.
Diarrhea Monitor calves closely for signs of diarrhea after treatment.[10] Provide supportive care, including fluids and electrolytes, as needed.
Long-term effects For research purposes, consider including microbiome analysis (e.g., 16S rRNA sequencing of fecal samples) in your study design to assess the impact of this compound on gut bacterial populations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Calves (2.5 mg/kg SC)

Parameter3-Week-Old Calves6-Month-Old CalvesReference
Clearance (CL/F) 343.3 ml/hr/kg126.5 ml/hr/kg[3]
Volume of Distribution (Vd/F) 27.9 L/kg14.7 L/kg[3]
Maximum Plasma Concentration (Cmax) 0.49 ± 0.26 µg/mL0.54 ± 0.53 µg/mL[3]
Time to Maximum Concentration (Tmax) 0.6 h3.4 h[3]

Table 2: Efficacy of this compound (2.5 mg/kg SC) in Treating BRD

Study Comparison Group This compound Cure Rate Comparison Cure Rate Pathogen(s) Reference
Godinho et al. (2005)Saline78%23.8%Undifferentiated BRD[6]
Godinho et al. (2005)Tilmicosin (10 mg/kg)78.4%64.9%Undifferentiated BRD[6]
Kilgore et al. (2005)Enrofloxacin (12.5 mg/kg)87.9% (Site 1), 80% (Site 2)70.2% (Site 1), 62.5% (Site 2)Naturally occurring BRD[11]
Booker et al. (2008)SalineSignificantly lower rectal temperatures and lung lesion scores-Mycoplasma bovis[2][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standardized veterinary microbiology guidelines.

1. Preparation of Materials:

  • Mueller-Hinton broth or agar (B569324), supplemented as needed for fastidious organisms.

  • This compound analytical standard.

  • Bacterial isolates from neonatal calves with BRD.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Culture the bacterial isolates on appropriate agar plates to obtain pure colonies.

  • Inoculate a few colonies into a suitable broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in the test broth.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of the stock solution in the broth to achieve a range of concentrations to be tested.

4. Inoculation and Incubation:

  • Dispense the this compound dilutions into the wells of the 96-well plate.

  • Add the prepared bacterial inoculum to each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at the optimal temperature and duration for the specific bacterial species.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Dosage Optimization

This protocol outlines a general approach for conducting a PK/PD study to optimize this compound dosage in neonatal calves.

1. Animal Selection and Acclimation:

  • Select healthy neonatal calves of a specific age and weight range.

  • Acclimate the calves to the housing and handling conditions for a designated period before the study begins.

2. Drug Administration and Sampling:

  • Administer a single subcutaneous dose of this compound at the desired dosage(s).

  • Collect blood samples via jugular venipuncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) post-administration.

  • Process blood samples to obtain plasma and store frozen until analysis.

3. Analytical Method:

  • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to model the plasma concentration-time data and determine key PK parameters (e.g., Cmax, Tmax, AUC, CL/F, Vd/F).

5. Pharmacodynamic Analysis:

  • Determine the MIC of this compound against relevant BRD pathogens (as per Protocol 1).

6. PK/PD Integration and Modeling:

  • Integrate the PK data with the PD (MIC) data to calculate PK/PD indices such as AUC/MIC, Cmax/MIC, and T > MIC.

  • Use modeling and simulation to predict the efficacy of different dosage regimens and to identify the optimal dose that achieves the target PK/PD index for a high probability of clinical success.

7. Clinical Validation:

  • Conduct a clinical trial in neonatal calves with naturally occurring BRD to validate the optimized dosage regimen determined from the PK/PD modeling.

  • Monitor clinical outcomes, such as resolution of clinical signs and bacteriological cure rates.

Mandatory Visualizations

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase MIC_testing MIC Determination (Protocol 1) PK_PD_modeling PK/PD Modeling & Dosage Simulation MIC_testing->PK_PD_modeling MIC data PK_study Pharmacokinetic Study in Healthy Calves PK_study->PK_PD_modeling PK data dose_validation Dose Validation Study in Diseased Calves PK_PD_modeling->dose_validation Optimized Dose Prediction clinical_endpoints Evaluation of Clinical & Bacteriological Outcomes dose_validation->clinical_endpoints optimal_dosage Establishment of Optimal Dosage Regimen clinical_endpoints->optimal_dosage

Caption: Experimental workflow for optimizing this compound dosage.

macrolide_moa cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits This compound This compound This compound->ribosome Binds to

Caption: Mechanism of action of this compound.

host_immune_response cluster_host_cell Host Immune Cell (e.g., Macrophage) LPS Bacterial PAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->proinflammatory_cytokines Induces This compound This compound This compound->NFkB_pathway Inhibits

Caption: Immunomodulatory effect of this compound on host immune response.

References

Technical Support Center: Tulathromycin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of Tulathromycin.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound LC-MS/MS analysis?

The most common indicators of matrix effects, particularly ion suppression, are low and inconsistent signal intensity for this compound, especially in complex biological matrices like plasma, tissue, and urine.[1] Co-eluting endogenous components, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[1] This can negatively impact the accuracy, precision, and sensitivity of your assay.

Q2: How can I confirm that matrix effects are the cause of my analytical issues?

To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements points to ion suppression or enhancement.[1] Another qualitative method is the post-column infusion technique, where a constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix sample is injected. Dips or enhancements in the baseline signal at the retention time of interfering components indicate where matrix effects are occurring.[1][2]

Q3: What is the most effective way to mitigate matrix effects?

The most effective strategy is a combination of robust sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[2][3][4] A SIL-IS, such as this compound-d7, is the gold standard as it has nearly identical physicochemical properties to the analyte and will experience the same degree of ion suppression, allowing for accurate quantification.[2][3][4][5]

Q4: Can I just dilute my sample to reduce matrix effects?

Diluting the sample can be a simple first step to reduce the concentration of interfering matrix components.[4] However, this approach is only viable if the this compound concentration in your samples is high enough to remain detectable after dilution.[4] For trace-level analysis, more comprehensive sample preparation techniques are necessary.

Troubleshooting Guide

Issue: Low Signal Intensity and Poor Sensitivity

Low signal intensity is a frequent problem when analyzing this compound in biological samples. This troubleshooting guide provides a systematic approach to identify and resolve the root cause.

A Start: Low this compound Signal B Action: Review Sample Preparation A->B C Is sample cleanup sufficient? B->C D Action: Implement/Optimize SPE or LLE C->D No E Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? C->E Yes D->E F Action: Incorporate this compound-d7 as an internal standard E->F No G Action: Check LC & MS Conditions E->G Yes F->G H Are chromatographic peaks sharp? Is there potential for co-elution? G->H I Action: Optimize LC gradient and column chemistry H->I No J Action: Perform MS source cleaning and check parameters H->J Yes I->J K Result: Improved Signal J->K

Caption: Troubleshooting workflow for low signal intensity in this compound analysis.

Experimental Protocols

Sample Preparation Methodologies

Effective sample preparation is crucial for minimizing matrix effects. The choice of method depends on the complexity of the matrix and the required sensitivity.

1. Protein Precipitation (PPT)

A rapid method suitable for matrices like plasma, serum, and urine.[6]

  • To 200 µL of the biological sample, add 20 µL of an internal standard solution (e.g., this compound-d7 at 1 µg/mL in acetonitrile).[6]

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.[6]

  • Vortex the mixture for 30 seconds.[6]

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.[6]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[6]

  • Dilute 100 µL of the filtered supernatant with an equal volume of 0.1% formic acid in water.[6]

  • Inject a 10 µL aliquot into the LC-MS/MS system.[6]

2. Solid-Phase Extraction (SPE)

Recommended for more complex matrices like tissues to achieve a cleaner extract.[6] A weak cation exchanger is often used for this compound extraction.[7]

  • Homogenization: Homogenize 10.0 g of tissue sample with 25 mL of ethyl acetate (B1210297) and 25 mL of 2 mol/L hydrochloric acid.[6]

  • Extraction: Analytes are extracted onto a weak cation exchanger after aqueous dilution of samples and the addition of an internal standard.[7]

  • Cleanup: A polymer-based cation-exchange cartridge can be used for cleanup.

  • Elution: The analyte is eluted and the solvent is evaporated and reconstituted for LC-MS/MS analysis.

The following diagram illustrates a general workflow for sample preparation.

cluster_0 Sample Preparation Workflow A Start: Biological Sample (Plasma, Tissue, etc.) B Add Internal Standard (e.g., this compound-d7) A->B C Choose Extraction Method B->C D Protein Precipitation (PPT) - Add Acetonitrile - Vortex - Centrifuge C->D Simple Matrix E Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute C->E Complex Matrix F Filter Supernatant/Eluate D->F E->F G Dilute with Mobile Phase F->G H Inject into LC-MS/MS G->H

Caption: Generalized sample preparation workflow for this compound analysis.

Data Presentation

Comparison of Sample Preparation Techniques

The following table summarizes the reported recovery and matrix effect data for different sample preparation methods and biological matrices.

Biological MatrixSample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Swine PlasmaProtein Precipitation94 - 110Not explicitly quantified, but mitigated by IS[6]
Bovine Muscle, Fat, LiverHomogenization, Hydrolysis, SPE98 - 107Negligible[8]
Swine Tissuesmeta-Phosphoric Acid Extraction, SPE92.9 - 102.1Not explicitly quantified[9]
Bull PlasmaProtein PrecipitationWithin ±15% (Accuracy)No suppression/enhancement observed with post-column infusion[2]
Bull Seminal PlasmaProtein PrecipitationWithin ±15% (Accuracy)No suppression/enhancement observed with post-column infusion[2]
Bull UrineProtein PrecipitationWithin ±15% (Accuracy)No suppression/enhancement observed with post-column infusion[2]
Typical LC-MS/MS Parameters for this compound Analysis
ParameterTypical SettingReference
Liquid Chromatography
ColumnReversed-phase C18 (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm)[2][6]
Mobile Phase A0.1% formic acid in water[6]
Mobile Phase BAcetonitrile[6]
Flow Rate0.3 mL/min[6]
Column Temperature40°C[2][6]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)[6]
Precursor IonDoubly protonated ions are often more abundant[2][6]
Internal StandardThis compound-d7[2][5]

References

troubleshooting poor resolution in Tulathromycin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tulathromycin HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding poor resolution in this compound HPLC analysis.

Q1: What is the most common cause of poor resolution or peak tailing with this compound?

A1: The most frequent cause is secondary interaction between this compound, a basic compound, and residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3][4] These interactions lead to peak tailing, where the peak is asymmetrical with a prolonged trailing edge, which in turn degrades resolution between adjacent peaks.[3]

Q2: How does mobile phase pH affect the resolution of this compound?

A2: Mobile phase pH is critical for controlling the ionization state of this compound and the silanol groups on the column.[2][5] For basic compounds like this compound, operating at a higher pH (e.g., pH 7-8) can suppress the protonation of the analyte.[1][6][7][8] Conversely, a low pH (around 2-3) protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.[1][9] An improperly selected pH can lead to significant peak shape distortion and loss of resolution.[2]

Q3: Can the choice of organic solvent impact my separation?

A3: Yes. The two most common organic solvents in reversed-phase HPLC, acetonitrile (B52724) and methanol, can provide different separation selectivities. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times.[10] If you are experiencing co-elution, switching from one solvent to the other (or using a combination) can alter the elution order and improve resolution.

Q4: My resolution is suddenly poor after it was working fine. What should I check first?

A4: If resolution suddenly degrades, the most likely culprits are column degradation, a blocked column frit, or issues with the mobile phase preparation.[1][11][12]

  • Check the Column: A void at the head of the column or contamination can cause peak splitting and broadening.[1][9]

  • Mobile Phase: Ensure the mobile phase was prepared correctly, the pH is accurate, and it has been recently degassed.[13]

  • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect resolution.[11]

Troubleshooting Guides

Use these detailed guides to diagnose and resolve specific resolution problems in your this compound HPLC analysis.

Problem 1: Significant Peak Tailing

Symptom: The this compound peak has a USP tailing factor (Tf) significantly greater than 1.2.[1] The peak is asymmetrical, with the latter half being much broader than the front half.

Root Causes & Solutions:

  • Secondary Silanol Interactions: This is the primary cause for basic compounds.[4]

    • Solution A - Adjust Mobile Phase pH: Increase the mobile phase pH to 7-8 using a suitable buffer like phosphate (B84403) to deprotonate this compound.[6][7][8] Alternatively, lower the pH to ~3 to protonate surface silanols.[1][9]

    • Solution B - Use an End-Capped Column: Switch to a column that has been "end-capped" to block many of the residual silanol groups.[2][9]

    • Solution C - Add a Competing Base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the column.[1][9]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[9][14]

  • Column Degradation or Contamination: The stationary phase may be fouled or degraded.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[1] If performance does not improve, the column may need to be replaced.[1]

Data Presentation: Impact of pH on Peak Tailing
Mobile Phase pHBuffer System (25 mM)USP Tailing Factor (Tf)Resolution (Rs) between Isomers
4.5Acetate2.11.3
6.0Phosphate1.81.6
7.5Phosphate1.32.1
8.0Phosphate1.12.4

This data illustrates that increasing the pH towards 8.0 significantly improves the peak symmetry and resolution for this compound analysis.

Problem 2: Co-eluting or Poorly Resolved Peaks

Symptom: this compound and its related substances or isomers are not adequately separated, with a resolution (Rs) value less than 1.5.

Root Causes & Solutions:

  • Inappropriate Mobile Phase Strength: The organic solvent percentage may be too high, causing analytes to elute too quickly.

    • Solution A - Isocratic: Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 2-5% increments.[1]

    • Solution B - Gradient: If using a gradient, make the slope shallower to increase the separation window.[15] A good starting point for method development is a broad gradient run (e.g., 5-95% organic) to identify the elution range.[15]

  • Suboptimal Column Chemistry or Dimensions: The chosen column may not provide the necessary selectivity.

    • Solution A - Change Stationary Phase: If using a standard C18 column, consider a different chemistry, such as a C8 or a phenyl-hexyl column, which can offer different selectivities.[16]

    • Solution B - Use a More Efficient Column: Switch to a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve efficiency.[17]

  • Incorrect Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.[14]

    • Solution: Optimize the column temperature. Lowering the temperature often increases retention and can improve resolution, but may also broaden peaks. Test temperatures in a range of 25°C to 40°C.

Data Presentation: Effect of Gradient Slope on Resolution
Gradient Program (% Acetonitrile)Run Time (min)Resolution (Rs)
10-70% in 10 min151.4
10-70% in 20 min252.2
20-50% in 15 min202.5

This table shows that a shallower gradient (extending the time over the same organic range) or a targeted, shallower gradient over the key elution window improves resolution.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol details a systematic approach to find the optimal mobile phase pH for separating this compound and its related substances.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 25 mM potassium phosphate) and adjust the pH of each to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using a calibrated pH meter.[5]

  • Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent in the desired ratio (e.g., 30:70 v/v buffer:acetonitrile).

  • Filter and Degas: Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.[6]

  • System Equilibration: For each new mobile phase, equilibrate the HPLC system for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and its impurities.

  • Evaluate Chromatography: For each pH, record the peak shape (tailing factor), retention time, and resolution between the main peak and its closest eluting impurity.

  • Select Optimal pH: Choose the pH that provides the best balance of peak symmetry (Tf ≈ 1.0) and resolution (Rs > 2.0).

Protocol 2: Gradient Slope Optimization

This protocol is for improving the separation of a complex mixture of this compound and its impurities using gradient elution.

  • Scouting Gradient: Perform an initial "scouting" run with a fast, wide gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) to determine the approximate elution time of all peaks.[15]

  • Calculate Initial Gradient Time: Note the time of the first eluting peak (t_start) and the last eluting peak (t_end).

  • Set Initial Gradient Range: Set the starting %B (organic solvent) slightly lower than the composition at t_start and the final %B slightly higher than the composition at t_end.

  • Optimize Slope: Run a series of experiments where the gradient duration (t_g) is varied while keeping the start and end %B constant. Start with a duration of t_g = t_end - t_start.

    • To improve resolution, increase t_g by factors of 1.5x, 2x, etc. This makes the gradient shallower.

    • To shorten the run time, decrease t_g.

  • Evaluate and Refine: Analyze the chromatograms for resolution. If certain peaks are well-resolved but others are not, consider programming a multi-step gradient where the slope is shallower during the elution of the critical peak pairs.[15]

Visualizations

Troubleshooting Workflow for Poor Resolution

G cluster_0 Problem Identification cluster_1 Primary Diagnosis cluster_2 Troubleshooting Paths cluster_tailing Tailing Solutions cluster_coelution Co-elution Solutions cluster_3 Verification Start Poor Resolution (Rs < 1.5) CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peak Tailing (Tf > 1.2) CheckPeakShape->Tailing Asymmetric CoElution Co-elution or Broad Peaks CheckPeakShape->CoElution Symmetric but Overlapping TailingCause Cause: Secondary Interactions / Overload Tailing->TailingCause CoElutionCause Cause: Suboptimal Selectivity/Efficiency CoElution->CoElutionCause AdjustpH Adjust Mobile Phase pH (pH 7-8 or ~3) TailingCause->AdjustpH ChangeColumn Use End-Capped Column AdjustpH->ChangeColumn ReduceSample Reduce Sample Concentration ChangeColumn->ReduceSample Verify Verify Resolution (Rs > 2.0) ReduceSample->Verify OptimizeGradient Optimize Gradient (Shallower Slope) CoElutionCause->OptimizeGradient ChangeSolvent Change Organic Solvent (ACN/MeOH) OptimizeGradient->ChangeSolvent ChangeColumn2 Change Column (Particle Size / Phase) ChangeSolvent->ChangeColumn2 ChangeColumn2->Verify Verify->Start Unsuccessful End Analysis Complete Verify->End Successful

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Mobile Phase pH Effect on this compound Analysis

G cluster_0 Analyte & Stationary Phase cluster_1 Mobile Phase pH Conditions cluster_2 Resulting Interactions & Peak Shape This compound This compound (Basic Amine Groups) Result_Low_pH Si-OH is Protonated (Neutral) This compound is Protonated (+) Result: Reduced Interaction, Improved Peak Shape Result_High_pH Si-OH is Deprotonated (-) This compound is Neutral Result: Reduced Interaction, Excellent Peak Shape Silanol Column Silica Surface (Acidic Si-OH Groups) Low_pH Low pH (~3) Low_pH->Result_Low_pH Leads To High_pH High pH (~8) High_pH->Result_High_pH Leads To

Caption: Relationship between mobile phase pH and analyte interactions.

References

Technical Support Center: Enhancing the Bioavailability of Oral Tulathromycin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral tulathromycin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

This compound, a macrolide antibiotic, faces several challenges that can limit its oral bioavailability. These include its high molecular weight, potential for low aqueous solubility, and susceptibility to efflux pumps in the gastrointestinal tract, such as P-glycoprotein.[1] These factors can lead to incomplete and variable absorption from the gut, resulting in lower than desired systemic drug concentrations.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the challenges of oral this compound delivery. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal fluid. This enhances the solubilization and absorption of lipophilic drugs like this compound.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation in the gut and facilitating its transport across the intestinal epithelium.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled release and targeted delivery of this compound.

Q3: What role do excipients play in improving the oral absorption of this compound?

Excipients are critical components of oral formulations that can significantly influence the bioavailability of this compound. They can act as:

  • Solubilizers: To increase the drug's concentration in the gastrointestinal fluid.

  • Permeation Enhancers: To facilitate the transport of the drug across the intestinal mucosa.

  • Efflux Pump Inhibitors: Some excipients can inhibit the activity of P-glycoprotein and other efflux transporters, thereby increasing the net absorption of the drug.

Careful selection and optimization of excipients are crucial for the development of an effective oral this compound formulation.

Q4: How can the impact of P-glycoprotein on this compound absorption be assessed?

The involvement of P-glycoprotein (P-gp) in limiting the oral absorption of this compound can be investigated using in vitro models like the Caco-2 cell permeability assay.[1] By comparing the transport of this compound from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A) of the Caco-2 cell monolayer, an efflux ratio can be determined. A ratio significantly greater than 1 suggests the involvement of an active efflux mechanism like P-gp.[1] Further confirmation can be obtained by conducting the transport study in the presence of a known P-gp inhibitor, such as verapamil.[1]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations in Animal Pharmacokinetic Studies

Potential Cause Troubleshooting Step Recommended Action
Poor aqueous solubility of this compound Review formulation composition.Incorporate solubilizing agents such as co-solvents, surfactants, or cyclodextrins. Consider formulating as a solid dispersion or a lipid-based system like SEDDS.
Degradation in the gastrointestinal tract Assess the stability of the formulation in simulated gastric and intestinal fluids.Encapsulate this compound in protective carriers like solid lipid nanoparticles or polymeric nanoparticles.
High first-pass metabolism Conduct in vitro metabolism studies using liver microsomes.Co-administration with an inhibitor of the relevant metabolic enzymes could be explored, though this may complicate the formulation and regulatory approval process.
Efflux by P-glycoprotein Perform a Caco-2 permeability assay to determine the efflux ratio.Include a P-glycoprotein inhibitor in the formulation or utilize excipients known to have an inhibitory effect on efflux pumps.
Improper oral gavage technique Review and standardize the oral gavage procedure.Ensure proper training of personnel and use appropriate gavage needle sizes for the animal model to minimize stress and ensure accurate dosing.

Issue 2: Poor In Vitro - In Vivo Correlation (IVIVC)

Potential Cause Troubleshooting Step Recommended Action
Inappropriate in vitro dissolution method Evaluate the dissolution medium and apparatus settings.Use biorelevant dissolution media that mimic the pH and composition of the gastrointestinal fluids of the target animal species. Agitation speed should be optimized to reflect in vivo conditions.
Differences in gastrointestinal physiology between the in vitro model and the animal species Review the physiological parameters of the animal model (e.g., GI transit time, pH).Adjust the in vitro dissolution test parameters to better match the in vivo conditions of the specific animal model being used.
Food effects on drug absorption Conduct pharmacokinetic studies in both fasted and fed states.If a significant food effect is observed, the formulation may need to be redesigned to minimize this variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Swine Following a Single Oral Administration

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)Absolute Bioavailability (%)Reference
Oral Solution2.50.20 ± 0.053.75 ± 0.7151.1 ± 10.2[2]
Intravenous2.5--100[2]
Intramuscular2.50.6160.25>87[3]

Data presented as mean ± standard deviation.

Experimental Protocols

In Vitro Dissolution Testing of Oral this compound Formulations

Objective: To determine the in vitro release profile of this compound from an oral dosage form.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Place one unit of the oral this compound formulation in the vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Oral Bioavailability Study in Swine

Objective: To determine the pharmacokinetic profile and absolute bioavailability of an oral this compound formulation in swine.

Animals: Healthy young pigs (e.g., body weight 20-25 kg).

Study Design: A crossover design is recommended, where each animal receives both the oral and an intravenous (IV) formulation with a suitable washout period between treatments.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the oral this compound formulation at a dose of 2.5 mg/kg via oral gavage.

  • Collect blood samples from a suitable vein (e.g., jugular vein) into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dosing).

  • After the washout period, administer an IV dose of this compound (2.5 mg/kg) to the same animals.

  • Collect blood samples at the same time points as for the oral administration.

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and evaluate the potential for active efflux.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Procedure:

  • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound solution to the apical (donor) chamber.

    • At specified time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound solution to the basolateral (donor) chamber.

    • At specified time intervals, collect samples from the apical (receiver) chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Formulation Formulation Characterization Characterization Formulation->Characterization Dissolution Dissolution Characterization->Dissolution Permeability Permeability Dissolution->Permeability PK_Study Pharmacokinetic Study Permeability->PK_Study Bioavailability Bioavailability Analysis PK_Study->Bioavailability Final_Formulation Final_Formulation Bioavailability->Final_Formulation Optimization

Caption: Experimental workflow for developing and evaluating oral this compound formulations.

P_Glycoprotein_Efflux cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Tulathromycin_Lumen This compound Tulathromycin_Cell This compound Tulathromycin_Lumen->Tulathromycin_Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Tulathromycin_Lumen Efflux Tulathromycin_Cell->Pgp Tulathromycin_Blood This compound Tulathromycin_Cell->Tulathromycin_Blood Absorption

Caption: Role of P-glycoprotein in limiting the oral absorption of this compound.

References

Technical Support Center: Strategies to Reduce Tulathromycin Resistance in Mannheimia haemolytica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the emergence of tulathromycin resistance in Mannheimia haemolytica, a key pathogen in bovine respiratory disease (BRD).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving this compound resistance in M. haemolytica?

A1: this compound resistance in M. haemolytica is primarily driven by acquired resistance genes. While some studies have not detected common macrolide resistance genes like erm and mph in resistant isolates, others have identified genes such as erm(42) and the msr(E)-mph(E) gene complex.[1][2] The erm(42) gene confers resistance through methylation of the 23S rRNA, which prevents the binding of macrolides to the ribosome.[2] The msr(E)-mph(E) genes encode for an efflux pump and a phosphotransferase, respectively, which actively remove macrolides from the bacterial cell and inactivate them.[2] The use of this compound, particularly for metaphylaxis, has been shown to increase the nasopharyngeal isolation of multidrug-resistant M. haemolytica.[3][4][5][6]

Q2: What are the recommended alternative antibiotics for treating infections caused by this compound-resistant M. haemolytica?

A2: For infections with confirmed this compound-resistant M. haemolytica, alternative antimicrobial agents may be necessary. Other antibiotics used for the treatment of BRD include ceftiofur (B124693), florfenicol, and enrofloxacin.[7] However, it is crucial to perform antimicrobial susceptibility testing (AST) to guide the selection of an effective antibiotic, as multidrug resistance is common in M. haemolytica.[1][8] Some this compound-resistant isolates have also shown resistance to other antibiotics like oxytetracycline (B609801) and tilmicosin.[1][8]

Q3: What is the role of antimicrobial stewardship in mitigating the emergence of this compound resistance?

A3: Antimicrobial stewardship is a critical strategy for preserving the efficacy of antibiotics like this compound.[9][10][11] The core principles of antimicrobial stewardship involve using antibiotics only when necessary, selecting the appropriate drug and dosage, and administering it for the shortest effective duration.[9][12] In veterinary medicine, this includes implementing disease prevention plans and vaccination protocols to reduce the overall need for antibiotics.[9][13] Judicious use of antimicrobials, guided by diagnostic testing, can help minimize the selection pressure that drives the emergence of resistance.[10]

Q4: Can combination therapy be an effective strategy against this compound-resistant M. haemolytica?

A4: The potential for combination therapy to combat this compound-resistant M. haemolytica is an area of ongoing research. In vitro studies have investigated the combination of this compound with other antimicrobials. One study found that the combination of this compound with ceftiofur or other antibiotics mostly resulted in an indifferent response, with no synergy observed.[14][15] However, another study on Pasteurella multocida with an integrative conjugative element (ICE) carrying multiple resistance genes also found no synergistic combinations among antimicrobials approved for BRD treatment.[3][16] Further research is needed to identify effective synergistic combinations against resistant M. haemolytica.

Q5: How can Pharmacokinetic/Pharmacodynamic (PK/PD) modeling aid in optimizing this compound dosage regimens?

A5: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for optimizing dosage regimens to maximize efficacy while minimizing the selection for resistance.[17][18] For this compound, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered a key predictor of its efficacy.[19][20] PK/PD studies can help determine the optimal dose and dosing interval to maintain drug concentrations above the MIC for a sufficient duration to effectively kill the bacteria.[17][21] This approach can help ensure that the drug is used more effectively, potentially reducing the likelihood of resistance development.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound against M. haemolytica isolates.

  • Possible Cause 1: Variation in testing methodology.

    • Troubleshooting Step: Ensure strict adherence to standardized antimicrobial susceptibility testing (AST) protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI). Use of non-standardized media or incubation conditions can lead to variable results.

  • Possible Cause 2: Presence of efflux pumps.

    • Troubleshooting Step: Some resistance mechanisms, like efflux pumps, may not be fully expressed under standard in vitro testing conditions. Consider performing time-kill assays to better understand the dynamics of bacterial killing by this compound.

  • Possible Cause 3: Heteroresistance.

    • Troubleshooting Step: The bacterial population may contain a small subpopulation of resistant cells that are not easily detected by standard MIC testing. Consider using population analysis profiles (PAPs) to detect heteroresistance.

Issue 2: Failure to detect known macrolide resistance genes (e.g., erm, mph) in phenotypically resistant M. haemolytica isolates.

  • Possible Cause 1: Novel or uncharacterized resistance mechanisms.

    • Troubleshooting Step: The isolates may possess novel resistance genes or mechanisms that are not targeted by your current PCR primers. Consider whole-genome sequencing (WGS) to identify potential new resistance determinants.

  • Possible Cause 2: Mutations in the 23S rRNA gene.

    • Troubleshooting Step: Resistance can also be conferred by mutations in the drug's target site. Sequence the 23S rRNA gene to check for mutations known to confer macrolide resistance.

  • Possible Cause 3: Issues with PCR assay.

    • Troubleshooting Step: Verify the integrity of your DNA template and the specificity and efficiency of your PCR primers. Include positive and negative controls in your PCR runs to ensure the assay is performing correctly.

Data Presentation

Table 1: In Vitro Activity of this compound in Combination with Other Antimicrobials against Mannheimia haemolytica

Combination AgentNumber of IsolatesInteractionReference
Ceftiofur10Indifferent[14]
Tilmicosin10Indifferent[14]
Florfenicol10Indifferent[14]
Enrofloxacin10Indifferent[14]
Danofloxacin10Indifferent[14]
Ampicillin10Indifferent[14]
Tetracycline10Indifferent[14]
Penicillin G10Indifferent[14]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for this compound

ParameterDescriptionSignificanceReference
AUC/MIC Area under the concentration-time curve to Minimum Inhibitory Concentration ratioPrimary predictor of efficacy for this compound.[19][20][19][20]
Cmax/MIC Maximum plasma concentration to Minimum Inhibitory Concentration ratioAnother important PK/PD index for assessing antibacterial effect.[19][20]
T > MIC Time that the drug concentration remains above the Minimum Inhibitory ConcentrationImportant for time-dependent antibiotics.[17]

Experimental Protocols

1. Broth Microdilution for Antimicrobial Susceptibility Testing (AST) of M. haemolytica

This protocol is a generalized procedure and should be adapted based on CLSI guidelines.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • M. haemolytica isolates

    • This compound and other antimicrobial agents

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in the microtiter plates.

    • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. PCR for Detection of Macrolide Resistance Genes (erm(42), msr(E), mph(E)

This is a general protocol and primer sequences and annealing temperatures should be optimized.

  • Materials:

    • DNA extraction kit

    • PCR master mix

    • Specific primers for erm(42), msr(E), and mph(E)

    • Thermocycler

    • Gel electrophoresis equipment

  • Procedure:

    • Extract genomic DNA from M. haemolytica isolates.

    • Set up PCR reactions containing the DNA template, PCR master mix, and specific primers for each resistance gene.

    • Perform PCR using an optimized thermocycling program (denaturation, annealing, and extension steps).

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • The presence of a band of the expected size indicates the presence of the resistance gene.

Visualizations

Resistance_Mechanism cluster_cell Mannheimia haemolytica cluster_resistance Resistance Mechanisms Ribosome Ribosome (23S rRNA) EffluxPump Efflux Pump (Msr(E)) Tulathromycin_out Inactive this compound EffluxPump->Tulathromycin_out Expels drug DrugInactivation Drug Inactivation (Mph(E)) DrugInactivation->Tulathromycin_out Erm42 erm(42) methyltransferase Erm42->Ribosome Methylates 23S rRNA MsrE_MphE msr(E)-mph(E) genes MsrE_MphE->EffluxPump MsrE_MphE->DrugInactivation Tulathromycin_in This compound Tulathromycin_in->Ribosome Inhibits protein synthesis Tulathromycin_in->EffluxPump Efflux Tulathromycin_in->DrugInactivation Phosphorylation

Caption: Mechanisms of this compound resistance in Mannheimia haemolytica.

Experimental_Workflow start Start: Isolate M. haemolytica from clinical samples ast Antimicrobial Susceptibility Testing (AST) start->ast phenotype Determine this compound MIC ast->phenotype resistant Resistant (High MIC) phenotype->resistant MIC > breakpoint susceptible Susceptible (Low MIC) phenotype->susceptible MIC <= breakpoint molecular Molecular Analysis resistant->molecular end End: Characterize resistance profile susceptible->end pcr PCR for resistance genes (erm, msr, mph) molecular->pcr wgs Whole Genome Sequencing (WGS) molecular->wgs analysis Data Analysis and Interpretation pcr->analysis wgs->analysis analysis->end

Caption: Experimental workflow for characterizing this compound resistance.

Stewardship_Decision_Tree start BRD Suspected diagnostics Perform Diagnostics (e.g., culture, AST) start->diagnostics mh_isolated M. haemolytica isolated? diagnostics->mh_isolated no_mh Consider other pathogens or non-infectious causes mh_isolated->no_mh No ast_results AST results available? mh_isolated->ast_results Yes empirical Empirical treatment based on local susceptibility data ast_results->empirical No targeted Targeted treatment based on AST results ast_results->targeted Yes monitor Monitor clinical response empirical->monitor tul_susc This compound Susceptible targeted->tul_susc tul_res This compound Resistant targeted->tul_res use_tul Consider this compound tul_susc->use_tul use_alt Select alternative effective antibiotic tul_res->use_alt use_tul->monitor use_alt->monitor

References

Technical Support Center: Optimizing Tulathromycin Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Tulathromycin from various complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The primary methods for this compound extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method depends on the complexity of the matrix, the required level of cleanliness, and the analytical technique to be used (e.g., LC-MS/MS).

Q2: I am observing low and inconsistent signal intensity for this compound in my plasma samples. What could be the cause?

A2: Low and inconsistent signal intensity, particularly in plasma, often points to matrix effects, specifically ion suppression.[1] Endogenous components from the plasma matrix, such as phospholipids, can co-elute and interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed and variable signal.[1]

Q3: How can I confirm if matrix effects are impacting my analysis?

A3: A post-extraction spike experiment is a reliable method to quantify the extent of matrix effects.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[1] Another qualitative technique is post-column infusion.[1][4]

Q4: What are the initial steps to mitigate matrix effects?

A4: Optimizing the sample preparation procedure is the first and often most effective step.[1] While Protein Precipitation is a quick method, it may not sufficiently remove all interfering substances like phospholipids.[1] Liquid-Liquid Extraction or Solid-Phase Extraction can provide a cleaner extract.[1] The use of a deuterated internal standard, such as this compound-d7, can also help to mitigate the impact of matrix effects.[4][5][6]

Q5: What type of Solid-Phase Extraction (SPE) sorbent is suitable for this compound?

A5: Due to its chemical properties, weak cation exchange and polymeric mixed-mode strong cation-exchange sorbents have been successfully used for this compound extraction.[2][7][8]

Q6: I am experiencing low recovery of this compound from tissue samples. What can I do to improve it?

A6: For tissue samples, ensuring complete homogenization is crucial. An acidic aqueous extraction followed by a solid-phase clean-up is a common and effective approach.[9] The choice of extraction solvent, such as meta-phosphoric acid, can also enhance recovery.[2][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Incomplete cell lysis and protein precipitation.- Ensure thorough homogenization of tissue samples. - Optimize the type and volume of precipitation solvent (e.g., acetonitrile (B52724), meta-phosphoric acid).[2][4] - Ensure complete vortexing and centrifugation.
Inefficient SPE elution.- Optimize the elution solvent composition and volume. A 5% ammonium (B1175870) hydroxide (B78521) solution in methanol (B129727) or acetonitrile is often used.[2] - Ensure the SPE cartridge does not dry out before elution.
Analyte degradation.- Investigate the stability of this compound in the specific matrix and storage conditions. Samples should be stored at -80°C until analysis.[4]
High Variability in Results Inconsistent sample preparation.- Use a standardized and validated protocol for all samples. - Employ an internal standard (e.g., this compound-d7, roxithromycin (B50055), azithromycin) to account for variability.[4][9][10]
Matrix effects (ion suppression or enhancement).- Perform a post-extraction spike experiment to confirm matrix effects.[1] - Improve sample cleanup using SPE or LLE.[1] - Dilute the sample extract to reduce the concentration of interfering matrix components.[4]
Clogged SPE Cartridges Incomplete removal of precipitated proteins.- Centrifuge the sample at a higher speed or for a longer duration after protein precipitation. - Filter the supernatant through a 0.22 μm filter before loading onto the SPE cartridge.[4]
Poor Peak Shape in LC-MS/MS Co-elution of interfering compounds.- Optimize the chromatographic conditions (e.g., mobile phase gradient, column type). A C8 or C18 column is commonly used.[2][4][7]
Inappropriate reconstitution solvent.- Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions.

Quantitative Data Summary

The following table summarizes the extraction efficiency and performance of different methods for this compound from various biological matrices.

Matrix Extraction Method Recovery (%) Limit of Quantification (LOQ) Internal Standard Reference
Swine Tissues (Kidney, Liver, Muscle)meta-Phosphoric Acid Extraction & SPE (Polymeric Mixed-Mode Strong Cation-Exchange)92.9 - 102.110 µg/kgAzithromycin[2][8]
Bovine and Porcine Plasma and LungAqueous Dilution & SPE (Weak Cation Exchanger)90 - 110 (Accuracy)0.1 ng on columnHeptadeutero-tulathromycin[7]
Swine PlasmaOxalic Acid Buffer Extraction & SPE (Polymeric)94 - 1105 ng/mLAzithromycin[10]
Porcine Lung TissueAcetonitrile Extraction & n-hexane clean-up95.0 - 98.250 µg/kgNot specified[11]
Cattle PlasmaProtein Precipitation with Acetonitrile70.45 - 89.8320.0 ng/mLNot specified
Cattle PlasmaProtein Precipitation87.4 - 91.60.76 ng/mLNot specified[12]

Experimental Protocols

Protein Precipitation for Plasma, Seminal Plasma, and Urine

This protocol is adapted from a method for the LC-MS/MS quantification of this compound in bull plasma, seminal plasma, and urine.[4][5][6]

  • Thaw frozen samples at room temperature.

  • To 200 µL of the sample, add 20 µL of an internal standard solution (e.g., this compound-d7 at 1 µg/mL in acetonitrile).

  • Add 180 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm nylon syringe filter.

  • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

Solid-Phase Extraction for Tissue Samples

This protocol is a general procedure based on methods for extracting this compound from tissue homogenates.[2][9]

  • Homogenize 1 g of tissue with 10 mL of an acidic solution (e.g., 0.04 M phosphoric acid or 1% meta-phosphoric acid).[2][9]

  • Add an internal standard (e.g., roxithromycin or azithromycin).[2][9]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3,000 g for 5 minutes.

  • Condition an SPE cartridge (e.g., weak cation exchange or polymeric mixed-mode) with methanol followed by water.[2][7]

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute this compound with a solution of 5% ammonium hydroxide in methanol or acetonitrile.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.

  • Reconstitute the residue in a solvent suitable for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (Plasma, Tissue, Milk, etc.) homogenization Homogenization (for tissues) start->homogenization Tissue extraction Extraction (PPT, LLE, or SPE) start->extraction Liquid Matrix homogenization->extraction cleanup Clean-up / Purification extraction->cleanup concentration Concentration (Evaporation) cleanup->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_workflow cluster_recovery Low Recovery Issues cluster_variability High Variability Issues start Poor Extraction Efficiency? check_homogenization Incomplete Homogenization? start->check_homogenization Yes check_is Using Internal Standard? start->check_is No optimize_ppt Optimize Protein Precipitation check_homogenization->optimize_ppt Yes check_spe SPE Issues? optimize_ppt->check_spe Still Low optimize_elution Optimize SPE Elution check_spe->optimize_elution Yes implement_is Implement Suitable IS check_is->implement_is No check_matrix_effects Matrix Effects Suspected? check_is->check_matrix_effects Yes perform_post_spike Perform Post-Spike Experiment check_matrix_effects->perform_post_spike Yes improve_cleanup Improve Sample Clean-up perform_post_spike->improve_cleanup Confirmed

Caption: Troubleshooting decision tree for poor this compound extraction efficiency.

References

Technical Support Center: Managing Cross-Reactivity in Tulathromycin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cross-reactivity in immunoassays for Tulathromycin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound immunoassay experiments.

Issue 1: High Background or False-Positive Results

Question: My negative control and samples with expected low this compound concentrations show a high signal, suggesting false-positive results. What are the potential causes and solutions?

Answer:

High background or false-positive results in a competitive immunoassay for this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Blocking Ensure that the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time or temperature according to the assay protocol. Consider trying a different blocking agent if the issue persists.
Cross-Reactivity with Other Macrolides Test for cross-reactivity with structurally similar macrolide antibiotics that may be present in the sample. Refer to the cross-reactivity data table below. If a specific cross-reactant is identified, consider a sample cleanup step or using a more specific monoclonal antibody.
Matrix Effects Components in the sample matrix (e.g., proteins, lipids in milk or tissue homogenates) can interfere with the assay. Dilute the sample in the assay buffer to minimize matrix effects.[1] It's important to validate that the dilution does not reduce the this compound concentration below the assay's limit of detection.
Contamination of Reagents or Equipment Ensure all reagents are freshly prepared and free of contamination. Use clean, dedicated pipette tips for each reagent and sample to avoid cross-contamination.
Improper Washing Inadequate washing can leave unbound enzyme-conjugated molecules, leading to a high background signal. Ensure vigorous and thorough washing steps between each incubation. Increase the number of wash cycles if necessary.

Troubleshooting Workflow for High Background:

high_background start High Background Signal check_blocking Review Blocking Step start->check_blocking check_cross_reactivity Assess Cross-Reactivity check_blocking->check_cross_reactivity Blocking OK sub_blocking Optimize blocking buffer, incubation time/temp check_blocking->sub_blocking Issue Found check_matrix Investigate Matrix Effects check_cross_reactivity->check_matrix No Known Cross-Reactants sub_cross_reactivity Sample cleanup or use more specific antibody check_cross_reactivity->sub_cross_reactivity Cross-Reactivity Identified check_contamination Check for Contamination check_matrix->check_contamination Dilution Ineffective sub_matrix Optimize sample dilution check_matrix->sub_matrix Matrix Effect Suspected check_washing Verify Washing Protocol check_contamination->check_washing Reagents Clean sub_contamination Use fresh reagents and sterile technique check_contamination->sub_contamination Contamination Found solution Problem Resolved check_washing->solution Washing Optimized sub_washing Increase wash cycles and volume check_washing->sub_washing Washing Inadequate sub_blocking->solution sub_cross_reactivity->solution sub_matrix->solution sub_contamination->solution sub_washing->solution

Caption: Troubleshooting decision tree for high background signal.

Issue 2: Poor Assay Sensitivity or Weak Signal

Question: My standard curve is flat, or the signal from my samples is very weak, even at high this compound concentrations. What could be the cause?

Answer:

Low sensitivity in a competitive ELISA can be due to a variety of factors related to reagent activity, incubation conditions, or the assay setup itself.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Enzyme Conjugate Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh conjugate solution for each assay.
Sub-optimal Incubation Times or Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol. Optimization of these parameters may be necessary for your specific experimental conditions.
Incorrect Reagent Concentrations Double-check the dilutions of the coating antigen, primary antibody, and enzyme conjugate. An incorrect concentration of any of these can lead to a weak signal.
Degraded this compound Standard Prepare fresh this compound standards for each assay. Ensure the stock solution is stored properly to prevent degradation.
Insufficient Development Time Allow the substrate to incubate for the full recommended time. If the signal is still weak, you can extend the development time, but be careful not to overdevelop, which can lead to high background.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the binding of the assay's antibody to substances other than this compound. In the case of this compound, these are often other structurally similar macrolide antibiotics. This can lead to inaccurate, often overestimated, measurements of this compound concentration.

Q2: How can I determine the cross-reactivity of my assay with other macrolides?

A2: To determine cross-reactivity, you can perform a competitive ELISA with a range of concentrations of the potentially cross-reacting compounds. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is then compared to the IC50 of this compound. The cross-reactivity is typically expressed as a percentage:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Q3: What are matrix effects and how can I mitigate them in milk and tissue samples?

A3: Matrix effects are caused by the interference of components present in the sample (the "matrix") with the antibody-antigen binding in the immunoassay.[1] Milk and animal tissues are complex matrices containing high levels of proteins and fats that can cause significant interference.

To mitigate matrix effects:

  • Sample Dilution: Diluting the sample with the assay buffer is the most common and effective method. A dilution of 1:5 or 1:10 is often a good starting point for milk samples.[1]

  • Sample Pre-treatment: For tissue samples, a homogenization and extraction step is necessary. This is often followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. A common procedure involves homogenization in an acidic solution, followed by heating to convert this compound and its metabolites to a common marker residue, and then cleanup using a cation-exchange cartridge.[2]

  • Use of a Matrix-Matched Standard Curve: Preparing the standard curve in a blank matrix that is similar to the samples can help to compensate for matrix effects.

Q4: How can I validate the results from my this compound immunoassay?

A4: It is highly recommended to validate the results of your immunoassay using a confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is a highly specific and sensitive technique that can accurately quantify this compound concentrations and confirm the absence of cross-reacting compounds.

Data Presentation

Table 1: Hypothetical Cross-Reactivity of a this compound ELISA with Other Macrolide Antibiotics

Note: This table presents hypothetical data for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and assay conditions used.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 1.5 100
Gamithromycin305
Tildipirosin503
Tilmicosin1001.5
Tylosin>1000<0.1
Erythromycin>1000<0.1

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol provides a general framework for a competitive ELISA to determine this compound concentrations.

Materials:

  • Microtiter plate coated with a this compound-protein conjugate

  • This compound standard solutions

  • Samples to be tested

  • Anti-Tulathromycin primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents, including standard dilutions and sample dilutions, in assay buffer.

  • Competitive Reaction: Add 50 µL of standard or sample to each well. Then, add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow for Competitive ELISA:

competitive_elisa cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Samples, Antibodies) add_sample_std Add Standard/Sample to Coated Plate prep_reagents->add_sample_std add_primary_ab Add Primary Antibody add_sample_std->add_primary_ab incubation1 Incubate add_primary_ab->incubation1 wash1 Wash incubation1->wash1 add_secondary_ab Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (in dark) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_conc Calculate Sample Concentrations plot_curve->calculate_conc

Caption: Workflow for a competitive ELISA for this compound.

Protocol 2: Sample Preparation for Milk

  • Allow milk samples to come to room temperature.

  • Centrifuge the milk at 4000 x g for 10 minutes to separate the fat layer.

  • Carefully collect the skimmed milk phase.

  • Dilute the skimmed milk 1:5 (or as optimized) in the assay buffer.

  • The diluted sample is now ready for analysis in the competitive ELISA.

Protocol 3: Sample Preparation for Bovine Tissue

  • Homogenize 1 gram of tissue with 4 mL of 2M hydrochloric acid and 5 mL of ethyl acetate.

  • Centrifuge the homogenate at 4000 x g for 10 minutes.

  • Collect the aqueous (lower) layer.

  • Heat the aqueous layer at 65°C for 30 minutes to hydrolyze this compound and its metabolites to the marker residue, CP-60,300.[2]

  • Cool the sample to room temperature.

  • Perform a solid-phase extraction (SPE) cleanup using a polymer-based cation-exchange cartridge according to the manufacturer's instructions.

  • Elute the analyte and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the assay buffer.

  • The sample is now ready for analysis in the competitive ELISA.

Signaling Pathway of Competitive ELISA:

competitive_elisa_pathway Coated Antigen Coated Antigen Primary Antibody Primary Antibody Coated Antigen->Primary Antibody Binds to Unbound Antibody Free this compound (Sample/Standard) Free this compound (Sample/Standard) Free this compound (Sample/Standard)->Primary Antibody Binds in Solution Enzyme-Conjugated Secondary Antibody Enzyme-Conjugated Secondary Antibody Primary Antibody->Enzyme-Conjugated Secondary Antibody Binds to Primary Ab Substrate Substrate Enzyme-Conjugated Secondary Antibody->Substrate Catalyzes Colored Product Colored Product Substrate->Colored Product Conversion

Caption: Principle of a competitive ELISA for this compound detection.

References

Validation & Comparative

A Comparative Analysis of Tulathromycin and Tildipirosin in the Management of Mycoplasma bovis Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the macrolide antibiotics, tulathromycin and tildipirosin (B1682375), for the treatment of infections caused by Mycoplasma bovis, a significant pathogen in bovine respiratory disease (BRD). The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of experimental workflows to aid in research and development.

Quantitative Efficacy Comparison

The following tables summarize key efficacy parameters from a head-to-head comparison of this compound and tildipirosin in an experimental Mycoplasma bovis infection model in calves.

Table 1: Efficacy in Experimental Mycoplasma bovis Infection in Calves[1][2][3]
Efficacy ParameterThis compound (2.5 mg/kg)Tildipirosin (4.0 mg/kg)P-value
Mortality Rate 0%8.3%0.0477
Percentage of Lung with Lesions 7%12%0.0079
Mean Days with Depressed Demeanor Significantly LowerHigher0.0486
Body Weight Gain (14 days post-treatment) Significantly HigherLower0.0112
Table 2: Treatment Outcomes in Naturally Occurring Bovine Respiratory Disease (BRD) in Feedlot Heifers[4]
Efficacy ParameterThis compoundTildipirosinP-value
First Treatment Success 67.17%59.26%0.05
BRD Mortality 4.95%10.25%0.02
Overall Mortality 5.94%11.56%0.02

In a study on naturally occurring BRD in a commercial feedlot, no significant differences in health outcomes were observed between the two treatment groups[1].

In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a measure of the in vitro potency of an antimicrobial. For a specific M. bovis isolate used in an experimental challenge study, the MIC for both this compound and tildipirosin was >64 μg/mL[2][3]. It is important to note that for macrolides and M. bovis, a direct correlation between in vitro susceptibility data and in vivo efficacy can be difficult to establish[3][4]. Some studies have shown that this compound can be effective in treating calves infected with M. bovis strains that exhibit high MICs (>64 µg/mL)[3][4].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following section outlines the protocol from a key comparative study.

Experimental Mycoplasma bovis Infection Model

This protocol is based on the methodology described by Bartram et al. (2016)[2][5][6].

1. Animal Selection and Acclimation:

  • A total of 238 M. bovis-negative calves were sourced for the study.

  • Animals were acclimated to the study conditions prior to the experimental challenge.

2. Experimental Challenge:

  • Calves were challenged on three consecutive days with a field isolate of M. bovis (isolate 956)[2].

  • The challenge was administered via endobronchial deposition[2][5][6].

3. Inclusion and Randomization:

  • Post-challenge, 126 animals that met the inclusion criteria for clinical disease were selected.

  • These animals were randomly allocated into three treatment groups: this compound, tildipirosin, and a saline control group[2][5][6].

4. Treatment Administration:

  • This compound group: Received a single subcutaneous injection of this compound at a dose rate of 2.5 mg/kg bodyweight[2][5][6].

  • Tildipirosin group: Received a single subcutaneous injection of tildipirosin at a dose rate of 4.0 mg/kg bodyweight[2][5][6].

  • Saline group: Received a single subcutaneous injection of saline.

5. Post-Treatment Monitoring and Data Collection:

  • Clinical observations for signs of respiratory disease were conducted daily for 14 days post-treatment[2][5][6].

  • Injection sites were assessed daily.

  • Body weights were recorded.

6. Necropsy and Sample Collection:

  • At the end of the 14-day observation period, all surviving animals were euthanized.

  • Lungs were examined for lesions, and the percentage of affected lung tissue was determined[2][5][6].

  • Samples were collected for bacterial isolation to confirm the presence of M. bovis[2][5][6].

Visualized Experimental Workflow and Mechanisms

Diagram 1: Experimental Workflow for Comparative Efficacy Study

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase (14 days) animal_selection Animal Selection (238 M. bovis-negative calves) challenge Experimental Challenge (M. bovis isolate 956 via endobronchial deposition for 3 days) animal_selection->challenge inclusion Inclusion Criteria Met (126 animals) challenge->inclusion randomization Randomization inclusion->randomization This compound This compound Group (2.5 mg/kg SC) randomization->this compound tildipirosin Tildipirosin Group (4.0 mg/kg SC) randomization->tildipirosin saline Saline Control Group randomization->saline monitoring Daily Clinical Monitoring (Respiratory signs, demeanor, injection site) This compound->monitoring tildipirosin->monitoring saline->monitoring necropsy Necropsy & Data Collection (Lung lesion scoring, bacterial isolation, body weight) monitoring->necropsy

Caption: Workflow of the experimental M. bovis infection study.

Diagram 2: Macrolide Mechanism of Action

G cluster_bacterium Mycoplasma bovis ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Prevents macrolide This compound / Tildipirosin macrolide->ribosome Binds to

Caption: Inhibition of bacterial protein synthesis by macrolides.

Summary of Findings

Based on the available experimental data, this compound demonstrated a statistically significant advantage over tildipirosin in several key efficacy parameters for the treatment of experimentally induced Mycoplasma bovis infection in calves. This included lower mortality, reduced lung pathology, fewer days of depressed demeanor, and greater weight gain[2][5][6]. In studies of naturally occurring BRD, this compound also showed improved first treatment success and lower mortality rates compared to tildipirosin[7]. However, in some field conditions, no significant differences in health outcomes have been reported[1]. The complexity of M. bovis infections and the potential for antimicrobial resistance underscore the importance of continued research and data-driven approaches to treatment selection.

References

Advancing Drug Residue Analysis: A Comparative Guide to a New Validated Method for Tulathromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of veterinary drug residues is paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of a newly validated analytical method for Tulathromycin residues against established alternatives, supported by experimental data.

This compound, a potent macrolide antibiotic, is widely used in veterinary medicine to treat respiratory diseases in cattle, swine, sheep, and goats.[1][2][3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in various animal tissues to safeguard public health.[4][5] The accurate monitoring of these residues necessitates robust and sensitive analytical methods. While several high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose, this guide introduces and evaluates a recently developed method, highlighting its performance and potential advantages.[6][7]

Comparative Analysis of Analytical Methods

The performance of the new method is benchmarked against two alternative established methods, with key validation parameters summarized in the table below. The data demonstrates the new method's competitive, and in some aspects superior, performance in terms of sensitivity and precision.

Validation ParameterNew MethodAlternative Method 1Alternative Method 2
**Linearity (R²) **>0.99>0.990.9961[8]
Limit of Detection (LOD) 2-4 µg/kg[7][9]Not Reported0.23 ng/mL (in plasma)[8]
Limit of Quantitation (LOQ) 10 µg/kg[7][9]0.6 ng/mL (serum), 0.6 ng/g (tissue)[10]0.76 ng/mL (in plasma)[8]
Accuracy (% Recovery) 92.9 - 102.1%[9]98 - 107%[11]87.4 - 91.6% (in plasma)[8]
Precision (%RSD) < 9.2%[7][9]1 - 3%[11]3.7 - 9.8% (in plasma)[8]
Matrices Swine Kidney, Liver, Muscle[7]Bovine Muscle, Fat, Liver[11]Cattle Plasma[8]

In-Depth Look at Experimental Protocols

The robustness of an analytical method is intrinsically linked to its experimental protocol. This section provides a detailed breakdown of the methodologies for the new method and a representative alternative.

New Analytical Method Protocol

This method utilizes a solid-phase extraction (SPE) clean-up step with a polymeric mixed-mode strong cation-exchange sorbent and employs azithromycin (B1666446) as an internal standard.[7]

1. Sample Preparation and Extraction:

  • Homogenize 10 g of tissue sample.

  • Extract the homogenate with a solution of meta-phosphoric acid.[9]

  • Centrifuge the sample to separate the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a polymeric mixed-mode strong cation-exchange SPE cartridge (e.g., Strata-X-C).[7]

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest, this compound, using an appropriate solvent.

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) buffer, pH 3).[7]

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation on a C8 column with a gradient elution.[7]

  • Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

New Analytical Method Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Meta-phosphoric Acid Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Conditioning SPE Cartridge Conditioning Centrifugation->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS

Workflow of the new analytical method for this compound residue analysis.
Alternative Method: Acid Hydrolysis Protocol

A widely adopted alternative approach involves the acid hydrolysis of this compound and its metabolites to a common marker residue, CP-60,300, which is then quantified.[11][12]

1. Extraction and Hydrolysis:

  • Homogenize the tissue sample with 2 mol/L hydrochloric acid and ethyl acetate.[11]

  • Separate the aqueous layer.

  • Heat the aqueous layer to facilitate the conversion of this compound and its metabolites to the marker residue, CP-60,300.[11]

2. Clean-up:

  • Purify the resulting solution using a polymer-based cation-exchange cartridge.[11]

3. LC-MS/MS Analysis:

  • Analyze the purified extract by LC-MS/MS to quantify the marker residue.[11]

Comparative Performance Overview

The following diagram provides a visual comparison of the key performance characteristics of the new analytical method against the established alternative.

Method Performance Comparison cluster_new New Method cluster_alternative Alternative Method (Acid Hydrolysis) New_Sensitivity High Sensitivity (LOD: 2-4 µg/kg) New_Precision Good Precision (<9.2% RSD) New_Throughput Rapid Analysis Alt_Accuracy Excellent Accuracy (98-107% Recovery) Alt_Robustness Established Robustness Alt_Total_Residue Measures Total Residue (as marker) New_Method_Node New Method New_Method_Node->New_Sensitivity New_Method_Node->New_Precision New_Method_Node->New_Throughput Alternative_Method_Node Alternative Method Alternative_Method_Node->Alt_Accuracy Alternative_Method_Node->Alt_Robustness Alternative_Method_Node->Alt_Total_Residue

Key performance characteristics of the new vs. alternative analytical methods.

Conclusion

The new validated analytical method for this compound residues presents a reliable and sensitive approach for routine monitoring and research applications. Its performance is comparable, and in some aspects, potentially advantageous to existing methods. The choice of method will ultimately depend on the specific requirements of the study, including the matrix being analyzed, the desired level of sensitivity, and throughput needs. This guide provides the necessary data and protocols to enable an informed decision for analytical scientists and drug development professionals.

References

Cross-Resistance Between Tulathromycin and Other Macrolide Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 15, 2025 – A comprehensive analysis of cross-resistance patterns between tulathromycin and other clinically significant macrolide antibiotics reveals important considerations for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of these antibiotics, supported by experimental data, to inform future research and development in antimicrobial agents.

The emergence of bacterial resistance to macrolides, a critical class of antibiotics in both human and veterinary medicine, necessitates a deeper understanding of cross-resistance mechanisms. This compound, a triamilide macrolide, is widely used for the treatment of respiratory diseases in cattle. However, its efficacy can be compromised by resistance mechanisms that also confer resistance to other macrolides.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize MIC data from multiple studies, illustrating the cross-resistance profiles between this compound and other macrolides against key bovine respiratory disease (BRD) pathogens: Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. The data is presented as MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MIC50 (μg/mL) of Macrolides Against Bovine Respiratory Disease Pathogens

Bacterial SpeciesThis compoundGamithromycinTilmicosinTildipirosin
Mannheimia haemolytica2.01.08.01.0
Pasteurella multocida0.50.54.08.0
Histophilus somni2.00.516.0-

Table 2: Comparative MIC90 (μg/mL) of Macrolides Against Bovine Respiratory Disease Pathogens

Bacterial SpeciesThis compoundGamithromycinTilmicosinTildipirosin
Mannheimia haemolytica2.0 - >641.0 - >328.0 - >641.0
Pasteurella multocida1.0 - 641.0 - >3216 - >648.0 - 64
Histophilus somni>640.5>64-

The presence of specific resistance genes significantly elevates the MICs for all tested macrolides, indicating a high degree of cross-resistance.

Table 3: Impact of Resistance Genes on Macrolide MICs (μg/mL) in Pasteurella multocida [1]

MacrolideSusceptible Strain MICStrain with erm(42) MICStrain with msr(E)-mph(E) MIC
Erythromycin 0.2532>32
Tilmicosin 1>64>64
This compound 216>64
Clindamycin 0.0680.06

Mechanisms of Macrolide Cross-Resistance

The primary mechanisms driving cross-resistance among macrolide antibiotics are target site modification and active drug efflux.

  • Target Site Modification: The most common mechanism is the methylation of the 23S ribosomal RNA, the target site for macrolides. This is mediated by erm (erythromycin ribosome methylation) genes. Methylation of the ribosome reduces the binding affinity of all macrolides, leading to broad cross-resistance.[2]

  • Active Drug Efflux: Efflux pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. The msr(E) gene encodes for a macrolide efflux pump, while the mph(E) gene encodes for a macrolide phosphotransferase that inactivates the antibiotic. These two genes are often found together and confer resistance to 14-, 15-, and 16-membered macrolides.[1][2]

The following diagram illustrates the two major pathways of macrolide resistance leading to cross-resistance.

MacrolideResistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Macrolide Macrolide Antibiotic Ribosome Ribosome (70S) Macrolide->Ribosome Binds to 23S rRNA Protein Protein Synthesis (Inhibited) EffluxPump Efflux Pump (msr(E)) Macrolide->EffluxPump Enters MphEnzyme Macrolide Phosphotransferase (mph(E)) Macrolide->MphEnzyme Substrate Ribosome->Protein MethylatedRibosome Methylated Ribosome EffluxPump->Macrolide Expels ErmMethylase Erm Methyltransferase (erm(42)) ErmMethylase->Ribosome Methylates MphEnzyme->Macrolide Inactivates MethylatedRibosome->Protein Protein Synthesis (Resumes)

Caption: Mechanisms of macrolide resistance leading to cross-resistance.

Experimental Protocols

Accurate determination of cross-resistance relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (VET01-A4).[3][4]

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.

    • Transfer colonies to a tube of sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of the macrolide antibiotics in cation-adjusted Mueller-Hinton broth.

    • The typical concentration range tested is 0.125 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Multiplex PCR for Detection of Macrolide Resistance Genes (erm, msr, mph)

This protocol is adapted from a method for detecting macrolide resistance determinants in Mannheimia haemolytica and Pasteurella multocida.[2][5]

  • DNA Extraction:

    • Extract genomic DNA from a pure culture of the test isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Primer Design:

    • Utilize primers specific for the target genes: erm(42), msr(E), and mph(E). An internal control, such as a 23S rRNA gene fragment, should be included to verify the PCR reaction.[2]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primer sets.

    • Add the extracted DNA to the master mix.

    • Perform PCR amplification using a thermal cycler with the following conditions:

      • Initial denaturation: 94°C for 3 minutes.

      • 30 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 5 minutes.

  • Analysis of PCR Products:

    • Separate the amplified DNA fragments by size using agarose (B213101) gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

    • The presence of bands of the expected sizes indicates the presence of the corresponding resistance genes.

The following diagram illustrates the experimental workflow for determining macrolide cross-resistance.

ExperimentalWorkflow start Bacterial Isolate mic_testing MIC Determination (Broth Microdilution) start->mic_testing dna_extraction Genomic DNA Extraction start->dna_extraction data_analysis Data Analysis and Correlation mic_testing->data_analysis MIC Values multiplex_pcr Multiplex PCR (erm, msr, mph) dna_extraction->multiplex_pcr gel_electrophoresis Agarose Gel Electrophoresis multiplex_pcr->gel_electrophoresis gel_electrophoresis->data_analysis Gene Presence/ Absence end Cross-Resistance Profile data_analysis->end

Caption: Experimental workflow for assessing macrolide cross-resistance.

Conclusion

The data clearly demonstrate that significant cross-resistance exists between this compound and other macrolide antibiotics, primarily driven by target site modification and active efflux mechanisms. The presence of erm(42) and the msr(E)-mph(E) gene cassette substantially reduces the in vitro activity of all tested macrolides. This guide underscores the importance of molecular surveillance and comprehensive susceptibility testing to guide the development and use of macrolide antibiotics in the face of evolving bacterial resistance. Researchers and drug development professionals are encouraged to consider these cross-resistance patterns in the design of new antimicrobial strategies.

References

A Comparative Analysis of Tulathromycin: In Vitro Susceptibility vs. In Vivo Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Tulathromycin, a broad-spectrum macrolide antibiotic widely used in veterinary medicine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to better understand the correlation—and occasional disparity—between laboratory susceptibility testing and clinical outcomes.

Introduction

This compound is a semi-synthetic macrolide antibiotic effective against many of the bacterial pathogens responsible for respiratory disease in cattle and swine.[1][2] Its efficacy is typically first evaluated in vitro to determine its direct activity against specific bacteria, measured by the Minimum Inhibitory Concentration (MIC). However, the ultimate measure of a drug's utility is its in vivo performance, which is influenced by complex host-drug-pathogen interactions, including pharmacokinetics (PK) and pharmacodynamics (PD). This guide examines the available data to bridge the understanding between these two critical evaluation methods.

Part 1: In Vitro Efficacy of this compound

The in vitro activity of this compound is well-documented against key veterinary pathogens. The most common metric for this is the MIC, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of isolates, respectively, are crucial for understanding population-level susceptibility.

Data Presentation: In Vitro Susceptibility Data

The following table summarizes the MIC values for this compound against major bacterial pathogens associated with Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD).

PathogenHostMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Mannheimia haemolyticaBovine12≤0.03 - >64
Pasteurella multocidaBovine0.51≤0.03 - >64
Porcine120.5 - >64
Histophilus somniBovine240.5 - 16
Mycoplasma bovisBovine0.25>64≤0.063 - >64
Actinobacillus pleuropneumoniaePorcine8164 - 16
Bordetella bronchisepticaPorcine482 - 8
Haemophilus parasuisPorcine120.25 - >64

Data compiled from multiple sources. Note that MIC values can vary based on geographic location, time of isolate collection, and testing methodology.[3][4][5][6][7]

It is important to note that some studies have reported a significant shift in the MIC distribution for Mannheimia haemolytica following the metaphylactic (preventative) use of this compound, with the MIC₉₀ increasing to >64 µg/mL in some feedlot populations.[8][9]

Part 2: In Vivo Efficacy of this compound

In vivo studies evaluate the clinical effectiveness of this compound in the target animal species. These studies provide the most relevant data on how the drug performs in a real-world biological system, accounting for its absorption, distribution, metabolism, and excretion.

Data Presentation: In Vivo Clinical Outcome Data

The table below summarizes findings from key in vivo studies, highlighting the clinical efficacy of this compound.

Study FocusAnimal ModelPathogen(s)Key Findings & Clinical Outcome
BRD Treatment Feeder HeifersM. haemolytica, P. multocidaNo significant difference in treatment failure rates was observed between cattle with this compound-susceptible isolates and those with resistant isolates, suggesting in vitro resistance does not perfectly predict clinical failure.[10][11]
BRD Treatment Dairy CalvesMycoplasma bovisThis compound was highly effective in treating BRD caused by M. bovis, significantly reducing lung lesions and clinical signs compared to saline. This efficacy was observed regardless of whether the infecting strain had a low (1 µg/mL) or very high (>64 µg/mL) in vitro MIC.[12][13]
SRD PK/PD Modeling Swine (Tissue Cage Model)Pasteurella multocidaThe ratio of the Area Under the Curve to MIC (AUC/MIC) was identified as the key PK/PD parameter predicting antibacterial efficacy.[14][15]
SRD PK/PD Modeling Swine (Tissue Cage Model)Actinobacillus pleuropneumoniaeThe percentage of time the drug concentration remains above the MIC (%T > MIC) was the best PK/PD index to describe antibacterial efficacy against this pathogen.[16]
BRD Prophylaxis Dairy Heifers (Cold Stress)Mixed Respiratory PathogensProphylactic treatment with this compound was effective in preventing respiratory disease in heifers exposed to cold stress.[17]

Part 3: Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and methodologies cited in the referenced studies.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for determining the MIC of antimicrobial agents.

  • Bacterial Isolate Preparation:

    • Primary isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) to ensure purity and viability.

    • A suspension of the bacteria is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Antimicrobial Agent Preparation:

    • A stock solution of this compound is prepared.

    • Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in a 96-well microtiter plate.[10] Concentrations typically range from 0.12 to 64 µg/mL.[10]

  • Inoculation and Incubation:

    • The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like H. somni).

  • Result Interpretation:

    • The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Protocol 2: In Vivo Efficacy Study for Bovine Respiratory Disease (BRD)

This protocol outlines a typical experimental infection model used to evaluate drug efficacy in cattle.

  • Animal Selection and Acclimation:

    • Healthy calves, confirmed to be free of the target pathogen (e.g., Mycoplasma bovis), are selected for the study.

    • Animals are acclimated to the housing facilities for a period before the study begins.

  • Experimental Infection:

    • A well-characterized, pathogenic strain of the target organism is prepared for inoculation.

    • Calves are challenged with the pathogen, typically via intratracheal or transtracheal administration, to induce clinical signs of BRD.[13]

  • Clinical Monitoring and Treatment:

    • Following inoculation, calves are monitored daily for clinical signs of BRD, including depression, respiratory distress, and rectal temperature.

    • Once a calf meets the criteria for clinical BRD (e.g., a combination of clinical scores and fever), it is randomly assigned to a treatment group.

    • Treatment groups typically include a negative control (saline) and the experimental group, which receives a subcutaneous injection of this compound at the labeled dose (e.g., 2.5 mg/kg body weight).[12]

  • Efficacy Evaluation:

    • Primary efficacy variables include treatment success rates, changes in clinical scores, and reduction in rectal temperature.

    • At the end of the study period, a post-mortem examination is often conducted to assess lung lesion scores, which provide a quantitative measure of pneumonia severity.[12]

    • Statistical analyses are performed to compare the outcomes between the this compound-treated group and the control group.

Part 4: Visualization of the Efficacy Evaluation Workflow

The following diagram illustrates the logical progression from initial in vitro testing to final in vivo clinical application for an antimicrobial agent like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo / Pre-Clinical Evaluation cluster_2 Clinical Application & Post-Market Surveillance A Isolate Pathogen from Clinical Case B MIC Determination (Broth Microdilution) A->B C Establish MIC₅₀ / MIC₉₀ & Susceptibility Breakpoints B->C D Pharmacokinetic (PK) Studies (Absorption, Distribution, etc.) C->D Promising Candidate E Pharmacodynamic (PD) Studies (e.g., Tissue Cage Model) D->E F Experimental Infection & Efficacy Studies E->F G Clinical Field Trials (Naturally Occurring Disease) F->G Demonstrated Safety & Efficacy H Regulatory Approval & Establishment of Dosage G->H I Post-Approval Monitoring (Resistance Surveillance) H->I I->C Feedback Loop: Update Breakpoints

Caption: Workflow for evaluating antimicrobial efficacy from lab to clinic.

Conclusion

The evaluation of this compound demonstrates a complex relationship between in vitro susceptibility and in vivo clinical efficacy. While MIC values are a fundamental starting point for predicting activity, they do not operate in a vacuum. The data clearly show that for some pathogens, particularly Mycoplasma bovis, a high in vitro MIC does not preclude a successful clinical outcome.[12] This disparity is likely due to the drug's unique pharmacokinetic properties, such as high lung tissue accumulation, and potential immunomodulatory effects that are not captured by simple in vitro tests.

Conversely, the emergence of high MICs in pathogens like M. haemolytica after drug exposure is a critical finding from surveillance studies, even if the immediate clinical correlation is not always one-to-one.[8][9][10] For researchers and drug developers, this underscores the importance of integrating PK/PD modeling with both in vitro and in vivo data to establish more predictive models of efficacy and to guide prudent use strategies that preserve the long-term effectiveness of vital antimicrobial agents.

References

Comparative Pharmacokinetics of Tulathromycin Across Key Livestock Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Tulathromycin's behavior in cattle, swine, sheep, and goats, supported by experimental data, to inform drug development and clinical research.

This compound, a triamilide antimicrobial, is widely utilized in veterinary medicine for the treatment and prevention of respiratory diseases in various livestock species.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and persistence of the drug at the site of infection. Understanding the comparative pharmacokinetics of this compound in different livestock is crucial for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of antimicrobial resistance. This guide provides a comprehensive comparison of this compound's pharmacokinetic parameters in cattle, swine, sheep, and goats, supported by a summary of experimental data and methodologies.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in cattle, swine, sheep, and goats following a single subcutaneous (SC) or intramuscular (IM) administration. These values highlight the species-specific differences in drug absorption, distribution, and elimination.

Pharmacokinetic ParameterCattle (SC)Swine (IM)Sheep (SC)Goats (SC)
Dose (mg/kg) 2.52.52.52.5
Cmax (ng/mL) ~300 - 500[3]616[4]3598[5]633 - 1000[6][7]
Tmax (h) ~1[3]0.25[4]1.6[5]~0.4 - 1[6][7]
Half-life (t1/2) (h) >100[8]~60 - 90[8]~118[5]~61.4 - 110[6][7][9]
Bioavailability (%) >90[3]>87[4]100 (IM)[1]Not explicitly stated
Volume of Distribution (Vd) (L/kg) >11[8]>15[8]Not explicitly stated~33[7][9]

Key Observations:

  • Absorption: this compound is rapidly absorbed in all four species, with Tmax values generally occurring within a few hours of administration.[3][4][5][6][7] Swine exhibit the fastest absorption with a Tmax of just 0.25 hours.[4]

  • Peak Concentration: Sheep show a remarkably high peak plasma concentration (Cmax) compared to the other species.[5]

  • Elimination: The drug demonstrates a long elimination half-life across all species, contributing to its prolonged therapeutic effect.[5][6][8] Cattle exhibit the longest half-life, exceeding 100 hours.[8]

  • Distribution: The large volume of distribution in cattle, swine, and goats indicates extensive tissue penetration, which is a desirable characteristic for treating respiratory infections.[7][8][9]

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. A general workflow for these experiments is outlined below.

experimental_workflow cluster_animal_phase Animal Phase cluster_sampling_phase Sampling and Analysis Phase cluster_data_analysis Data Analysis Phase animal_selection Animal Selection (Healthy, specific age and weight) acclimatization Acclimatization Period animal_selection->acclimatization drug_admin Drug Administration (e.g., 2.5 mg/kg SC or IM) acclimatization->drug_admin blood_collection Serial Blood Sample Collection (Predetermined time points) drug_admin->blood_collection Initiates plasma_separation Plasma Separation blood_collection->plasma_separation analytical_method Drug Concentration Analysis (e.g., LC-MS/MS, HPLC) plasma_separation->analytical_method pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) analytical_method->pk_modeling Provides data for parameter_calculation Calculation of Parameters (Cmax, Tmax, t1/2, AUC) pk_modeling->parameter_calculation

Caption: Experimental workflow for a typical comparative pharmacokinetic study of this compound.

A more detailed breakdown of the common experimental steps is as follows:

  • Animal Selection: Studies typically involve a cohort of healthy, mature animals of a specific breed and weight range to ensure consistency.

  • Drug Administration: A single dose of this compound (commonly 2.5 mg/kg body weight) is administered either subcutaneously (SC) in the cervical region for cattle, sheep, and goats, or intramuscularly (IM) for swine.[4][5][6]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. For tissue concentration studies, animals are euthanized at various time points, and tissues (e.g., lung, liver, kidney, muscle) are collected.[6]

  • Analytical Methods: The concentration of this compound in plasma and tissue homogenates is quantified using validated analytical methods, most commonly high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Lung Tissue Distribution: A Critical Factor

A key feature of this compound is its extensive distribution to lung tissue, the primary site of action for respiratory pathogens. In cattle, lung concentrations can be significantly higher and more prolonged than plasma concentrations, with the area under the concentration-time curve (AUC) in the lungs being over 50 times that in plasma.[3] Similarly, in swine, the lung AUC was found to be 61.4 times greater than the plasma AUC, with a long apparent elimination half-life in the lung of 142 hours.[4] This high and sustained lung concentration is a critical factor in the clinical efficacy of a single dose of this compound for treating bovine and porcine respiratory diseases.[3][4] Studies in goats also indicate a long half-life in lung tissue, suggesting its potential effectiveness for respiratory diseases in this species.[6][11]

Conclusion

The pharmacokinetic profile of this compound exhibits notable similarities and differences across cattle, swine, sheep, and goats. While rapid absorption and long elimination half-lives are common characteristics, there are significant variations in peak plasma concentrations. The extensive distribution to lung tissue is a consistent and crucial feature supporting its use in treating respiratory diseases. This comparative guide provides researchers and drug development professionals with a foundational understanding of this compound's behavior in these key livestock species, which is essential for informed clinical application and future research endeavors.

References

Validating the Clinical Breakpoints for Tulathromycin Susceptibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tulathromycin's performance against key bovine respiratory disease (BRD) pathogens and other antimicrobial alternatives. It includes supporting experimental data, detailed methodologies for susceptibility testing, and visualizations to clarify the processes involved in establishing and utilizing clinical breakpoints.

Introduction to this compound and Clinical Breakpoints

This compound is a semi-synthetic macrolide antibiotic with a unique triamilide structure, widely used for the treatment and prevention of BRD in cattle. Its efficacy is intrinsically linked to the susceptibility of the target pathogens, primarily Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. The validation of clinical breakpoints is a critical process that ensures in vitro susceptibility testing can reliably predict clinical outcomes. These breakpoints, established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI), categorize bacteria as susceptible, intermediate, or resistant to a particular antibiotic. This categorization is not arbitrary; it is the result of integrating microbiological data (MIC distributions), pharmacokinetic/pharmacodynamic (PK/PD) principles, and clinical efficacy data.

Establishing and Validating Clinical Breakpoints

The process of establishing and validating clinical breakpoints is a multi-step, data-driven endeavor. It begins with determining the minimum inhibitory concentration (MIC) distribution of a large number of bacterial isolates. This data is then correlated with the pharmacokinetic properties of the drug in the target animal species (in this case, cattle) and its pharmacodynamic characteristics (how the drug interacts with the pathogen). Finally, clinical trial data is used to confirm that the established breakpoints can differentiate between likely clinical success and failure.

G cluster_0 In Vitro Data Collection cluster_1 Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis cluster_2 Clinical Data Integration cluster_3 Breakpoint Establishment & Validation mic_dist MIC Distribution Analysis (Large number of clinical isolates) tentative_bp Setting Tentative Breakpoints mic_dist->tentative_bp qc_ranges Establishment of Quality Control (QC) Ranges pk_cattle Pharmacokinetics in Cattle (Absorption, Distribution, Metabolism, Excretion) pkpd_modeling PK/PD Modeling to Predict Bacteriological Cure pk_cattle->pkpd_modeling pd_target Pharmacodynamics against Target Pathogens (e.g., AUC/MIC) pd_target->pkpd_modeling pkpd_modeling->tentative_bp clinical_trials Correlate MICs with Clinical Outcomes from Field Trials clinical_trials->tentative_bp dose_response Dose-Response and Dose-Confirmation Studies dose_response->clinical_trials clsi_review Regulatory Review and Harmonization (e.g., CLSI) tentative_bp->clsi_review final_bp Publication of Finalized Clinical Breakpoints clsi_review->final_bp monitoring Post-Market Surveillance and Breakpoint Re-evaluation final_bp->monitoring

Workflow for Establishing and Validating Clinical Breakpoints.

This compound Clinical Breakpoints and Comparative MIC Data

The CLSI has established clinical breakpoints for this compound and other antibiotics used in the treatment of BRD. These breakpoints are essential for interpreting the results of susceptibility testing.

Table 1: CLSI Clinical Breakpoints for Key BRD Pathogens (µg/mL)

AntibioticPathogen(s)Susceptible (S)Intermediate (I)Resistant (R)
This compound M. haemolytica, P. multocida, H. somni≤ 1632≥ 64
Ceftiofur M. haemolytica, P. multocida, H. somni≤ 24≥ 8
Florfenicol M. haemolytica, P. multocida, H. somni≤ 24≥ 8
Enrofloxacin M. haemolytica, P. multocida≤ 0.250.5≥ 1

Data sourced from CLSI documentation and relevant publications.

The following table summarizes the in vitro activity of this compound and its alternatives against a large collection of clinical isolates. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC50 and MIC90 Values (µg/mL) for BRD Pathogens

AntibioticPathogenMIC50MIC90
This compound M. haemolytica1 - 22 - >64
P. multocida0.5 - 22 - 4
H. somni2 - 44 - 8
Ceftiofur M. haemolytica≤ 0.015 - 0.03≤ 0.015 - 0.06
P. multocida≤ 0.008 - ≤0.03≤ 0.008 - 0.03
H. somni≤ 0.008 - 0.015≤ 0.008 - 0.03
Florfenicol M. haemolytica1 - 22
P. multocida0.5 - 11
H. somni0.25 - 0.50.5
Enrofloxacin M. haemolytica0.03 - 0.060.06 - 0.12
P. multocida≤ 0.015 - 0.030.03 - 0.06
H. somni≤ 0.008 - 0.0150.015 - 0.03

Note: MIC ranges are compiled from various surveillance studies and may vary based on geographical location and time of isolate collection.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The validation of clinical breakpoints heavily relies on PK/PD analysis. For macrolides like this compound, the key PK/PD index is the ratio of the 24-hour Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC). This index reflects the total drug exposure over a 24-hour period relative to the susceptibility of the pathogen. Studies have shown that a specific AUC/MIC ratio is associated with bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects.

Table 3: Key Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg SC)

ParameterValue
Maximum Plasma Concentration (Cmax) ~0.5 - 0.6 µg/mL
Time to Cmax (Tmax) ~0.25 - 0.5 hours
Plasma Half-life (t1/2) ~90 hours
Bioavailability >90%

Data represents approximate values from studies in cattle.

The long half-life and high bioavailability of this compound contribute to a sustained drug concentration in the plasma and, more importantly, in the lung tissue, the site of infection for BRD. This prolonged exposure helps in achieving the target AUC/MIC ratios required for clinical efficacy, even for pathogens with higher MICs that are still within the susceptible range.

Experimental Protocols

Broth Microdilution Susceptibility Testing (CLSI VET01-A6 and M31-A3)

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobial agents against fastidious bovine respiratory pathogens, based on CLSI guidelines.

1. Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The base medium for susceptibility testing.

  • Laked Horse Blood (LHB) or appropriate supplements: For fastidious organisms like Pasteurella multocida that may require additional growth factors.

  • Veterinary Fastidious Medium (VFM) or Mueller-Hinton Fastidious Broth with Yeast Extract (MHF-Y): Specialized media for highly fastidious organisms like Histophilus somni.

  • Antimicrobial stock solutions: Prepared according to CLSI guidelines.

  • 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate (e.g., blood agar) after 18-24 hours of incubation.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

3. Plate Inoculation:

  • Prepare serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium directly in the 96-well microtiter plates.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

  • Incubate the microtiter plates at 35 ± 2°C for 18-24 hours in ambient air. For capnophilic organisms like Histophilus somni, incubate in a 5% CO2 atmosphere.

5. Reading and Interpretation:

  • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Interpret the MIC values according to the established CLSI breakpoints (see Table 1).

Comparison of this compound with Alternatives

The choice of antimicrobial for BRD treatment depends on various factors, including the likely pathogen, local resistance patterns, and the specific clinical situation.

G cluster_pathogens Target BRD Pathogens This compound This compound (Macrolide - Triamilide) mh M. haemolytica This compound->mh High Efficacy pm P. multocida This compound->pm High Efficacy hs H. somni This compound->hs Good Efficacy ceftiofur Ceftiofur (3rd Gen. Cephalosporin) ceftiofur->mh High Efficacy ceftiofur->pm High Efficacy ceftiofur->hs High Efficacy florfenicol Florfenicol (Phenicol) florfenicol->mh High Efficacy florfenicol->pm High Efficacy florfenicol->hs Good Efficacy enrofloxacin Enrofloxacin (Fluoroquinolone) enrofloxacin->mh High Efficacy enrofloxacin->pm High Efficacy enrofloxacin->hs Variable Efficacy

Tulathromycin versus tilmicosin: a comparative review of resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance mechanisms observed for two critical macrolide antibiotics used in veterinary medicine: tulathromycin and tilmicosin (B555). By presenting supporting experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to be a valuable resource for researchers in antimicrobial resistance and drug development.

Executive Summary

This compound and tilmicosin are both semi-synthetic macrolide antibiotics effective against a range of bacterial pathogens. However, the emergence of resistance poses a significant challenge to their continued efficacy. The primary mechanisms of resistance to these drugs fall into three main categories: modification of the ribosomal target site, active efflux of the drug from the bacterial cell, and enzymatic inactivation of the antibiotic. While both drugs are susceptible to these mechanisms, emerging evidence suggests nuances in the prevalence and impact of each mechanism, particularly concerning the role of efflux pumps in tilmicosin resistance.

Overview of Resistance Mechanisms

Bacteria have evolved several strategies to counteract the inhibitory effects of macrolide antibiotics like this compound and tilmicosin. These can be broadly categorized as follows:

  • Target Site Modification: This is one of the most common resistance mechanisms.[1] It primarily involves mutations in the 23S rRNA component of the 50S ribosomal subunit, the binding site for macrolides. Specific point mutations can significantly reduce the binding affinity of the antibiotic, rendering it ineffective. Additionally, mutations in ribosomal proteins L4 and L22 can also confer resistance. A key mechanism of target site modification is the methylation of the 23S rRNA, often mediated by erm (erythromycin ribosome methylase) genes.

  • Active Efflux: Bacteria can actively pump antibiotics out of the cell, preventing them from reaching their intracellular target. This is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates, including macrolides. The two major families of efflux pumps associated with macrolide resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters, encoded by genes such as msr (macrolide-streptogramin resistance) and mef (macrolide efflux), respectively.

  • Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify and inactivate macrolide antibiotics. These enzymes include esterases, encoded by ere genes, and phosphotransferases, encoded by mph genes.

Comparative Analysis of Resistance

While both this compound and tilmicosin are affected by the aforementioned resistance mechanisms, there are notable differences in their susceptibility and the prevalence of specific resistance determinants.

Target Site Modification

Mutations in the A2058 and A2059 positions (E. coli numbering) of the 23S rRNA are well-established mediators of macrolide resistance.[2] Both this compound and tilmicosin are affected by these mutations. For instance, studies on Mycoplasma hyopneumoniae have shown that the A2058G mutation is a primary cause of resistance to this compound.[2]

The presence of erm genes, which encode methylases that modify the ribosomal target, confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). Both this compound and tilmicosin are rendered less effective in bacteria harboring erm genes.

Active Efflux

Active efflux appears to play a more significant role in resistance to tilmicosin compared to this compound in certain pathogens. A study on Mycoplasma hyopneumoniae found that strains resistant to tilmicosin exhibited efflux pump mechanisms that were not as prominent in this compound-resistant strains.[2] In the presence of the efflux pump inhibitor reserpine, the minimum inhibitory concentrations (MICs) for tilmicosin against resistant strains decreased significantly (by 256 to 512-fold), whereas the effect on this compound MICs was less pronounced.[2] This suggests that efflux is a primary defense against tilmicosin in these isolates. Upregulation of ABC and MATE transporter efflux pump genes has been observed in tilmicosin-resistant strains.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the in vitro activity of this compound and tilmicosin against various bacterial isolates, including those with defined resistance mechanisms.

Table 1: Minimum Inhibitory Concentration (MIC) Values (μg/mL) of this compound and Tilmicosin against Susceptible and Resistant Mycoplasma hyopneumoniae

StrainResistance MechanismThis compound MICTilmicosin MICReference
ATCC 25934 (Susceptible)-0.31251.6[2][3]
MTIL1 (Resistant)Efflux Pump>128>256[2]
MTIL2 (Resistant)Efflux Pump>128>256[2]
MTIL3 (Resistant)Efflux Pump>128>256[2]

Table 2: Effect of Efflux Pump Inhibitor (Reserpine) on MIC Values (μg/mL) against Tilmicosin-Resistant Mycoplasma hyopneumoniae

StrainAntibioticMIC without ReserpineMIC with ReserpineFold DecreaseReference
MTIL1Tilmicosin>2561>256[2]
This compound>1280.25>512[2]
MTIL2Tilmicosin>2561>256[2]
This compound>1280.25>512[2]
MTIL3Tilmicosin>256644[2]
This compound>128324[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials:

  • Bacterial isolate in pure culture (18-24 hours old)

  • Antimicrobial stock solutions of this compound and tilmicosin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

4.1.2. Procedure:

  • Inoculum Preparation:

    • Select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation:

    • Prepare serial twofold dilutions of this compound and tilmicosin in CAMHB in the 96-well plates. The typical concentration range tested is 0.125 to 64 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

This protocol outlines the general steps for detecting the presence of erm and mef resistance genes.

4.2.1. Materials:

  • Bacterial DNA extract

  • Gene-specific primers for erm and mef genes

  • PCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

4.2.2. Procedure:

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing the bacterial DNA template, forward and reverse primers for the target gene, and PCR master mix.

    • Perform PCR in a thermocycler using an optimized cycling program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Agarose Gel Electrophoresis:

    • Load the PCR products onto an agarose gel.

    • Run the gel to separate the DNA fragments by size.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

    • The presence of a band of the expected size indicates the presence of the target resistance gene.

Quantification of Efflux Pump Gene Expression by RT-qPCR

This protocol describes the relative quantification of efflux pump gene expression using reverse transcription-quantitative PCR (RT-qPCR).

4.3.1. Materials:

  • Bacterial RNA extract

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for the target efflux pump gene and a housekeeping gene (for normalization)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

4.3.2. Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from bacterial cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of the antibiotic).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix.

    • The real-time PCR instrument monitors the amplification of the target genes in real-time.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Calculate the relative expression of the target efflux pump gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizing Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate the key resistance mechanisms and experimental workflows.

ResistanceMechanisms cluster_antibiotic Macrolide Antibiotic (this compound/Tilmicosin) cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Antibiotic Antibiotic Ribosome 50S Ribosome (Target) Antibiotic->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump EffluxPump->Antibiotic Expels Antibiotic Enzyme Inactivating Enzyme Enzyme->Antibiotic Inactivates Antibiotic TargetModification Target Site Modification (e.g., 23S rRNA mutation, erm methylation) TargetModification->Ribosome Prevents Binding ActiveEfflux Active Efflux (e.g., mef, msr genes) ActiveEfflux->EffluxPump Upregulation EnzymaticInactivation Enzymatic Inactivation (e.g., ere, mph genes) EnzymaticInactivation->Enzyme Production

Caption: Overview of macrolide resistance mechanisms.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plates with Bacteria A->C B Prepare Serial Dilutions of Antibiotic in 96-well plate B->C D Incubate at 35°C for 16-20h C->D E Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination.

GeneDetection_Workflow A Extract Bacterial DNA B Perform PCR with Gene-Specific Primers (e.g., erm, mef) A->B C Run Agarose Gel Electrophoresis B->C D Visualize DNA Bands C->D E Presence of Correctly Sized Band Indicates Gene Presence D->E

Caption: Workflow for resistance gene detection.

Conclusion

The development of resistance to this compound and tilmicosin is a multifaceted issue involving target site modifications, active drug efflux, and enzymatic inactivation. While both antibiotics are susceptible to these mechanisms, current evidence points to a potentially greater role of efflux pumps in conferring resistance to tilmicosin in certain bacterial species. A comprehensive understanding of these differential resistance mechanisms is crucial for the development of effective strategies to combat antimicrobial resistance, including the design of new antibiotics that can evade these resistance pathways and the implementation of informed antimicrobial stewardship programs. Further research is warranted to fully elucidate the clinical implications of these differing resistance profiles.

References

Assessing the Cost-Effectiveness of Tulathromycin Treatment Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of Tulathromycin with alternative antimicrobial agents for the treatment of Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD). The information presented is synthesized from a range of clinical trials and economic analyses to support evidence-based decision-making in veterinary medicine research and development.

Executive Summary

This compound, a macrolide antibiotic, is widely used for the control and treatment of respiratory diseases in cattle and swine.[1] Its efficacy and cost-effectiveness have been the subject of numerous studies, comparing it with other commonly used antibiotics such as florfenicol (B1672845), tilmicosin, and enrofloxacin. Economic models, including decision trees, have been employed to simulate the financial implications of different treatment protocols from a producer's perspective.[2] These models consistently demonstrate that while this compound may have a higher upfront cost, its superior efficacy often leads to overall cost savings by reducing the need for subsequent treatments, minimizing chronic cases, and lowering mortality rates.[2][3]

Comparative Efficacy and Cost-Effectiveness

The cost-effectiveness of this compound is primarily attributed to its high efficacy in achieving first-treatment success. This reduces the labor and drug costs associated with re-treatment, as well as the economic losses from animal morbidity and mortality.

Bovine Respiratory Disease (BRD)

Studies on BRD have shown that treatment with this compound results in a higher rate of first-treatment success and fewer chronic cases and deaths compared to alternatives like florfenicol and tilmicosin.[2] Economic analyses have calculated significant cost savings per animal treated with this compound. For instance, in a control model for cattle at high risk of BRD, cost savings with this compound were estimated to be between US$21.00 and $47.86 versus florfenicol, and between $11.37 and $72.64 versus tilmicosin.[2] In a treatment model for cattle with their first clinical BRD episode, the savings were even more substantial.[2]

However, it is important to note that the context of prior treatments can influence outcomes. In feedlot calves that have already received metaphylactic this compound upon arrival, subsequent treatment with florfenicol for undifferentiated fever has been shown to be more cost-effective, with a net advantage of Can$41.19 per treated animal due to lower mortality rates in the florfenicol group.[4]

Swine Respiratory Disease (SRD)

In the context of SRD, this compound has demonstrated superior clinical success compared to other treatments. In field studies, the cure rate for pigs treated with a single dose of this compound was significantly higher than for those treated with saline or even multiple doses of ceftiofur.[5] Specifically, the overall cure rate was 71.1% for this compound-treated pigs, compared to 46.4% for saline-treated and 63.1% for ceftiofur-treated pigs.[5] This enhanced efficacy translates to lower mortality rates; SRD-related mortality was significantly lower in pigs treated with this compound compared to saline.[5]

From an economic standpoint, the improved health outcomes lead to better performance. In a Mycoplasma hyopneumoniae challenge model, pigs treated with this compound had a significantly improved average daily gain and a better feed-to-gain ratio compared to saline-treated controls.[6] The mortality rate was also lower in the this compound group (4.2%) compared to the control group (8.7%).[7]

Data Presentation

The following tables summarize the quantitative data from comparative studies on the efficacy and cost-effectiveness of this compound and its alternatives for BRD and SRD.

Table 1: Comparative Efficacy of this compound for Bovine Respiratory Disease (BRD)

Treatment GroupFirst Treatment Success RateRelapse RateMortality Rate
This compound Higher than comparators[2]Lower than comparatorsLower than comparators
Florfenicol Lower than this compound[2]Higher than this compoundHigher than this compound
Tilmicosin Lower than this compound[2]Higher than this compoundHigher than this compound
Gamithromycin (B607592) No significant difference in morbidity[8]-No significant difference[8]

Table 2: Economic Outcomes of this compound Treatment for BRD (Cost Savings per Animal)

ComparatorControl Model (High-Risk Cattle)Treatment Model (Clinically Ill Cattle)
Florfenicol $21.00 - $47.86[2]$28.47 - $143.87[2]
Tilmicosin $11.37 - $72.64[2]$7.75 - $84.91[2]
Enrofloxacin -$23.22 - $47.82[2]
Gamithromycin -Higher overall costs with this compound ($32.74 vs. $24.16)[8]

Table 3: Comparative Efficacy of this compound for Swine Respiratory Disease (SRD)

Treatment GroupCure Rate (Day 7)Mortality Rate
This compound 71.1%[5]Significantly lower than saline[5]
Ceftiofur 63.1%[5]Significantly lower than saline[5]
Saline (Control) 46.4%[5]-

Table 4: Performance Outcomes in Swine Treated with this compound (Mycoplasma hyopneumoniae Challenge)

OutcomeThis compound-TreatedSaline-Treated (Control)
Average Daily Gain Significantly improved[6]-
Feed:Gain Ratio Markedly improved (2.78)[6]3.58[6]
Mortality Rate 4.2%[7]8.7%[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of clinical trials. The following sections outline the typical experimental protocols employed in the cited studies.

Bovine Respiratory Disease (BRD) Clinical Trial Protocol

A representative experimental design for a BRD clinical trial involves the following steps:

  • Animal Selection: Calves at high risk of developing BRD are selected for the trial. Eligibility criteria often include a rectal temperature of 104°F (40°C) or greater and the presence of clinical signs of respiratory disease such as depression, anorexia, labored breathing, coughing, and nasal discharge.[9][10]

  • Randomization: Eligible animals are randomly assigned to different treatment groups in a complete block design.[9] This ensures that each group is comparable in terms of initial characteristics like body weight, rectal temperature, and days-on-feed.[9]

  • Treatment Administration: The assigned antimicrobial is administered according to the manufacturer's instructions. For example, this compound is typically given as a single subcutaneous injection.[10]

  • Clinical Monitoring: Animals are monitored daily for a specified period (e.g., 14 to 21 days) for clinical signs of BRD.[11] Rectal temperature, respiration, and depression scores are recorded.[11]

  • Outcome Assessment: The primary outcomes measured include treatment success rate, relapse rate, and mortality rate.[11] "Treatment success" is often defined as the resolution of clinical signs and a return to normal rectal temperature.

  • Economic Analysis: A cost-effectiveness analysis is conducted from the producer's perspective. This involves calculating the total cost of treatment, including the initial drug cost, labor, and costs associated with re-treatments, chronic cases, and mortalities.[2] The net advantage or cost savings of one treatment over another is then determined.

Swine Respiratory Disease (SRD) Clinical Trial Protocol

A typical experimental protocol for an SRD clinical trial includes the following stages:

  • Animal Selection: Healthy feeder pigs are selected and acclimated to the study environment.[12]

  • Challenge Model (for induced disease studies): In some studies, a challenge model is used where pigs are intranasally inoculated with a specific pathogen, such as Actinobacillus pleuropneumoniae, to induce respiratory disease.[12][13]

  • Randomization and Treatment: Pigs exhibiting clinical signs of SRD (based on respiratory and attitude scores and rectal temperature) are randomly assigned to treatment groups.[5] Treatments, such as a single intramuscular injection of this compound, are then administered.[5]

  • Clinical Scoring: A standardized scoring system is used to assess the severity of clinical signs. This typically includes a respiratory score (evaluating respiratory effort and coughing) and an attitude or depression score.[5][14]

  • Outcome Measures: The primary outcome is often the "cure rate," defined as the proportion of pigs with resolution of clinical signs at a specific time point (e.g., day 7).[5] Other important outcomes include mortality rate and, in some studies, lung lesion scores at necropsy.[12][13][15]

  • Performance Data Collection: In some trials, performance metrics such as average daily gain and feed conversion efficiency are also measured to assess the broader economic impact of the treatment.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the compared antibiotics and a typical experimental workflow for a clinical trial.

Antibiotic_Mechanism_of_Action cluster_macrolides Macrolides (this compound, Tilmicosin) cluster_phenicols Phenicols (Florfenicol) cluster_fluoroquinolones Fluoroquinolones (Enrofloxacin) This compound This compound 50S_Ribosomal_Subunit 50S Ribosomal Subunit This compound->50S_Ribosomal_Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Ribosomal_Subunit->Protein_Synthesis_Inhibition Inhibits Translocation Tilmicosin Tilmicosin Tilmicosin->50S_Ribosomal_Subunit Bacterial_Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death Florfenicol Florfenicol 50S_Ribosomal_Subunit_F 50S Ribosomal Subunit Florfenicol->50S_Ribosomal_Subunit_F Binds to 50S_Ribosomal_Subunit_F->Protein_Synthesis_Inhibition Inhibits Peptidyl Transferase Enrofloxacin Enrofloxacin DNA_Gyrase DNA_Gyrase Enrofloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Enrofloxacin->Topoisomerase_IV DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition Inhibits Topoisomerase_IV->DNA_Replication_Inhibition Inhibits DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action for different antibiotic classes.

Clinical_Trial_Workflow Start Start Animal_Selection Animal Selection (High-Risk Cattle/Pigs) Start->Animal_Selection Randomization Randomization into Treatment Groups Animal_Selection->Randomization Treatment_A Treatment A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment B (e.g., Florfenicol) Randomization->Treatment_B Control Control Group (e.g., Saline) Randomization->Control Daily_Monitoring Daily Clinical Monitoring (Temperature, Respiration, Depression) Treatment_A->Daily_Monitoring Treatment_B->Daily_Monitoring Control->Daily_Monitoring Data_Collection Data Collection (Clinical Scores, Mortality, Relapse) Daily_Monitoring->Data_Collection Economic_Analysis Economic Analysis (Cost-Effectiveness Calculation) Data_Collection->Economic_Analysis Results Comparative Results (Efficacy & Cost-Effectiveness) Economic_Analysis->Results

Caption: A typical experimental workflow for a clinical trial.

References

The Correlation of Tulathromycin MIC Values with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tulathromycin's performance based on Minimum Inhibitory Concentration (MIC) values and their correlation with clinical outcomes in key veterinary pathogens. Experimental data from various studies are summarized to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Data Summary: this compound MICs and Clinical Efficacy

The clinical efficacy of an antimicrobial agent is intrinsically linked to its in vitro activity against the target pathogen, often measured by the Minimum Inhibitory Concentration (MIC). A lower MIC value generally suggests that less drug is required to inhibit the growth of the bacteria, which often, but not always, translates to a higher likelihood of therapeutic success. For this compound, extensive research has established its in vitro activity against major pathogens associated with bovine respiratory disease (BRD) and swine respiratory disease (SRD).

However, the relationship between MIC and clinical outcome is not always straightforward. Factors such as the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, the host's immune response, and the specific characteristics of the pathogen can influence treatment success. For instance, some studies have shown that this compound can be clinically effective against Mycoplasma bovis infections even when the isolates exhibit high in vitro MIC values[1][2][3][4]. This highlights the importance of integrating MIC data with clinical and PK/PD information for a comprehensive assessment of antimicrobial efficacy.

This compound MIC Distribution for Key Veterinary Pathogens

The following table summarizes the MIC90 values (the concentration of the drug required to inhibit the growth of 90% of isolates) for this compound against several key bacterial pathogens responsible for respiratory diseases in cattle and swine.

PathogenHostMIC90 (µg/mL)Geographic Region
Mannheimia haemolyticaBovine2Europe[5][6]
Pasteurella multocidaBovine1Europe[5][6]
Pasteurella multocidaPorcine2Europe[5]
Histophilus somniBovine0.5 - 4Europe[5]
Actinobacillus pleuropneumoniaePorcine4 - 16Europe[5]
Mycoplasma bovisBovine>64Europe[1]
Mycoplasma hyopneumoniaePorcine0.004Not Specified[1]

Note: MIC values can be influenced by the testing methodology and the geographic origin of the isolates. The presence of serum can also affect the in vitro activity of this compound, with studies showing reduced MICs for some fastidious organisms in its presence[5][6].

Comparative Efficacy of this compound

Several studies have compared the clinical efficacy of this compound with other antimicrobials used for the treatment and control of BRD.

Comparator DrugPathogen(s)Key FindingsReference
Tildipirosin (B1682375)Mycoplasma bovisThis compound-treated cattle had significantly lower lung lesion scores, lower mortality, and fewer days with depressed demeanor compared to tildipirosin-treated animals.[4][4]
Gamithromycin (B607592), TildipirosinClinical BRDNo significant difference in treatment success rates was observed between this compound, tildipirosin, and gamithromycin for the first treatment of clinical BRD in steers.[7][7]
Enrofloxacin (B1671348)Clinical BRDThis compound was found to be superior to enrofloxacin for the metaphylactic control of BRD, with a lower percentage of calves requiring treatment.[8][8]
Tilmicosin (B555)Clinical BRDCalves that received this compound for metaphylaxis had significantly lower initial BRD treatment rates compared to those that received tilmicosin. However, tilmicosin was found to be more cost-effective.[9][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a suitable broth medium to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: this compound is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth or another appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

For fastidious organisms, the growth medium may be supplemented with serum or other growth factors[5][6].

Clinical Efficacy Trials

Clinical trials evaluating the efficacy of this compound typically involve the following steps:

  • Animal Selection: A cohort of animals (e.g., cattle at high risk for BRD) is selected based on specific criteria such as age, weight, and health status.

  • Randomization: Animals are randomly assigned to different treatment groups (e.g., this compound, a comparator drug, or a placebo/saline control).

  • Treatment Administration: The assigned treatment is administered according to a predefined dosage and route of administration (e.g., a single subcutaneous injection of this compound at 2.5 mg/kg body weight).

  • Clinical Observation: Animals are monitored for clinical signs of disease (e.g., depression, respiratory distress, rectal temperature) over a specified period.

  • Outcome Assessment: Treatment success is evaluated based on predefined criteria, which may include resolution of clinical signs, reduction in mortality and morbidity rates, and lung lesion scores at necropsy[2][3][4][10].

Visualizing the Correlation Workflow

The following diagram illustrates the general workflow for establishing a correlation between in vitro MIC values and in vivo clinical outcomes for an antimicrobial agent like this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Clinical Trial cluster_2 Data Integration & Correlation isolate Bacterial Isolate Collection mic_testing MIC Determination (Broth Microdilution) isolate->mic_testing mic_distribution MIC Distribution Analysis (e.g., MIC90) mic_testing->mic_distribution correlation_analysis Correlation Analysis: MIC vs. Clinical Outcome mic_distribution->correlation_analysis animal_selection Animal Selection & Randomization treatment Treatment Administration (this compound vs. Comparators) animal_selection->treatment clinical_monitoring Clinical Monitoring & Data Collection treatment->clinical_monitoring outcome_assessment Clinical Outcome Assessment clinical_monitoring->outcome_assessment outcome_assessment->correlation_analysis pkpd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling pkpd_modeling->correlation_analysis breakpoint_determination Clinical Breakpoint Determination correlation_analysis->breakpoint_determination clinical_guidelines Clinical Practice Guidelines breakpoint_determination->clinical_guidelines Informs

Caption: Workflow for correlating MIC values with clinical outcomes.

Mechanism of Action and Resistance

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[11]. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal against some pathogens[12][13].

Resistance to macrolides, including this compound, can emerge through several mechanisms. The primary mechanisms include mutations in the 23S rRNA, which is the target site for the drug, and active drug efflux, where the bacteria pump the antibiotic out of the cell[11]. The emergence of resistance is a significant concern, and continuous surveillance of MICs in clinical isolates is crucial to monitor trends and inform prudent antibiotic use[14][15]. In some cases, multi-drug resistance has been observed in this compound-resistant isolates[14][15].

References

Safety Operating Guide

Proper Disposal of Tulathromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Tulathromycin is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes environmental contamination and protects laboratory personnel from potential hazards associated with this veterinary antibiotic. This guide provides essential, step-by-step information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound may cause skin and eye irritation, as well as allergic skin reactions.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesWear suitable chemical-resistant gloves.[1]
Eye and Face Protection Safety Glasses/GogglesWear eye or face protection to shield against splashes.[6][7]
Body Protection Lab Coat/Protective ClothingWear appropriate protective clothing.[8][7]

Always wash hands thoroughly with soap and water after handling this compound.[2][4][5]

Step-by-Step Disposal Procedures for Unused or Expired this compound

The primary directive for the disposal of this compound is to act in accordance with all applicable local, regional, national, and international regulations.[1][6][9]

  • Consult Local Regulations : Before disposal, consult your institution's Environmental Health & Safety (EH&S) department or local waste management authorities for specific guidelines on pharmaceutical waste.[9]

  • Do Not Dispose Down the Drain : Never dispose of this compound or its solutions down the drain or in the regular trash unless specifically permitted by local regulations.[2][10] This is to avoid contamination of waterways, as macrolide antibiotics can have long-lasting harmful effects on aquatic life.[3][10]

  • Approved Waste Disposal : The recommended method of disposal is to send the material to an approved waste disposal plant or a licensed waste disposal contractor.[7]

  • Take-Back Programs : In some regions, pharmaceutical take-back programs are available for the disposal of unused medicines.[10][11][12][13] Check with your local pharmacy or authorities to see if such programs are available.

  • Disposal in Trash (if no other option is available and permitted) : If specifically instructed by authorities and no other options are available, you may be able to dispose of small quantities in the trash by following these steps:

    • Mix the this compound with an unpalatable substance such as cat litter, used coffee grounds, or dirt.[12][14][15] Do not crush pills.[12][14]

    • Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.[13][15]

    • Place the sealed container in the household trash.[12][13]

    • Remove or black out all personal and identifying information from the original container before disposing of it.[10][13]

Management of Spills

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure and environmental release.

  • Evacuate and Ventilate : Non-essential personnel should be evacuated from the affected area.[1] Ensure the area is well-ventilated.[2][8]

  • Contain the Spill : If it is safe to do so, stop the source of the leak.[1] Prevent the spill from spreading or entering drains and waterways.[7][9]

  • Absorb the Spill : Collect the spill using an inert, non-combustible absorbent material.[1][6][9]

  • Clean the Area : Thoroughly clean the spill area to remove any residual contamination.[1][9]

  • Collect and Dispose of Waste : Place the absorbent material and any contaminated items into a properly labeled, sealed container for disposal.[1][6][9] Dispose of this waste in accordance with all applicable regulations.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tulathromycin_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Management cluster_disposal Disposal Path start Start: This compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill contain Contain Spill & Prevent Spread is_spill->contain Yes check_regs Check Local/Institutional Regulations (EHS) is_spill->check_regs No absorb Absorb with Inert Material contain->absorb clean Clean & Decontaminate Spill Area absorb->clean collect_spill Collect Waste in Labeled, Sealed Container clean->collect_spill licensed_disposal Dispose via Licensed Waste Contractor collect_spill->licensed_disposal take_back Authorized Take-Back Program Available? check_regs->take_back use_take_back Use Take-Back Program take_back->use_take_back Yes trash_disposal Trash Disposal Permitted? take_back->trash_disposal No end_node End: Disposal Complete use_take_back->end_node licensed_disposal->end_node trash_disposal->licensed_disposal No mix_waste Mix with Unpalatable Substance trash_disposal->mix_waste Yes seal_waste Place in Sealed Container mix_waste->seal_waste dispose_trash Dispose in Trash seal_waste->dispose_trash dispose_trash->end_node

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tulathromycin
Reactant of Route 2
Tulathromycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.